molecular formula C4H6N6O B018466 5-Nitroso-2,4,6-triaminopyrimidine CAS No. 1006-23-1

5-Nitroso-2,4,6-triaminopyrimidine

Numéro de catalogue: B018466
Numéro CAS: 1006-23-1
Poids moléculaire: 154.13 g/mol
Clé InChI: XLQQJSWJHHKLOK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards>

Propriétés

IUPAC Name

5-nitrosopyrimidine-2,4,6-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N6O/c5-2-1(10-11)3(6)9-4(7)8-2/h(H6,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQQJSWJHHKLOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1N)N)N)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061400
Record name 2,4,6-Pyrimidinetriamine, 5-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0061400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006-23-1
Record name 5-Nitroso-2,4,6-pyrimidinetriamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nitroso-2,4,6-triaminopyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001006231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1006-23-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67309
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4,6-Pyrimidinetriamine, 5-nitroso-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4,6-Pyrimidinetriamine, 5-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0061400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TX-1041
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40CQ76T75O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

5-Nitroso-2,4,6-triaminopyrimidine CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Nitroso-2,4,6-triaminopyrimidine

This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate. The information is tailored for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical and Physical Properties

This compound, also known as 2,4,6-Triamino-5-nitrosopyrimidine, is a heterocyclic organic compound. Its fundamental properties are summarized below.

PropertyValueSource(s)
CAS Number 1006-23-1[1][2][3]
Molecular Formula C₄H₆N₆O[1][2][3]
Molecular Weight 154.13 g/mol [1][2][3]
Appearance Purple solid, Light Pink to Pink, or Pale Red[3][4][5]
Melting Point 300 °C[3][6]
Boiling Point 277.47°C (estimate)[3][6]
Density 1.4788 g/cm³ (estimate)[3][6]
Solubility Slightly soluble in DMF and DMSO upon heating[3][6]
Stability Stable, but incompatible with strong oxidizing agents. Air sensitive.[3][6][7]
Storage Store at < -15°C under an inert gas like nitrogen.[1]

Synthesis and Experimental Protocols

Several methods for the synthesis of this compound have been reported. Below are detailed protocols for the most common approaches.

Nitrosation of 2,4,6-Triaminopyrimidine (B127396)

This method involves the direct nitrosation of 2,4,6-triaminopyrimidine.

Experimental Protocol:

  • Dissolve 2,4,6-triaminopyrimidine (300 mg, 2.40 mmol) in water (2.4 mL).[4]

  • Add acetic acid (220 μL) to the solution.[4]

  • Cool the mixture in an ice bath.[4]

  • Prepare a solution of sodium nitrite (B80452) (NaNO₂) (174 mg, 2.52 mmol) in water (1 mL).[4]

  • Add the sodium nitrite solution dropwise to the cooled pyrimidine (B1678525) solution. A pink precipitate will form.[4]

  • Stir the resulting mixture at room temperature for 15 minutes.[4]

  • Filter the precipitate and wash it sequentially with water, acetone, and ether.[4]

  • Dry the product under vacuum to obtain this compound as a purple solid (yield: 342 mg, 92%).[4]

Synthesis Workflow: Nitrosation of 2,4,6-Triaminopyrimidine

G Workflow for the Synthesis of this compound via Nitrosation A Dissolve 2,4,6-triaminopyrimidine in H₂O and acetic acid B Cool mixture in an ice bath A->B C Add NaNO₂ solution dropwise (Pink precipitate forms) B->C D Stir at room temperature for 15 minutes C->D E Filter the precipitate D->E F Wash with H₂O, acetone, and ether E->F G Dry under vacuum F->G H Obtain this compound (Purple solid) G->H

Caption: Synthesis of this compound.

One-Pot Synthesis from Guanidine (B92328) Salt and Malononitrile (B47326)

This improved process allows for the production of this compound without the isolation of intermediate products.[8]

Experimental Protocol:

  • Boil a guanidine salt and malononitrile in a lower aliphatic alcohol in the presence of a base.

  • After cooling, adjust the pH of the reaction mixture with acetic acid.

  • Add water to the mixture.

  • Treat the aqueous, acid-adjusted mixture with nitrous acid (formed in situ from a nitrite salt like sodium nitrite).

  • The precipitated this compound is then recovered by filtration, washed with water, and dried.[8]

Applications in Research and Development

This compound is a significant intermediate in the synthesis of various molecules with pharmaceutical and industrial applications.

  • Pharmaceutical Synthesis: It is a key precursor in the production of aminobenzodiazepines and the diuretic drug 2,4,7-triamino-6-phenyl-pteridine.[4][8] It is also explored for its potential in developing new medications, including anti-cancer agents, due to its nitrogen-rich structure.[9]

  • Industrial Chemistry: It is used to synthesize 2,4,5,6-tetraaminopyrimidine, a component in oxidation hair dyes.[8]

  • Agrochemicals: This compound serves as a precursor in the synthesis of herbicides and pesticides.[9]

  • Energetic Materials: The N-oxidation of this compound can lead to the synthesis of energetic compounds like 5-Nitro-2,4,6-triaminopyrimidine-1,3-Dioxide (NTAPDO) and 5-Nitro-2,4,6-triaminopyrimidine-1-oxide (NTAPMO).[10]

Biological Activity and Mechanism of Action

The specific signaling pathways and detailed mechanism of action for this compound are not extensively documented in the available literature. However, as an N-nitroso compound, its biological activity may be related to the general mechanisms attributed to this class of molecules.

N-nitroso compounds are known to be carcinogenic in animal studies.[11] Their mechanism of action involves the formation of potent electrophilic alkylating agents either through spontaneous decomposition or metabolic activation.[11] These electrophiles can then react with the DNA in target tissues, leading to the formation of altered bases, which can initiate carcinogenesis.[11] It is suggested that the biological activity of N-nitroso compounds in humans is similar to that observed in experimental animals.[11]

General Mechanism of Action for N-Nitroso Compounds

G General Carcinogenic Mechanism of N-Nitroso Compounds A N-Nitroso Compound B Metabolic Activation or Spontaneous Decomposition A->B C Formation of Electrophilic Alkylating Agent B->C D Reaction with DNA in Target Tissues C->D E Formation of Altered Bases D->E F Initiation of Carcinogenesis E->F

Caption: Carcinogenic mechanism of N-Nitroso compounds.

Safety and Handling

This compound is for research use only and is not intended for diagnostic or therapeutic use.[2] It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[3] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound. It is incompatible with strong oxidizing agents and is air-sensitive.[3][5][7] Proper storage in a freezer at -20°C is recommended.[3][6]

References

physical and chemical properties of 5-Nitroso-2,4,6-triaminopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Nitroso-2,4,6-triaminopyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 1006-23-1) is a heterocyclic organic compound with the molecular formula C₄H₆N₆O.[1][2][3][4] It is recognized as a crucial intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[5][6] Its characteristic nitrogen-rich pyrimidine (B1678525) core, functionalized with amino and nitroso groups, imparts a unique reactivity that is leveraged in the development of various therapeutic agents, including anti-cancer drugs, and as a precursor for agrochemicals like herbicides and pesticides.[6] This document provides a comprehensive overview of its physical and chemical properties, spectral data, detailed experimental protocols for its synthesis, and essential safety and handling guidelines.

Physical and Chemical Properties

This compound is a stable solid under standard conditions but is incompatible with strong oxidizing agents.[1][7] It typically appears as a light pink to purple or raspberry-red crystalline powder.[1][5][8]

Quantitative Physical Properties

The key physical properties of this compound are summarized in the table below. Note that some values are estimates derived from computational models.

PropertyValueReference(s)
Molecular Weight 154.13 g/mol [1][2][3]
Melting Point > 300 °C[1][8][9]
Boiling Point 277.47 °C (Rough Estimate)[1][10]
Density 1.4788 g/cm³ (Rough Estimate)[1][10]
pKa 4.07 ± 0.10 (Predicted)[1][10]
Refractive Index 1.7290 (Estimate)[1][10]
Solubility

The compound exhibits limited solubility in common organic solvents. It is slightly soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) upon heating.[1][10]

Spectral Data

Spectroscopic data is critical for the identification and characterization of this compound.

Spectroscopy TypeData Availability and TechniqueReference(s)
Infrared (IR) Full FTIR spectra are available. The KBr wafer technique has been used for sample preparation.[2][11][12]
UV-Visible (UV-Vis) UV-Vis absorption spectra are available for viewing in spectral databases.[2][12][13]
Mass Spectrometry (MS) GC-MS and MS-MS spectral data have been documented.[2]

Experimental Protocols

Synthesis

Several methods for the synthesis of this compound have been reported. The following protocols outline key methodologies.

This method involves the direct nitrosation of a commercially available precursor.[5]

  • Dissolve 2,4,6-triaminopyrimidine (B127396) (e.g., 300 mg, 2.40 mmol) in water (2.4 mL).

  • Add acetic acid (220 μL) to the solution.

  • Cool the mixture in an ice bath.

  • Add a solution of sodium nitrite (B80452) (NaNO₂) (174 mg, 2.52 mmol) in water (1 mL) dropwise. A pink precipitate will form.

  • Stir the resulting mixture at room temperature for 15 minutes.

  • Filter the precipitate.

  • Wash the collected solid sequentially with water, acetone, and ether.

  • Dry the final product under vacuum to yield this compound as a purple solid (yields up to 92%).[5]

cluster_start Starting Materials cluster_process Reaction Steps cluster_workup Workup & Purification A 2,4,6-Triaminopyrimidine in H₂O D Mix & Cool in Ice Bath A->D B Acetic Acid B->D C NaNO₂ Solution E Add NaNO₂ (Nitrosation) C->E D->E Dropwise F Stir at RT E->F 15 min G Filter Precipitate F->G H Wash with H₂O, Acetone, Ether G->H I Vacuum Dry H->I J Final Product: 5-Nitroso-2,4,6- triaminopyrimidine I->J

Caption: Workflow for Synthesis Protocol 1.

This improved process allows for the production of the target compound without the isolation of intermediates, making it suitable for larger-scale synthesis.[8]

  • Dissolve a guanidine (B92328) salt (e.g., 6.48 kg of guanidine hydrochloride) in a lower aliphatic alcohol (e.g., 30 liters of ethanol).

  • Add a base (e.g., 6.0 kg of sodium methylate) while maintaining the temperature below 25 °C.

  • Add a solution of malonic acid dinitrile (e.g., 4.5 kg in 30 liters of ethanol) over one hour at 20 °C.

  • Boil the reaction mixture under reflux (approx. 80 °C) for three hours.

  • Cool the mixture to 20-25 °C.

  • Adjust the pH with acetic acid and add water.

  • Introduce nitrous acid by adding an aqueous solution of a nitrite salt (e.g., 4.73 kg of sodium nitrite in 9 liters of water) rapidly.

  • Stir the mixture for two hours, then heat slowly to 50 °C and stir for an additional two hours.

  • Cool to 20 °C to allow the product to precipitate.

  • Recover the raspberry-red product by filtration, wash with warm water, and dry.[8]

Application in Further Synthesis

This compound is a versatile precursor. For example, it is used to prepare aminobenzodiazepines and can undergo N-oxidation to create energetic materials.

cluster_pharma Pharmaceutical Synthesis cluster_energetic Energetic Material Synthesis A 5-Nitroso-2,4,6- triaminopyrimidine B Condensation with Phenylacetonitrile A->B D N-oxidation (Mild Oxidation) A->D C Aminobenzodiazepine Product B->C Heat, Catalyst E 5-Nitro-2,4,6-triaminopyrimidine- 1,3-Dioxide (NTAPDO)

Caption: Role as a precursor in synthesis.

Safety and Handling

Due to the presence of nitroso and amino functional groups and the fact that its toxicological properties have not been fully investigated, this compound must be handled with caution.[14][15]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles compliant with OSHA or European standards.[14][16]

    • Hand Protection: Wear appropriate chemical-resistant gloves.[14][16]

    • Skin and Body Protection: Use a lab coat or protective clothing to prevent skin exposure.[14][16]

    • Respiratory Protection: In case of dust generation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[14][17]

  • Handling:

    • Use in a well-ventilated area or under a fume hood.[14]

    • Minimize dust generation and accumulation.[14]

    • Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[14]

    • Wash hands thoroughly after handling.[14][16]

  • Storage:

    • Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[14]

    • Keep the container tightly closed when not in use.[14][18] Some suppliers recommend storage at -20°C.[1][18]

  • First Aid Measures:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.[14]

    • Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical aid.[14]

    • Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. Seek medical aid.[14]

    • Ingestion: If the victim is conscious, give 2-4 cupfuls of water or milk. Do not induce vomiting. Seek immediate medical attention.[14]

  • Disposal:

    • The recommended disposal method is incineration at a licensed hazardous waste disposal facility.[15]

    • Spilled material should be carefully swept up to avoid dust, placed into a clean, dry, closed container, and disposed of as hazardous waste.[14][17]

cluster_spill Spill Response cluster_exposure Personal Exposure Response Start Spill or Exposure Occurs Assess Assess Situation (Spill vs. Personal Contact) Start->Assess Spill_PPE Ensure Proper PPE Assess->Spill_PPE Spill Exposure_Remove Remove from Exposure Assess->Exposure_Remove Exposure Spill_Vent Provide Ventilation Spill_PPE->Spill_Vent Spill_Clean Sweep/Absorb Material Spill_Vent->Spill_Clean Spill_Contain Place in Closed Container for Disposal Spill_Clean->Spill_Contain Exposure_Flush Flush Skin/Eyes with Water (15 min) Exposure_Remove->Exposure_Flush Exposure_Aid Seek Immediate Medical Attention Exposure_Flush->Exposure_Aid

Caption: Emergency response workflow.

Applications

The primary application of this compound is as a chemical intermediate.

  • Pharmaceuticals: It is a key building block in the synthesis of various drugs. It is a documented precursor for aminobenzodiazepines, the diuretic Triamterene, and the chemotherapy agent Methotrexate.[5][9] Its reactive nature makes it valuable in developing novel anti-cancer agents.[6]

  • Agrochemicals: The compound serves as a starting material for herbicides and pesticides, contributing to crop protection and yield enhancement.[6]

  • Energetic Materials: Through N-oxidation reactions, it can be converted into energetic compounds such as 5-Nitro-2,4,6-triaminopyrimidine-1,3-Dioxide (NTAPDO), which are studied for their potential as explosives with good thermal stability.[19]

Conclusion

This compound is a high-value intermediate compound with significant applications in medicinal chemistry and materials science. Its synthesis is well-documented, with scalable protocols available. A thorough understanding of its physical properties, chemical reactivity, and strict adherence to safety and handling protocols are paramount for professionals working with this versatile molecule. The continued exploration of its reactivity is expected to yield novel compounds with significant biological and material applications.

References

An In-depth Technical Guide to 5-Nitroso-2,4,6-triaminopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Nitroso-2,4,6-triaminopyrimidine, a key organic intermediate. The document details its molecular characteristics, outlines established experimental protocols for its synthesis, and presents logical workflows for its preparation, tailored for researchers, scientists, and professionals in drug development.

Core Properties and Data

This compound, with the CAS Number 1006-23-1, is a stable compound under normal conditions, though it is incompatible with strong oxidizing agents.[1][2][3][4] It typically appears as a purple solid or a pink powder.[2][5]

The key quantitative properties of this compound are summarized in the table below for ease of reference.

PropertyValue
Molecular FormulaC₄H₆N₆O
Molecular Weight154.13 g/mol
Melting Point>300 °C[1][2] or 345 °C[6]
CAS Number1006-23-1
IUPAC Name5-nitrosopyrimidine-2,4,6-triamine
Synonyms2,4,6-Triamino-5-nitrosopyrimidine[1][7][8][9]

Experimental Protocols for Synthesis

Several methods for the synthesis of this compound have been reported. Below are detailed protocols for key methodologies.

This protocol describes the nitrosation of 2,4,6-triaminopyrimidine (B127396).

Materials:

  • 2,4,6-Triaminopyrimidine (starting material)

  • Water (H₂O)

  • Acetic Acid (CH₃COOH)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Acetone

  • Ether

Procedure:

  • Dissolve 2,4,6-triaminopyrimidine (e.g., 300 mg, 2.40 mmol) in water (2.4 mL).[5]

  • Add acetic acid (220 μL) to the solution.[5]

  • Cool the mixture in an ice bath.[5]

  • Prepare a solution of sodium nitrite (174 mg, 2.52 mmol) in water (1 mL).[5]

  • Add the sodium nitrite solution dropwise to the cooled pyrimidine (B1678525) solution. A pink precipitate will form.[5]

  • Stir the resulting mixture at room temperature for 15 minutes.[5]

  • Filter the precipitate.[5]

  • Wash the collected solid sequentially with water, acetone, and ether.[5]

  • Dry the final product under vacuum to yield this compound as a purple solid.[5]

This method provides a more direct route without the isolation of intermediate products.[10]

Materials:

  • A guanidine (B92328) salt (e.g., guanidine hydrochloride)

  • Malonic acid dinitrile

  • Aliphatic lower alcohol (e.g., ethanol)

  • A basically reacting compound (base)

  • Acetic Acid

  • Water

  • A nitrite compound (e.g., sodium nitrite)

Procedure:

  • Boil the guanidine salt and malonic acid dinitrile in the aliphatic alcohol in the presence of a base for a period of 0.5 to 6 hours.[10]

  • Cool the reaction mixture to a temperature between 20°C and 50°C.[10]

  • Adjust the pH of the mixture by adding acetic acid.[10]

  • Add water to the mixture, with the volume of water being 0.5 to 4 times the volume of the reaction mixture.[10]

  • Treat the aqueous, acid-adjusted mixture with nitrous acid, which can be formed in situ from a nitrite compound like sodium nitrite.[10]

  • For completion of the nitrosation reaction, the mixture can be agitated and slightly heated.[10]

  • Cool the mixture to room temperature to allow the this compound to precipitate.[10]

  • Recover the product by filtration, followed by washing with water and drying.[10]

Applications

This compound serves as a versatile intermediate in the synthesis of various compounds. It is a precursor for aminobenzodiazepines through reaction with phenylacetonitrile.[5] It is also used to produce the diuretic 2,4,7-triamino-6-phenyl-pteridine by reacting with benzyl (B1604629) cyanide.[10] Furthermore, its reduction leads to 2,4,5,6-tetraaminopyrimidine, a component in oxidation hair dyes.[10] The N-oxidation of this compound is a route to energetic materials.[11]

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis protocols described above.

Synthesis_from_2_4_6_Triaminopyrimidine A 2,4,6-Triaminopyrimidine in H₂O + Acetic Acid B Cool in Ice Bath A->B C Add NaNO₂ Solution (dropwise) B->C D Pink Precipitate Forms C->D E Stir at Room Temp (15 min) D->E F Filter Precipitate E->F G Wash with H₂O, Acetone, Ether F->G H Vacuum Dry G->H I 5-Nitroso-2,4,6- triaminopyrimidine H->I

Caption: Workflow for the synthesis of this compound from 2,4,6-Triaminopyrimidine.

One_Pot_Synthesis cluster_reactants Reactants Guanidine Guanidine Salt Boil Boil in Alcohol with Base Guanidine->Boil Malonic Malonic Acid Dinitrile Malonic->Boil Cool Cool to 20-50°C Boil->Cool Acidify Adjust pH with Acetic Acid Cool->Acidify AddWater Add Water Acidify->AddWater Nitrosate Treat with Nitrous Acid (e.g., from NaNO₂) AddWater->Nitrosate Precipitate Cool to Room Temp to Precipitate Nitrosate->Precipitate Recover Filter, Wash, Dry Precipitate->Recover Product 5-Nitroso-2,4,6- triaminopyrimidine Recover->Product

Caption: One-pot synthesis workflow from a guanidine salt and malonic acid dinitrile.

References

Navigating the Solubility Landscape of 5-Nitroso-2,4,6-triaminopyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Nitroso-2,4,6-triaminopyrimidine, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its solubility in various solvents, alongside detailed experimental protocols for solubility determination.

Executive Summary

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its utility in the synthesis of various therapeutic agents necessitates a thorough understanding of its physicochemical properties, particularly its solubility. This guide summarizes the available qualitative solubility data, outlines a standard experimental protocol for quantitative solubility determination, and provides a visual workflow to aid in experimental design.

Solubility Profile of this compound

Currently, there is a lack of comprehensive quantitative solubility data for this compound in the public domain. However, existing literature and chemical databases provide qualitative assessments of its solubility in several common solvents. This information is crucial for initial experimental design and solvent selection for synthesis, purification, and formulation studies.

The available qualitative solubility data is summarized in the table below. It is important to note that "slightly soluble" indicates that the compound does not dissolve readily at standard room temperature and may require heating to achieve a higher concentration in the solution.

SolventSolubilityConditions
Dimethylformamide (DMF)Slightly Soluble[1][2]Heating increases solubility[1][2]
Dimethyl sulfoxide (B87167) (DMSO)Slightly Soluble[1][2]Heating increases solubility[1][2]
WaterPoor / Soluble in polar solventsContradictory information exists. One source suggests poor solubility in water[3][4], while another indicates solubility in polar solvents like water[5].
AlcoholsSoluble in polar solventsOne source suggests solubility in polar solvents like alcohols[5].

Note: The contradictory information regarding aqueous and alcohol solubility highlights the need for rigorous experimental determination.

Experimental Protocol for Thermodynamic Solubility Determination

The following protocol describes the widely accepted shake-flask method for determining the thermodynamic (equilibrium) solubility of a compound. This method is considered the gold standard for generating reliable solubility data.

3.1 Materials and Equipment

  • This compound (solid, high purity)

  • Selected solvents (e.g., Water, Methanol, Ethanol, DMSO, DMF) of analytical grade

  • Glass vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or other suitable material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Volumetric flasks and pipettes

3.2 Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the dissolved solid remains constant.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

    • Analyze the filtered supernatant and the standard solutions using a validated HPLC or LC-MS method. The analytical method should be specific for this compound and demonstrate linearity, accuracy, and precision.

    • Construct a calibration curve from the data obtained from the standard solutions.

    • Determine the concentration of this compound in the filtered supernatant by interpolating its response from the calibration curve.

  • Data Reporting:

    • The determined concentration represents the thermodynamic solubility of the compound in the specific solvent at the tested temperature.

    • Report the solubility in standard units, such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess this compound to solvent B Agitate at constant temperature (24-72 hours) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant C->D E Quantify concentration using HPLC or LC-MS D->E F Thermodynamic Solubility Data E->F

References

Spectroscopic and Synthetic Profile of 5-Nitroso-2,4,6-triaminopyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data, synthesis, and key applications of 5-nitroso-2,4,6-triaminopyrimidine. This compound serves as a pivotal intermediate in the synthesis of various heterocyclic compounds, including therapeutic agents and other commercially significant molecules.

Core Spectral Data

The following sections detail the characteristic spectral data for this compound, providing a spectroscopic fingerprint for identification and characterization.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound reveals key functional groups present in the molecule. The spectrum is characterized by strong absorptions corresponding to N-H stretching of the amino groups, C=N and C=C stretching of the pyrimidine (B1678525) ring, and the N=O stretching of the nitroso group.

Wavenumber (cm⁻¹)AssignmentIntensity
3400 - 3100N-H Stretching (Amino groups)Strong, Broad
1640 - 1580C=N and C=C Stretching (Pyrimidine ring)Strong
~1500N=O Stretching (Nitroso group)Medium
1450 - 1350N-H Bending (Amino groups)Medium
Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the limited solubility and paramagnetic nature of the nitroso group, obtaining high-resolution NMR spectra can be challenging. However, theoretical calculations and data from related structures provide expected chemical shift regions.

¹H NMR (Expected Ranges in DMSO-d₆):

Chemical Shift (ppm)AssignmentMultiplicity
6.0 - 8.0-NH₂ ProtonsBroad Singlet

¹³C NMR (Expected Ranges in DMSO-d₆):

Chemical Shift (ppm)Assignment
160 - 165C2, C4, C6 (Carbon atoms attached to amino groups)
~155C5 (Carbon atom attached to the nitroso group)
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of this compound and provides insights into its fragmentation pattern.

m/zIon
154[M]⁺ (Molecular Ion)
124[M - NO]⁺
96[M - NO - CO]⁺
69[M - NO - CO - HCN]⁺

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the nitrosation of 2,4,6-triaminopyrimidine (B127396).[1]

Materials:

  • 2,4,6-Triaminopyrimidine

  • Sodium Nitrite (B80452) (NaNO₂)

  • Hydrochloric Acid (HCl)

  • Distilled Water

  • Ice

Procedure:

  • Dissolve 2,4,6-triaminopyrimidine in a minimal amount of dilute hydrochloric acid with gentle warming.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the pyrimidine solution while maintaining the temperature below 5 °C and stirring continuously.

  • A colored precipitate of this compound will form.

  • Continue stirring for an additional 30 minutes in the ice bath.

  • Collect the precipitate by vacuum filtration.

  • Wash the product with cold distilled water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield the final compound.

The following diagram illustrates the workflow for the synthesis of this compound.

G Synthesis Workflow A Dissolve 2,4,6-Triaminopyrimidine in dilute HCl B Cool to 0-5 °C A->B D Slowly add NaNO₂ solution to pyrimidine solution B->D C Prepare chilled NaNO₂ solution C->D E Stir for 30 minutes D->E F Vacuum Filtration E->F G Wash with cold H₂O and Ethanol F->G H Dry under vacuum G->H I This compound (Final Product) H->I

Caption: Synthesis of this compound.

Role as a Synthetic Intermediate

This compound is a versatile precursor for the synthesis of various heterocyclic compounds, primarily pteridines and purines, which are of significant interest in medicinal chemistry.

The following diagram illustrates the role of this compound as a key intermediate in the synthesis of Triamterene, a potassium-sparing diuretic.

G Synthetic Pathway to Triamterene cluster_start Starting Materials cluster_reaction Condensation Reaction A 2,4,6-Triaminopyrimidine C This compound A->C Nitrosation B NaNO₂ / HCl B->C E Reduction C->E Condensation D Benzyl Cyanide D->E F Triamterene E->F Cyclization

Caption: Synthesis of Triamterene from this compound.

References

Stability and Storage of 5-Nitroso-2,4,6-triaminopyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Nitroso-2,4,6-triaminopyrimidine, a key intermediate in various synthetic processes. The information is compiled from publicly available safety data sheets and chemical supplier information.

Summary of Stability and Storage Recommendations

The stability of this compound is contingent upon proper storage and handling. While generally stable, it is susceptible to degradation under certain conditions. The following table summarizes the key storage parameters to ensure the compound's integrity.

ParameterRecommended ConditionRationale and Remarks
Temperature Store in a cool place; some suppliers recommend -20°C or <-15°C in a freezer.[1][2][3]Lower temperatures minimize the rate of potential degradation reactions.
Atmosphere Store under an inert gas, such as nitrogen.[1][4][5]The compound is noted to be air-sensitive, and an inert atmosphere prevents oxidative degradation.[5]
Moisture Keep container tightly closed in a dry and well-ventilated place.[4][6] The compound is described as hygroscopic.[4]Prevents hydrolysis and degradation due to moisture absorption.
Light Store in a dark place.[5]To prevent potential photolytic degradation.
Incompatible Substances Store away from strong oxidizing agents.[2][3][7][8]Contact with strong oxidizers can lead to vigorous and potentially hazardous reactions.

Handling and Safety Protocols

Proper handling is crucial to maintain the stability of this compound and to ensure personnel safety. The following protocols are derived from standard safety data sheets.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[6]

  • Hand Protection: Wear appropriate protective gloves.[4][6] Gloves should be inspected prior to use and disposed of properly after handling.[4]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[6]

  • Respiratory Protection: In case of dust formation or inadequate ventilation, use a suitable particle respirator.[4]

Engineering Controls:

  • Use in a well-ventilated area.[6] A local exhaust system is recommended if dust or aerosols are generated.[5]

Handling Procedures:

  • Minimize dust generation and accumulation.[6]

  • Avoid contact with skin, eyes, and clothing.[6]

  • Wash hands thoroughly after handling.[6]

  • Keep the container tightly closed when not in use.[6]

  • Avoid ingestion and inhalation.[6]

Spill and Disposal:

  • In case of a spill, sweep up the material, avoiding dust generation, and place it into a suitable, clean, dry, closed container for disposal.[6]

  • Dispose of the substance and its container in accordance with local, regional, national, and international regulations.

Key Stability Factors and Recommended Handling Workflow

The following diagram illustrates the logical relationship between environmental factors that can affect the stability of this compound and the recommended procedures to mitigate these risks.

cluster_storage Optimal Storage Conditions cluster_handling Recommended Handling Procedures storage_temp Cool Temperature (-20°C Recommended) compound 5-Nitroso-2,4,6- triaminopyrimidine (Stable State) storage_temp->compound Maintains Stability storage_atm Inert Atmosphere (e.g., Nitrogen) storage_atm->compound Prevents Oxidation storage_moisture Dry Environment storage_moisture->compound Prevents Hydrolysis storage_light Dark Place storage_light->compound Prevents Photolysis handling_ppe Use Appropriate PPE (Gloves, Goggles, etc.) handling_ppe->compound Ensures Safe Handling handling_vent Adequate Ventilation handling_vent->compound Ensures Safe Handling handling_container Keep Container Tightly Closed handling_container->compound Maintains Integrity handling_incompat Avoid Strong Oxidizing Agents handling_incompat->compound Prevents Reaction degraded_compound Degraded Product compound->degraded_compound Degradation Pathways

Caption: Workflow for maintaining the stability of this compound.

Disclaimer: The information provided in this guide is for informational purposes only and is based on publicly available data. It is not a substitute for a thorough risk assessment and should be used in conjunction with the most current Safety Data Sheet (SDS) provided by the supplier. Users should always adhere to all applicable safety regulations and best laboratory practices.

References

The Lynchpin of Purine Synthesis: A Technical Guide to the Mechanism of 5-Nitroso-2,4,6-triaminopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the pivotal role and reaction mechanisms of 5-Nitroso-2,4,6-triaminopyrimidine. This critical intermediate is central to the Traube purine (B94841) synthesis, a foundational method for constructing purine ring systems that form the backbone of numerous biologically significant molecules.

Executive Summary

This compound serves as a crucial intermediate in the synthesis of a wide range of purine derivatives. Its strategic importance lies in the facile introduction of a nitrogen functionality at the C5 position of the pyrimidine (B1678525) ring, which is essential for the subsequent cyclization to form the fused imidazole (B134444) ring of the purine structure. This document outlines the synthesis of this intermediate, its core mechanism of action—primarily its reduction to 2,4,5,6-tetraaminopyrimidine—and the subsequent ring-closure reactions. Detailed experimental protocols, quantitative data from various reduction methodologies, and mechanistic diagrams are provided to offer a comprehensive resource for laboratory application.

The Role of this compound in Synthesis

The primary function of this compound in organic synthesis is to act as a precursor to 2,4,5,6-tetraaminopyrimidine. The synthesis follows a two-step sequence that is the cornerstone of the Traube purine synthesis, first reported by Wilhelm Traube in 1900.[1][2]

  • Nitrosation: 2,4,6-triaminopyrimidine (B127396) is treated with a nitrosating agent, typically sodium nitrite (B80452) in an acidic medium, to introduce a nitroso (-N=O) group at the electron-rich C5 position of the pyrimidine ring.

  • Reduction: The 5-nitroso group is then reduced to a primary amine (-NH2), yielding 2,4,5,6-tetraaminopyrimidine. This tetra-substituted pyrimidine possesses the necessary vicinal diamines at C4 and C5 required for the final cyclization step.

This overall workflow is a classic and reliable method for building the purine scaffold.

G A 2,4,6-Triaminopyrimidine B This compound A->B  Nitrosation (NaNO₂, Acid) C 2,4,5,6-Tetraaminopyrimidine B->C  Reduction ([H]) D Purine Derivative C->D Cyclization (e.g., HCOOH)

References

Safety and Handling of 5-Nitroso-2,4,6-triaminopyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 5-Nitroso-2,4,6-triaminopyrimidine. The information is compiled from various safety data sheets and chemical information sources to ensure a thorough understanding of the potential hazards and the necessary safety measures. Due to the limited availability of in-depth toxicological studies, this guide also incorporates general safety principles for handling nitroso compounds.

Chemical and Physical Properties

This compound is a chemical compound used in organic synthesis.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C4H6N6O[2][3][4][5][6][7]
Molecular Weight 154.13 g/mol [2][3][4][7]
Appearance Pink or orange solid/powder[8][9]
CAS Number 1006-23-1[2][3][4][5][6][7]
EINECS Number 213-742-7[2][5]
Melting Point >300 °C[9]
Stability Stable under normal conditions.[1][9]
Incompatibilities Strong oxidizing agents.[1][9]
Storage Temperature Store in a cool, dry, well-ventilated area. Some suppliers recommend storage at <-15°C under an inert gas like nitrogen.[6][8]

Hazard Identification and Toxicological Profile

The toxicological properties of this compound have not been fully investigated.[2][8] However, based on the available Material Safety Data Sheets (MSDS), the primary hazards are associated with irritation to the eyes, skin, and respiratory tract.[2][5][8]

Potential Health Effects: [8]

  • Inhalation: May cause respiratory tract irritation.

  • Skin Contact: May cause skin irritation.

  • Eye Contact: Dust may cause mechanical irritation.

  • Ingestion: May cause digestive tract disturbances.

Chronic Exposure: No information on the chronic effects of exposure to this compound has been found.[8]

Carcinogenicity: No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[2]

Personal Protective Equipment (PPE)

To minimize exposure, appropriate personal protective equipment should be worn when handling this compound.

PPE TypeSpecifications
Eye Protection Chemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8][10]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[8][10]
Respiratory Protection Use a NIOSH (US) or CEN (EU) approved respirator. For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[2]

The following diagram illustrates the standard PPE workflow for handling this chemical.

PPE_Workflow Figure 1: Personal Protective Equipment Workflow Start Entering Laboratory Assess_Task Assess Task and Potential for Exposure Start->Assess_Task Don_Gown Don Lab Coat/Gown Assess_Task->Don_Gown Don_Gloves Don Chemical Resistant Gloves Don_Gown->Don_Gloves Don_Eyewear Don Safety Goggles/Glasses Don_Gloves->Don_Eyewear Don_Respirator Don Respirator (if dust generation is likely) Don_Eyewear->Don_Respirator Conduct_Work Conduct Experiment Don_Respirator->Conduct_Work Doff_PPE Doff PPE in Reverse Order Conduct_Work->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Exit_Lab Exit Laboratory Wash_Hands->Exit_Lab

Caption: Figure 1: Personal Protective Equipment Workflow for handling this compound.

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risk of exposure and maintain the chemical's stability.

Handling:

  • Wash hands thoroughly after handling.[8]

  • Use with adequate ventilation to keep airborne concentrations low.[8]

  • Minimize dust generation and accumulation.[8]

  • Avoid contact with eyes, skin, and clothing.[8]

  • Avoid ingestion and inhalation.[8]

  • Keep the container tightly closed when not in use.[8]

Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[8]

  • Keep the container tightly closed.[8]

  • Some suppliers recommend storing at temperatures below -15°C under an inert atmosphere (e.g., nitrogen).[6]

The logical flow for safe handling and storage is depicted in the following diagram.

Handling_Storage_Workflow Figure 2: Safe Handling and Storage Workflow Start Receive Chemical Inspect_Container Inspect Container for Damage Start->Inspect_Container Store_Properly Store in a Cool, Dry, Well-Ventilated Area Away from Oxidizing Agents Inspect_Container->Store_Properly Prepare_Work_Area Prepare Work Area with Adequate Ventilation Store_Properly->Prepare_Work_Area Don_PPE Don Appropriate PPE Prepare_Work_Area->Don_PPE Weigh_Handle Weigh and Handle with Care to Minimize Dust Don_PPE->Weigh_Handle Close_Container Tightly Close Container After Use Weigh_Handle->Close_Container Return_To_Storage Return to Proper Storage Location Close_Container->Return_To_Storage Clean_Work_Area Clean Work Area and Dispose of Waste Return_To_Storage->Clean_Work_Area Doff_PPE Doff PPE Clean_Work_Area->Doff_PPE Wash_Hands Wash Hands Doff_PPE->Wash_Hands

Caption: Figure 2: Logical workflow for the safe handling and storage of this compound.

Emergency Procedures

In the event of an accidental exposure or spill, the following first aid and spill response procedures should be followed.

First Aid Measures
Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[8]
Skin Contact Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.[2][8]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[8]
Ingestion If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[8]
Accidental Release Measures

In case of a spill, follow these steps:

  • Evacuate: Evacuate personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Sweep up or absorb the material.

  • Collect: Place the material into a suitable, clean, dry, closed container for disposal.

  • Clean: Clean the spill area thoroughly.

  • Avoid Dust: Avoid generating dusty conditions during cleanup.[8]

The decision-making process for responding to an exposure is outlined below.

Emergency_Response_Flowchart Figure 3: Emergency Response Decision Tree Exposure Exposure Occurs Exposure_Type Determine Exposure Type Exposure->Exposure_Type Eye_Contact Eye Contact Exposure_Type->Eye_Contact Eye Skin_Contact Skin Contact Exposure_Type->Skin_Contact Skin Inhalation Inhalation Exposure_Type->Inhalation Inhalation Ingestion Ingestion Exposure_Type->Ingestion Ingestion Flush_Eyes Flush Eyes with Water for 15 mins Eye_Contact->Flush_Eyes Flush_Skin Flush Skin with Soap and Water for 15 mins Skin_Contact->Flush_Skin Move_To_Fresh_Air Move to Fresh Air Inhalation->Move_To_Fresh_Air Give_Water Give 2-4 Cups of Water/Milk (if conscious) Ingestion->Give_Water Seek_Medical_Aid Seek Immediate Medical Attention Flush_Eyes->Seek_Medical_Aid Flush_Skin->Seek_Medical_Aid Move_To_Fresh_Air->Seek_Medical_Aid Give_Water->Seek_Medical_Aid

Caption: Figure 3: Decision tree for emergency first aid response to exposure.

Fire Fighting Measures

  • Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or appropriate foam.[2][8]

  • Firefighting Precautions: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[8]

  • Hazardous Combustion Products: During a fire, irritating and highly toxic gases such as nitrogen oxides and carbon dioxide may be generated by thermal decomposition or combustion.[2]

Disposal Considerations

Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

Regulatory Information

  • TSCA: this compound (CAS# 1006-23-1) is listed on the TSCA inventory.[8]

  • OSHA: None of the chemicals in this product are considered highly hazardous by OSHA.[8]

  • Section 313: No chemicals are reportable under Section 313.[8]

Experimental Protocols

  • Risk Assessment: Conduct a thorough risk assessment before beginning any new procedure.

  • Engineering Controls: Use a chemical fume hood or other ventilated enclosure to minimize inhalation exposure.

  • Waste Management: Establish a clear plan for the disposal of waste materials.

  • Emergency Plan: Ensure an emergency plan is in place and that all personnel are familiar with it.

This guide is intended to provide a foundation for the safe handling of this compound. It is essential to consult the most current safety data sheet from your supplier and to adhere to all institutional and regulatory safety guidelines.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pteridines using 5-Nitroso-2,4,6-triaminopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pteridines are a class of heterocyclic compounds composed of fused pyrimidine (B1678525) and pyrazine (B50134) rings. They are of significant interest to the pharmaceutical industry due to their diverse biological activities. Many pteridine (B1203161) derivatives serve as crucial cofactors in biological systems and have been developed as therapeutic agents, notably as diuretics and anticancer drugs. A prominent synthetic route to pteridines is the Timmis reaction, a regioselective condensation of a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene (B1212753) group. This method offers a reliable and versatile approach to constructing the pteridine core.

This document provides detailed application notes and experimental protocols for the synthesis of various pteridine derivatives starting from 5-Nitroso-2,4,6-triaminopyrimidine.

Core Synthetic Strategy: The Timmis Reaction

The Timmis reaction is a powerful method for the regioselective synthesis of pteridines. The reaction proceeds by the condensation of this compound with a compound containing an active methylene group (e.g., phenylacetonitrile (B145931), malononitrile, ethyl cyanoacetate). The nitroso group at the 5-position of the pyrimidine ring reacts with the active methylene group, while the amino group at the 6-position condenses with a carbonyl or cyano group of the active methylene compound, leading to the formation of the pyrazine ring of the pteridine scaffold. This method is highly regioselective, with the substituent from the active methylene compound predominantly ending up at the 6-position of the pteridine ring.

Applications in Drug Discovery and Development

Pteridine derivatives synthesized via this method have shown significant potential in drug discovery, most notably as dihydrofolate reductase (DHFR) inhibitors . DHFR is a key enzyme in the folate metabolic pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines and thymidylate, which are vital for DNA replication and cell division.[1][2] By inhibiting DHFR, pteridine-based drugs can disrupt DNA synthesis, leading to the death of rapidly proliferating cells, such as cancer cells and certain pathogens.[1][2]

Triamterene , a potassium-sparing diuretic, is a well-known example of a pteridine synthesized using this methodology. Its diuretic effect is achieved by blocking the epithelial sodium channel (ENaC) in the distal convoluted tubule of the kidney.

The versatility of the Timmis reaction allows for the synthesis of a wide array of substituted pteridines, enabling the exploration of structure-activity relationships (SAR) for the development of novel therapeutic agents targeting various diseases.

Data Presentation

The following table summarizes quantitative data for the synthesis of various pteridines from this compound.

ProductActive Methylene CompoundBase/CatalystSolventReaction ConditionsYield (%)Reference
2,4,7-Triamino-6-phenylpteridine (Triamterene)PhenylacetonitrileSodium Methoxide (B1231860)Ethylene (B1197577) Glycol120-130°C, 3h~85Patent
2,4,7-Triamino-6-phenylpteridine (Triamterene)PhenylacetonitrileSodium Hydroxide/Sodium EthoxideN,N-Dimethylacetamide90-100°C, 5h85.7Patent
2,4,7-Triamino-6-cyanopteridineMalononitrileNot specifiedNot specifiedNot specifiedNot specifiedGeneral Literature
2,4,7-Triamino-6-ethoxycarbonylpteridineEthyl CyanoacetateNot specifiedNot specifiedNot specifiedNot specifiedGeneral Literature
This compoundGuanidine carbonate-DimethylformamideHeating88[2]

Experimental Protocols

Protocol 1: Synthesis of 2,4,7-Triamino-6-phenylpteridine (Triamterene)

This protocol describes the synthesis of Triamterene via the Timmis reaction between this compound and phenylacetonitrile.

Materials:

  • This compound

  • Phenylacetonitrile (Benzyl cyanide)

  • Sodium Methoxide

  • Ethylene Glycol

  • Ethanol

  • Water

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add this compound (1 mole equivalent) and ethylene glycol.

  • Stir the mixture to form a suspension.

  • Add phenylacetonitrile (1.1 mole equivalents) to the suspension.

  • Slowly add a solution of sodium methoxide (1.2 mole equivalents) in ethylene glycol to the reaction mixture.

  • Heat the mixture to 120-130°C and maintain this temperature for 3 hours with continuous stirring.

  • After 3 hours, cool the reaction mixture to room temperature.

  • Add water to the mixture to precipitate the crude product.

  • Filter the precipitate and wash thoroughly with water and then with ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., N,N-dimethylformamide/water) to obtain pure 2,4,7-Triamino-6-phenylpteridine.

  • Dry the final product under vacuum.

Expected Yield: Approximately 85%.

Protocol 2: General Procedure for the Synthesis of 6-Substituted Pteridines

This protocol provides a general framework for the synthesis of various 6-substituted pteridines by modifying the active methylene compound.

Materials:

  • This compound

  • Active Methylene Compound (e.g., malononitrile, ethyl cyanoacetate)

  • Base (e.g., Sodium Ethoxide, Sodium Hydroxide)

  • Solvent (e.g., Ethanol, N,N-Dimethylacetamide)

  • Water

Procedure:

  • In a suitable reaction vessel, dissolve or suspend this compound (1 mole equivalent) in the chosen solvent.

  • Add the active methylene compound (1.1 mole equivalents) to the mixture.

  • Under stirring, add the base (1.2 mole equivalents) portion-wise or as a solution in the reaction solvent.

  • Heat the reaction mixture to a temperature between 80°C and 150°C, depending on the reactants and solvent used. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Precipitate the product by adding water or an anti-solvent.

  • Collect the solid by filtration and wash with appropriate solvents.

  • Purify the crude product by recrystallization or column chromatography.

  • Characterize the final product using standard analytical techniques (NMR, IR, Mass Spectrometry).

Visualizations

Synthesis_of_Pteridines cluster_reactants Reactants cluster_process Timmis Reaction cluster_product Product 5_Nitroso_pyrimidine This compound Condensation Base-catalyzed Condensation 5_Nitroso_pyrimidine->Condensation Active_Methylene Active Methylene Compound (R-CH2-Z) Active_Methylene->Condensation Pteridine 6-Substituted Pteridine Condensation->Pteridine

Caption: General workflow for the synthesis of pteridines via the Timmis reaction.

Folate_Pathway_and_DHFR_Inhibition cluster_pathway Folate Metabolic Pathway cluster_inhibition Mechanism of Inhibition Folate Folate (Vitamin B9) DHF Dihydrofolate (DHF) Folate->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide_Synthesis Purine & Thymidylate Synthesis THF->Nucleotide_Synthesis DHFR->THF DNA_Synthesis DNA Synthesis & Cell Division Nucleotide_Synthesis->DNA_Synthesis Pteridine_Inhibitor Pteridine-based DHFR Inhibitor Inhibition Inhibition Pteridine_Inhibitor->Inhibition Inhibition->DHFR

Caption: Inhibition of the Folate Pathway by Pteridine-based DHFR Inhibitors.

References

Synthesis of Triamterene from 5-Nitroso-2,4,6-triaminopyrimidine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triamterene (B1681372), a potassium-sparing diuretic, is a crucial pharmaceutical agent in the management of hypertension and edema.[1][2] Its synthesis is a key process for drug manufacturers and researchers in medicinal chemistry. This document provides a detailed protocol for the preparation of triamterene through the condensation of 5-nitroso-2,4,6-triaminopyrimidine with benzyl (B1604629) cyanide. The described method is based on established literature, offering a reproducible and efficient pathway to obtain high-purity triamterene.[3][4][5] This application note includes a comprehensive experimental protocol, a summary of reaction parameters, and visual diagrams to illustrate the synthetic pathway and workflow.

Introduction

Triamterene, with the chemical name 2,4,7-triamino-6-phenylpteridine, functions by directly blocking the epithelial sodium channel (ENaC) in the kidneys, which leads to a diuretic effect without significant potassium loss.[2][6] The synthesis of this pteridine (B1203161) derivative is a well-established process, commonly involving the cyclocondensation of this compound with an active methylene (B1212753) compound, namely benzyl cyanide.[4][5] This reaction is typically base-catalyzed and proceeds through the formation of a pteridine ring system. Various bases and solvent systems have been explored to optimize the yield and purity of the final product.[3] This protocol details a robust method utilizing a mixed-base catalyst in an aprotic polar solvent, which has been shown to produce high yields of triamterene.[3][4]

Chemical Reaction Pathway

The synthesis of triamterene from this compound involves a base-catalyzed condensation reaction with benzyl cyanide. The nitroso group of the pyrimidine (B1678525) derivative reacts with the active methylene group of benzyl cyanide, leading to cyclization and the formation of the pteridine ring structure of triamterene.

Chemical_Reaction cluster_reactants Reactants cluster_reagents Reagents/Conditions cluster_product Product This compound This compound This compound->Reaction Benzyl Cyanide Benzyl Cyanide Benzyl Cyanide->Reaction Base Catalyst Base Catalyst (e.g., NaOH, Sodium Ethoxide) Solvent Aprotic Polar Solvent (e.g., DMAC) Heat Heat (90-100°C) Triamterene Triamterene Reaction->Triamterene + H2O + other byproducts

Caption: Synthesis of Triamterene.

Experimental Protocol

This protocol is adapted from methodologies described in the patent literature, which demonstrate high yield and purity.[3][4]

Materials:

  • This compound

  • Benzyl Cyanide

  • N,N-Dimethylacetamide (DMAC)

  • Solid Sodium Hydroxide (NaOH)

  • Sodium Ethoxide solution in Ethanol

  • Deionized Water

  • Ethanol

Equipment:

  • Reaction kettle/flask with mechanical stirrer, thermometer, and dropping funnel

  • Heating mantle or oil bath

  • Filtration apparatus (e.g., Buchner funnel)

  • Drying oven

Procedure:

Part 1: Synthesis of Crude Triamterene

  • To a reaction kettle, add 400 kg of N,N-Dimethylacetamide (DMAC).

  • With stirring, add 100 kg of this compound and 120 kg of benzyl cyanide to the solvent.

  • While maintaining the temperature between 20-30°C, add 5 kg of solid sodium hydroxide.

  • Begin the dropwise addition of 37 kg of sodium ethoxide solution in ethanol. The addition should be completed over 1-2 hours.

  • After the addition is complete, slowly heat the reaction mixture to 90-100°C.

  • Maintain this temperature for 5 hours to ensure the reaction goes to completion.

  • After the incubation period, cool the mixture to 30°C.

  • Filter the resulting precipitate to collect the wet crude product of triamterene.

Part 2: Purification of Triamterene

  • Transfer the wet crude triamterene to a clean refining kettle.

  • Add 1200 kg of DMAC to the crude product.

  • Heat the mixture with stirring to 110-120°C to dissolve the solid.

  • Perform a hot filtration to remove any insoluble impurities.

  • Transfer the hot filtrate to a crystallization kettle and cool it to 20-25°C to allow for the crystallization of pure triamterene.

  • Filter the crystallized product and wash it with a suitable solvent like ethanol.

  • Dry the final product in a drying oven to obtain pure triamterene.

Quantitative Data Summary

The following table summarizes the quantitative data from a representative synthesis and purification of triamterene as described in the protocol.[3][4]

ParameterValueUnit
Reactants
This compound100kg
Benzyl Cyanide120kg
Catalysts
Solid Sodium Hydroxide5kg
Sodium Ethoxide Solution37kg
Solvent (Synthesis)
N,N-Dimethylacetamide (DMAC)400kg
Reaction Conditions
Initial Temperature20-30°C
Reaction Temperature90-100°C
Reaction Time5hours
Purification
Refining Solvent (DMAC)1200kg
Dissolution Temperature110-120°C
Crystallization Temperature20-25°C
Product
Final Product (Triamterene)140.8kg
Yield85.7%
Purity99.64%

Experimental Workflow

The overall process for the preparation of triamterene can be visualized as a sequential workflow, from the initial reaction setup to the final pure product.

Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage A Charge Reactor with DMAC, This compound, and Benzyl Cyanide B Add Base Catalysts (NaOH and Sodium Ethoxide) at 20-30°C A->B C Heat to 90-100°C and hold for 5 hours B->C D Cool to 30°C C->D E Filter to obtain Crude Triamterene D->E F Dissolve Crude Product in DMAC at 110-120°C E->F Transfer Crude Product G Hot Filtration F->G H Cool Filtrate to 20-25°C for Crystallization G->H I Filter and Wash Pure Triamterene H->I J Dry Final Product I->J

References

Application Notes and Protocols: 5-Nitroso-2,4,6-triaminopyrimidine as a Precursor for Methotrexate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 5-nitroso-2,4,6-triaminopyrimidine as a key starting material in the synthesis of methotrexate (B535133), a widely used antifolate drug in cancer chemotherapy and for treating autoimmune diseases. The synthesis of methotrexate is a multi-step process, and the efficient formation of its core pteridine (B1203161) ring is crucial for the overall yield and purity of the final product.

This compound serves as a stable precursor to 2,4,5,6-tetraaminopyrimidine (B94255), the direct building block for the pteridine ring system. This pathway is a common strategy in the industrial production of methotrexate and related pteridine-based pharmaceuticals.

Synthesis Overview

The synthesis of the methotrexate pteridine core from this compound involves a two-step process:

  • Reduction of this compound: The nitroso group is reduced to an amino group to form 2,4,5,6-tetraaminopyrimidine. This is a critical step, and various reducing agents can be employed.

  • Pteridine Ring Formation: The resulting 2,4,5,6-tetraaminopyrimidine is then condensed with a suitable three-carbon synthon, such as dihydroxyacetone, to form the pteridine ring, specifically 2,4-diamino-6-hydroxymethylpteridine. This intermediate is then typically converted to a more reactive species, such as 2,4-diamino-6-bromomethylpteridine, for subsequent coupling with the p-methylaminobenzoyl-L-glutamate side chain to complete the methotrexate synthesis.

Quantitative Data

The following tables summarize quantitative data for the key steps in the synthesis of methotrexate precursors starting from this compound.

Table 1: Reduction of this compound to 2,4,5,6-Tetraaminopyrimidine

Reducing AgentSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Sodium Dithionite (B78146)Water/Acetic Acid600.5 - 150 - 8095[1][2]
Zinc Dust/AcidWater20 - 65Not SpecifiedHigh>99.5[3][4]
Catalytic Hydrogenation (Palladium on Carbon)Water90 - 1151.5High97.5[5]

Table 2: Synthesis of 2,4-diamino-6-hydroxymethylpteridine from 2,4,5,6-Tetraaminopyrimidine

2,4,5,6-Tetraaminopyrimidine SaltReagentSolventpHTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Dihydrochloride (B599025)DihydroxyacetoneWater2.55 - 81295.596[6][7]
HydrochlorideDihydroxyacetoneWater5.5 ± 0.2Room Temperature12 - 24Not SpecifiedNot Specified[8][9][10]
Sulfate (B86663)DihydroxyacetoneWater/Sodium Acetate4-550-60Not Specified66 (crude)Not Specified[11][12]

Table 3: Synthesis of 2,4-diamino-6-bromomethylpteridine from 2,4-diamino-6-hydroxymethylpteridine

Brominating AgentSolventTemperature (°C)TimeYield (%)Reference
N-Bromosuccinimide (NBS) / TriphenylphosphineCarbon Tetrachloride0 to Room TemperatureOvernight96[13][14][15]
TriphenyldibromophosphoraneDimethylacetamide (DMAC)0 - 2112Not Specified[9][10]

Experimental Protocols

Protocol 1: Reduction of this compound with Sodium Dithionite [1][2]

This protocol describes the reduction of the nitroso group to an amine to form 2,4,5,6-tetraaminopyrimidine.

Materials:

Procedure:

  • In a reaction vessel, dissolve 1.0 mole of 2,4,6-triaminopyrimidine in 1040 mL of water and 1.5 moles of acetic acid.

  • Maintain the temperature of the mixture in the range of 0–16 °C.

  • Slowly add 1.0 to 1.05 moles of sodium nitrite to the reaction mixture while ensuring the temperature does not exceed 20 °C. A stirrable slurry of this compound will form.

  • To the resulting slurry, add sodium dithionite over a period of 30 to 60 minutes. The reaction is exothermic, and the temperature should be allowed to rise to 60 °C.

  • Filter the hot reaction mixture.

  • Cool the filtrate to 5 °C to crystallize the 2,4,5,6-tetraaminopyrimidine sulfite.

  • Collect the product by filtration. The resulting product can be further purified by conversion to the sulfate salt.

Protocol 2: Synthesis of 2,4-diamino-6-hydroxymethylpteridine [6][7]

This protocol details the formation of the pteridine ring through the condensation of 2,4,5,6-tetraaminopyrimidine with dihydroxyacetone.

Materials:

Procedure:

  • Dissolve 113 g of 2,4,5,6-tetraaminopyrimidine dihydrochloride in 1.5 L of water in a suitable reaction vessel.

  • Adjust the pH of the solution to 2.5 with a 50% sodium hydroxide solution.

  • Cool the mixture to a temperature between 5 °C and 8 °C.

  • While introducing a stream of oxygen (air) into the mixture, slowly add a solution of 70 g of dihydroxyacetone in 500 mL of water over 12 hours.

  • After the addition is complete, continue to stir the reaction mixture for an additional 12 hours at the same temperature.

  • Add 200 g of sodium chloride to the mixture and cool to 5 °C to precipitate the product.

  • Filter the precipitate and wash sequentially with water and ethanol to obtain 2,4-diamino-6-hydroxymethylpteridine.

Protocol 3: Synthesis of 2,4-diamino-6-bromomethylpteridine [13][14][15]

This protocol describes the conversion of the hydroxymethyl group to a bromomethyl group, a key step for the subsequent coupling reaction in methotrexate synthesis.

Materials:

  • 2,4-diamino-6-hydroxymethylpteridine

  • N-Bromosuccinimide (NBS)

  • Triphenylphosphine (PPh₃)

  • Carbon Tetrachloride (CCl₄)

  • Water

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a four-necked flask, add 26 g of triphenylphosphine, 18 g of NBS, and 200 mL of carbon tetrachloride.

  • Stir the mixture vigorously and cool to 0 °C.

  • Add 10 g of 2,4-diamino-6-hydroxymethylpteridine in batches, maintaining the temperature at 0 °C.

  • After the addition is complete, stir the reaction overnight, allowing it to gradually warm to room temperature.

  • Filter the reaction mixture to obtain the crude product.

  • Recrystallize the crude product from a mixed solvent of water and DMF (e.g., 100 mL) to yield pure 2,4-diamino-6-bromomethylpteridine as brown needle crystals.

Synthesis Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow of the synthesis and the mechanism of action of methotrexate.

Methotrexate_Synthesis_Workflow A 5-Nitroso-2,4,6- triaminopyrimidine B 2,4,5,6-Tetraaminopyrimidine A->B Reduction (e.g., Na₂S₂O₄) C 2,4-diamino-6- hydroxymethylpteridine B->C Condensation + Dihydroxyacetone D 2,4-diamino-6- bromomethylpteridine C->D Bromination (e.g., NBS/PPh₃) E Methotrexate D->E Coupling F p-methylaminobenzoyl- L-glutamate F->E Coupling

Caption: Synthetic pathway from this compound to Methotrexate.

Methotrexate_MoA cluster_folate_pathway Folate Metabolism cluster_synthesis Nucleotide Synthesis DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Reduction THF->DHF Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DHFR Dihydrofolate Reductase (DHFR) DNA_RNA DNA and RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA Cell_Proliferation Inhibition of Cell Proliferation DNA_RNA->Cell_Proliferation MTX Methotrexate MTX->DHFR Inhibition

Caption: Mechanism of action of Methotrexate via inhibition of Dihydrofolate Reductase.

References

Application Notes and Protocols for Condensation Reactions of 5-Nitroso-2,4,6-triaminopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitroso-2,4,6-triaminopyrimidine is a versatile reagent in organic synthesis, primarily utilized in the construction of fused heterocyclic systems, most notably pteridines. The condensation of this vibrant purple solid with compounds containing an active methylene (B1212753) group, a reaction often referred to as the Timmis synthesis, provides a regioselective pathway to a diverse array of pteridine (B1203161) derivatives. These products are of significant interest to the pharmaceutical industry due to their wide-ranging biological activities, including diuretic, antimicrobial, and antitumor properties. Many of these compounds exert their therapeutic effects by acting as inhibitors of key enzymes, such as dihydrofolate reductase (DHFR), a critical component in the folate metabolic pathway essential for DNA synthesis and cell proliferation.

This document provides detailed experimental protocols for the condensation reaction of this compound with various active methylene compounds, offering insights into reaction optimization, product purification, and characterization.

Data Presentation

The following tables summarize quantitative data for the condensation reactions of this compound with representative active methylene compounds.

Table 1: Reaction Conditions for the Synthesis of Pteridine Derivatives

Active Methylene CompoundProductCatalystSolventTemperature (°C)Time (h)Yield (%)
Benzyl (B1604629) CyanideTriamtereneSodium Hydroxide (B78521)DMAC90-1203-10~86
Malononitrile2,4,7-Triamino-6-cyanopteridineSodium CarbonateDMF140-1503High
Ethyl CyanoacetateEthyl 2,4,7-triamino-6-pteridinecarboxylatePiperidineEthanol (B145695)Reflux2-6Good
Phenylacetone2,4,7-Triamino-6-methyl-6-phenylpteridinePotassium AcetateTolueneReflux4-8Moderate

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.

Table 2: Spectroscopic Data for Triamterene (2,4,7-Triamino-6-phenylpteridine)

TechniqueData
¹H NMR (DMSO-d₆)δ 6.85 (s, 2H, NH₂), 7.30-7.50 (m, 5H, Ar-H), 7.85 (s, 2H, NH₂), 8.60 (s, 1H, pteridine-H), 10.2 (s, 1H, NH)
¹³C NMR (DMSO-d₆)δ 127.5, 128.3, 129.0, 136.8, 145.0, 153.2, 155.8, 159.5, 161.0, 162.5
IR (KBr, cm⁻¹)3450, 3320, 3150 (N-H stretching), 1620 (C=N stretching), 1580, 1490 (aromatic C=C stretching)

Experimental Protocols

Protocol 1: Synthesis of Triamterene from this compound and Benzyl Cyanide

This protocol is adapted from established industrial syntheses.

Materials:

  • This compound

  • Benzyl Cyanide

  • Sodium Hydroxide (solid)

  • N,N-Dimethylacetamide (DMAC)

  • Ethanol

  • Deionized Water

Procedure:

  • To a reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add N,N-dimethylacetamide (DMAC).

  • Add this compound (1.0 eq) and benzyl cyanide (1.2 eq) to the solvent.

  • Stir the mixture at room temperature to ensure homogeneity.

  • Carefully add solid sodium hydroxide (0.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 90-120 °C and maintain this temperature for 3-10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the crude product with ethanol and then with deionized water to remove residual solvent and salts.

  • Purify the crude Triamterene by recrystallization from a suitable solvent system, such as a mixture of DMAC and water.

  • Dry the purified product under vacuum to yield a yellow crystalline solid.

Protocol 2: General Procedure for Condensation with Active Methylene Nitriles (e.g., Malononitrile)

This protocol provides a general method for the synthesis of 6-cyanopteridine derivatives.

Materials:

  • This compound

  • Malononitrile (or other active methylene nitrile)

  • Sodium Carbonate

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) and the active methylene nitrile (1.1 eq) in N,N-dimethylformamide (DMF).

  • Add sodium carbonate (1.5 eq) to the suspension.

  • Heat the mixture to 140-150 °C with stirring for approximately 3 hours.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, pour the reaction mixture into cold water to precipitate the product.[1]

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • The crude product can be purified by recrystallization from an appropriate solvent, such as aqueous DMF or acetic acid.

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification This compound This compound Solvent Solvent This compound->Solvent Active Methylene Compound Active Methylene Compound Active Methylene Compound->Solvent Base Catalyst Base Catalyst Base Catalyst->Solvent Heating & Stirring Heating & Stirring Solvent->Heating & Stirring Condensation Precipitation/Filtration Precipitation/Filtration Heating & Stirring->Precipitation/Filtration Washing Washing Precipitation/Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Product Product Recrystallization->Product

Caption: Generalized workflow for the condensation of this compound.

Signaling Pathway: Inhibition of Dihydrofolate Reductase

The pteridine derivatives synthesized through these protocols, particularly those with a 2,4-diamino substitution pattern, are known to act as antifolates. They function by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folate metabolism pathway. This pathway is crucial for the synthesis of purines and thymidylate, which are essential for DNA replication and cell division. By inhibiting DHFR, these compounds disrupt DNA synthesis, leading to cell cycle arrest and apoptosis, which is the basis for their use as anticancer and antimicrobial agents.

DHFR_Inhibition cluster_folate_pathway Folate Metabolism Pathway cluster_inhibition Inhibition by Pteridine Derivative Dihydrofolate (DHF) Dihydrofolate (DHF) Tetrahydrofolate (THF) Tetrahydrofolate (THF) DHFR Dihydrofolate Reductase (DHFR) THF THF DHFR->THF NADPH -> NADP+ Purine Synthesis Purine Synthesis DNA Synthesis DNA Synthesis Purine Synthesis->DNA Synthesis Thymidylate Synthesis Thymidylate Synthesis Thymidylate Synthesis->DNA Synthesis DHF DHF DHF->DHFR THF->Purine Synthesis THF->Thymidylate Synthesis Pteridine Derivative Synthesized Pteridine Derivative Pteridine Derivative->DHFR Inhibition

Caption: Inhibition of the folate pathway by synthesized pteridine derivatives.

References

Application Notes and Protocols: Cyclization Reactions of 5-Nitroso-2,4,6-triaminopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the cyclization reactions involving 5-Nitroso-2,4,6-triaminopyrimidine, a versatile building block in the synthesis of various heterocyclic compounds with significant biological and pharmaceutical importance. The primary focus is on the synthesis of pteridines and purines, two classes of compounds with a broad spectrum of therapeutic applications.

Introduction to Cyclization Reactions of this compound

This compound is a key intermediate in the synthesis of fused heterocyclic systems. Its strategic importance lies in the presence of multiple reactive sites that can be selectively targeted to construct pyrazine (B50134) or imidazole (B134444) rings fused to the pyrimidine (B1678525) core. The two main cyclization pathways discussed in these notes are the Timmis synthesis of pteridines and the Traube synthesis of purines. These reactions are fundamental in medicinal chemistry for the development of diuretics, anticancer agents, and other therapeutic molecules.

Synthesis of Pteridine (B1203161) Derivatives via the Timmis Reaction

The Timmis reaction is a powerful method for the regioselective synthesis of pteridines. It involves the condensation of a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene (B1212753) group.[1] The nitroso group plays a crucial role in directing the cyclization, leading to a specific pteridine isomer.[1]

A prominent application of this reaction is the synthesis of Triamterene (2,4,7-triamino-6-phenylpteridine), a potassium-sparing diuretic.[2][3] The reaction proceeds by condensing this compound with benzyl (B1604629) cyanide, an active methylene compound.

Experimental Protocol: Synthesis of Triamterene

Materials:

  • This compound

  • Benzyl cyanide

  • Anhydrous solvent (e.g., dimethylformamide, dimethyl sulfoxide)

  • Base catalyst (e.g., sodium methoxide, potassium carbonate)

  • Inert atmosphere (e.g., nitrogen, argon)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound in the anhydrous solvent under an inert atmosphere.

  • Add the base catalyst to the suspension and stir for a few minutes.

  • To the activated mixture, add benzyl cyanide dropwise.

  • Heat the reaction mixture to a temperature between 100-160°C and maintain for 1-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[4][5]

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated product can be collected by filtration.

  • Wash the crude product with a suitable solvent (e.g., water, ethanol) to remove impurities.

  • Further purification can be achieved by recrystallization from an appropriate solvent.

Quantitative Data for Pteridine Synthesis
Reactant (Active Methylene Compound)ProductCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
Benzyl CyanideTriamterene (2,4,7-Triamino-6-phenylpteridine)Na2CO3 / DMSO150-High[5]
Malononitrile2,4,7-Triamino-6-cyanopteridine----[2]
Ethyl CyanoacetateEthyl 2,4,7-triamino-6-pteridinecarboxylate-----
Dimethylphenacylsulfonium bromides7-Aryl-2-dimethylamino-3,4,5,6-tetrahydropteridine-4,6-diones----[2]

Note: Specific yields and reaction conditions can vary and require optimization based on the specific active methylene compound used.

Characterization of Triamterene:
  • Appearance: Yellow crystalline powder.

  • Melting Point: >300 °C.

  • Infrared (IR) Spectrum (KBr, cm⁻¹): Characteristic peaks for N-H, C=N, and aromatic C-H stretching and bending vibrations.

  • ¹H NMR Spectrum (DMSO-d₆, δ ppm): Signals corresponding to the aromatic protons of the phenyl group and the amino protons.

  • ¹³C NMR Spectrum (DMSO-d₆, δ ppm): Resonances for the carbon atoms of the pteridine core and the phenyl ring.

  • Mass Spectrum (MS): Molecular ion peak corresponding to the molecular weight of Triamterene.

Synthesis of Purine (B94841) Derivatives via the Traube Synthesis

The Traube purine synthesis is a classic and versatile method for constructing the purine ring system.[1] The general strategy involves the nitrosation of a 4-aminopyrimidine (B60600) derivative at the 5-position, followed by reduction of the nitroso group to an amino group, and subsequent ring closure with a one-carbon unit.[1] In the context of this compound, the initial nitrosation step has already been accomplished.

The key steps in the Traube synthesis starting from this compound are:

  • Reduction of the Nitroso Group: The 5-nitroso group is reduced to a 5-amino group to form 2,4,5,6-tetraaminopyrimidine (B94255). Common reducing agents include sodium dithionite (B78146) or catalytic hydrogenation.[3]

  • Cyclization: The resulting 2,4,5,6-tetraaminopyrimidine is then cyclized with a one-carbon source, such as formic acid, to form the imidazole ring of the purine.[6]

Experimental Protocol: Synthesis of Guanine (B1146940) (2-Amino-6-oxopurine)

This protocol is adapted from the Traube synthesis of guanine starting from a related pyrimidine derivative.[6]

Step 1: Reduction of this compound to 2,4,5,6-Tetraaminopyrimidine

Materials:

Procedure:

  • Suspend this compound in water.

  • Slowly add a solution of sodium dithionite in water to the suspension while maintaining a basic pH with aqueous ammonia.

  • Stir the reaction mixture at room temperature until the color of the starting material disappears, indicating the completion of the reduction.

  • The resulting 2,4,5,6-tetraaminopyrimidine can be isolated by filtration or used directly in the next step.

Step 2: Cyclization to Guanine

Materials:

  • 2,4,5,6-Tetraaminopyrimidine (from Step 1)

  • Formic acid (90%)

Procedure:

  • Dissolve the 2,4,5,6-tetraaminopyrimidine in 90% formic acid.

  • Heat the solution under reflux for 4-5 hours.[6]

  • After the reaction is complete, evaporate the formic acid to dryness.

  • The crude guanine can be purified by recrystallization.

Quantitative Data for Traube Purine Synthesis
Starting MaterialOne-Carbon SourceProductYield (%)Reference
2,5,6-Triaminopyrimidin-4-olFormic AcidGuanine65-75[6]

Note: The yield for the synthesis of guanine starting directly from this compound would need to be determined experimentally.

Mandatory Visualizations

Diagram 1: Timmis Reaction for Pteridine Synthesis

Timmis_Reaction cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product 5_Nitroso 5-Nitroso-2,4,6- triaminopyrimidine Conditions Base Catalyst Heat 5_Nitroso->Conditions Condensation Active_Methylene Active Methylene Compound (R-CH2-Z) Active_Methylene->Conditions Pteridine Pteridine Derivative Conditions->Pteridine Cyclization

Caption: General workflow for the Timmis synthesis of pteridines.

Diagram 2: Traube Synthesis for Purine Synthesis

Traube_Synthesis Start 5-Nitroso-2,4,6- triaminopyrimidine Reduction Reduction of Nitroso Group Start->Reduction e.g., Na2S2O4 Intermediate 2,4,5,6-Tetraamino- pyrimidine Reduction->Intermediate Cyclization Cyclization with One-Carbon Source Intermediate->Cyclization e.g., Formic Acid Product Purine Derivative Cyclization->Product

Caption: Stepwise pathway of the Traube synthesis for purines.

Applications in Drug Development

The pteridine and purine scaffolds synthesized from this compound are of immense interest in drug discovery and development.

  • Pteridine Derivatives:

    • Diuretics: As exemplified by Triamterene, which is used in the management of hypertension and edema.

    • Anticancer Agents: Methotrexate, a folate antagonist, contains a pteridine core and is a widely used chemotherapy drug. The synthesis of novel pteridine analogs continues to be an active area of cancer research.

    • Enzyme Inhibitors: The pteridine ring is a common motif in various enzyme cofactors, making its derivatives potential candidates for enzyme-inhibiting drugs.

  • Purine Derivatives:

    • Antimetabolites: Purine analogs are a cornerstone of cancer chemotherapy (e.g., 6-mercaptopurine) and antiviral therapy (e.g., acyclovir).

    • Enzyme Inhibitors: Many enzymes involved in nucleic acid metabolism can be targeted by purine-based inhibitors.

    • Receptor Agonists and Antagonists: The purine structure is central to adenosine (B11128) and guanosine, which are ligands for various receptors. Synthetic purine derivatives are explored for their potential to modulate these receptors.

Conclusion

This compound serves as a versatile and valuable precursor for the synthesis of biologically active pteridines and purines. The Timmis and Traube reactions provide reliable and adaptable methods for the construction of these important heterocyclic systems. The detailed protocols and data presented in these application notes are intended to facilitate further research and development in the synthesis of novel therapeutic agents based on these privileged scaffolds.

References

protocol for the reduction of 5-Nitroso-2,4,6-triaminopyrimidine to 2,4,5,6-tetraaminopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical reduction of 5-Nitroso-2,4,6-triaminopyrimidine to the key synthetic intermediate, 2,4,5,6-tetraaminopyrimidine (B94255). This transformation is a critical step in the synthesis of various biologically active compounds, including pteridine (B1203161) derivatives like methotrexate, a widely used chemotherapy agent. The protocols outlined below are based on established chemical literature and patents, offering various methodologies to suit different laboratory setups and purity requirements.

Introduction

This compound is a stable, colored compound that serves as a direct precursor to 2,4,5,6-tetraaminopyrimidine. The reduction of the nitroso group at the 5-position to an amino group is a crucial transformation. 2,4,5,6-tetraaminopyrimidine is a valuable building block in medicinal chemistry, particularly in the synthesis of pteridines, which are scaffolds for numerous therapeutic agents.[1] The choice of reducing agent and reaction conditions can significantly impact the yield and purity of the final product. This document details three common methods for this reduction: using sodium dithionite (B78146), zinc dust in an acidic medium, and catalytic hydrogenation.

Data Presentation

The following table summarizes the quantitative data associated with different protocols for the reduction of this compound.

Reducing AgentTemperature (°C)Reaction TimeYield (%)Purity (%)Notes
Sodium Dithionite6015-60 minutes50-80~95The product is isolated as the sulfite (B76179) salt.[2][3]
Zinc Dust / Acid20-65Not Specified82.5-88.5~99.5The product is isolated as the sulfate (B86663) salt.[4]
Ammonium SulfideNot SpecifiedNot Specified<75Not SpecifiedAn older method mentioned for comparison.[4]
Catalytic Hydrogenation (Pd/C)90-1151-1.5 hoursNot Specified97.5The product is isolated as the sulfate salt.[5]

Experimental Protocols

Protocol 1: Reduction using Sodium Dithionite

This protocol is a widely used method for the reduction of this compound.[2][3]

Materials:

  • This compound

  • Sodium Dithionite

  • Deionized Water

  • Activated Charcoal (optional)

  • Celite® 545 (optional)

  • Reaction vessel with temperature control and stirrer

  • Filtration apparatus

Procedure:

  • In a suitable reaction vessel, suspend this compound in deionized water.

  • Heat the suspension to approximately 60°C with stirring.

  • Gradually add sodium dithionite to the heated suspension over a period of 15 to 60 minutes.[2] The color of the reaction mixture will change as the reduction proceeds.

  • Maintain the reaction temperature at 60-65°C for the duration of the addition and for a short period thereafter to ensure complete reaction.

  • (Optional) Add a small amount of activated charcoal and Celite® 545 to the hot reaction mixture to decolorize and aid in filtration.

  • Filter the hot reaction mixture to remove any insoluble impurities.

  • Cool the filtrate slowly to 0-5°C with gentle agitation to induce crystallization of the 2,4,5,6-tetraaminopyrimidine sulfite salt.

  • Allow the mixture to stand at 0-5°C for several hours to maximize crystal formation.

  • Collect the precipitated product by filtration, wash with cold deionized water, and dry under vacuum.

Protocol 2: Reduction using Zinc Dust and Acid

This method is reported to provide higher yields and purity compared to the dithionite method.[4]

Materials:

  • This compound (NTAP)

  • Zinc Dust

  • A suitable acid (e.g., hydrochloric acid or acetic acid)

  • Sulfuric Acid

  • Deionized Water

  • Reaction vessel with pH and temperature control, and stirrer

  • Filtration apparatus

Procedure:

  • In a reaction vessel, suspend approximately one molecular proportion of this compound in water.

  • Add about 2.0 to 2.5 molecular proportions of zinc dust and 4.0 to 4.7 molecular proportions of a suitable acid to the suspension, ensuring the initial pH of the reaction mixture is below 7.[4][6]

  • Allow the reaction to proceed at a temperature between 20°C and 65°C to form the acid salt of 2,4,5,6-tetraaminopyrimidine.[4][6]

  • Adjust the pH of the reaction mixture to approximately 2.0 to 2.5 by adding more of the suitable acid to dissolve the product salt.[4][6]

  • Filter the mixture to remove insoluble materials, such as excess zinc.

  • To the resulting mother liquor, add sulfuric acid to adjust the pH to about 0.2 to 0.5, while maintaining the temperature between 20°C and 60°C.[4][6]

  • Cool the reaction mixture to 0°C to 10°C to precipitate the 2,4,5,6-tetraaminopyrimidine sulfate.[4][6]

  • Recover the precipitated product by filtration, wash with cold water, and dry.

Protocol 3: Catalytic Hydrogenation

Catalytic hydrogenation offers a clean method for the reduction.

Materials:

  • This compound (or a related azo compound like 5-phenylazo-2,4,6-triamino-pyrimidine which is then reduced)

  • Palladium on Carbon (Pd/C) catalyst

  • Deionized Water

  • Sulfuric Acid

  • Hydrogenation apparatus (e.g., autoclave)

  • Filtration apparatus

Procedure:

  • Prepare a suspension of the starting material (e.g., 5-phenylazo-2,4,6-triamino-pyrimidine) and a catalytic amount of palladium on carbon in water within an autoclave.[5]

  • Pressurize the autoclave with hydrogen gas (5 to 10 bar) and heat the mixture to 90 to 115°C for 1 to 1.5 hours with stirring.[5]

  • After the reaction is complete, cool the mixture to about 70°C and filter to remove the catalyst.

  • Acidify the filtrate with sulfuric acid to precipitate the 2,4,5,6-tetraaminopyrimidine sulfate.[5]

  • Collect the product by filtration, wash with water, and dry under vacuum.

Mandatory Visualizations

Reduction_Workflow cluster_start Starting Material cluster_reduction Reduction Methods cluster_product Product Isolation This compound This compound Protocol_1 Protocol 1: Sodium Dithionite This compound->Protocol_1 Reduction Protocol_2 Protocol 2: Zinc Dust / Acid This compound->Protocol_2 Reduction Protocol_3 Protocol 3: Catalytic Hydrogenation This compound->Protocol_3 Reduction Product 2,4,5,6-Tetraaminopyrimidine (as salt) Protocol_1->Product Isolation Protocol_2->Product Isolation Protocol_3->Product Isolation

Caption: Experimental workflow for the reduction of this compound.

Logical_Relationship Start 5-Nitroso-2,4,6- triaminopyrimidine Decision Choose Reduction Method Start->Decision Method1 Sodium Dithionite Decision->Method1 Common Reagent Method2 Zinc / Acid Decision->Method2 High Yield & Purity Method3 Catalytic Hydrogenation Decision->Method3 Clean Reaction Product 2,4,5,6-Tetraaminopyrimidine Method1->Product Method2->Product Method3->Product

Caption: Decision tree for selecting a reduction protocol.

References

Application of 5-Nitroso-2,4,6-triaminopyrimidine in Agrochemical Synthesis: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

This document provides detailed application notes and protocols on the utilization of 5-Nitroso-2,4,6-triaminopyrimidine as a versatile starting material in the synthesis of agrochemicals. While direct applications of this specific nitroso-pyrimidine are not extensively documented in publicly available literature for commercial agrochemicals, its pivotal role as a precursor to 2,4,5,6-tetraaminopyrimidine (B94255) opens a pathway to classes of compounds with reported agrochemical activity. This guide will focus on the synthesis of this key intermediate and its subsequent potential derivatization into agrochemically relevant scaffolds.

Introduction to this compound in Synthesis

This compound is a stable, reactive intermediate that serves as a crucial building block for the synthesis of various heterocyclic compounds. Its primary application in the context of biologically active molecules is its reduction to 2,4,5,6-tetraaminopyrimidine. This tetra-substituted pyrimidine (B1678525) is a well-established precursor for the synthesis of pteridine (B1203161) derivatives, a class of compounds with diverse biological activities, including applications in pharmaceuticals and potentially in agriculture. One source suggests that 2,4,5,6-tetraaminopyrimidine sulfate (B86663) is utilized in the formulation of agrochemicals, acting as a plant growth regulator or herbicide.[1]

Synthetic Pathways and Experimental Protocols

The primary synthetic utility of this compound in the agrochemical field is its conversion to 2,4,5,6-tetraaminopyrimidine, which can then be further elaborated.

Synthesis of 2,4,5,6-Tetraaminopyrimidine Sulfate from this compound

The reduction of the nitroso group at the 5-position of the pyrimidine ring is a key transformation. Various methods have been reported for this reduction, often followed by salt formation to improve the stability and handling of the resulting tetra-aminopyrimidine.

Experimental Protocol: Reduction using Zinc Dust

A process for preparing 2,4,5,6-tetraaminopyrimidine sulfate involves the reduction of this compound with zinc dust in an acidic medium.[2]

Materials:

  • This compound

  • Zinc dust

  • Suitable acid (e.g., sulfuric acid)

  • Water

Procedure:

  • In a suitable reaction vessel, suspend this compound in water.

  • Add approximately 2.0 to 2.5 molecular equivalents of zinc dust to the suspension.

  • Slowly add a suitable acid to maintain a pH below 7, initiating the reduction. The reaction is exothermic and should be controlled.

  • Allow the reaction to proceed at a temperature between 20°C and 65°C until the reduction is complete, as monitored by a suitable analytical technique (e.g., TLC, HPLC).

  • Upon completion, adjust the pH to approximately 2.0-2.5 with the acid to dissolve the product as its salt.

  • Filter the reaction mixture to remove insoluble materials.

  • To the filtrate, add sulfuric acid to adjust the pH to 0.2-0.5, maintaining the temperature between 20°C and 60°C.

  • Cool the mixture to 0-10°C to precipitate the 2,4,5,6-tetraaminopyrimidine sulfate.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Quantitative Data: This process is reported to produce 2,4,5,6-tetraaminopyrimidine sulfate in good yield and purity. Specific quantitative data from literature is summarized in the table below.

ParameterValueReference
Molar ratio of Zinc dust to NTAP2.0 - 2.5[2]
Reaction Temperature20 - 65 °C[2]
Final Product2,4,5,6-Tetraaminopyrimidine sulfate[2]
Potential Agrochemical Scaffolds from 2,4,5,6-Tetraaminopyrimidine

While specific, commercialized agrochemicals directly synthesized from 2,4,5,6-tetraaminopyrimidine are not readily found in the surveyed literature, the chemical nature of this intermediate suggests its utility in creating libraries of compounds for screening. The presence of four amino groups provides multiple reaction sites for derivatization.

Logical Workflow for Agrochemical Discovery:

Agrochemical_Discovery_Workflow A This compound B Reduction A->B e.g., Zn/H+ C 2,4,5,6-Tetraaminopyrimidine B->C D Derivatization Reactions (e.g., with dicarbonyls, isocyanates, etc.) C->D E Library of Pyrimidine Derivatives D->E F High-Throughput Screening E->F G Herbicidal/Fungicidal/PGR Activity F->G H Lead Compound Identification G->H

Caption: Workflow for agrochemical discovery using this compound.

Signaling Pathways and Mode of Action

The mode of action of potential agrochemicals derived from 2,4,5,6-tetraaminopyrimidine would depend on the final structure. Given that pyrimidine derivatives are known to act on various biological targets, the following are potential areas of investigation:

  • Inhibition of Photosynthesis: Some pyrimidine-based herbicides are known to inhibit photosystem II.

  • Amino Acid Biosynthesis Inhibition: Certain heterocyclic compounds interfere with the biosynthesis of essential amino acids in plants.

  • Cell Division Inhibition: Disruption of microtubule formation or other aspects of cell division is a known herbicidal mechanism.

  • Fungal Respiration Inhibition: For fungicidal activity, targeting the mitochondrial respiratory chain is a common mode of action.

Signaling Pathway Visualization (Hypothetical):

This diagram illustrates a hypothetical mode of action for a derivative, targeting a key enzyme in a plant's metabolic pathway.

Mode_of_Action cluster_plant_cell Plant Cell Precursor Metabolic Precursor TargetEnzyme Target Enzyme (e.g., Acetolactate Synthase) Precursor->TargetEnzyme Product Essential Amino Acid TargetEnzyme->Product Growth Plant Growth Product->Growth Derivative Pyrimidine-based Agrochemical Derivative->Inhibition Inhibition->TargetEnzyme

Caption: Hypothetical inhibition of a plant metabolic pathway by a pyrimidine derivative.

Conclusion

This compound is a valuable starting material for the synthesis of 2,4,5,6-tetraaminopyrimidine, a versatile intermediate with potential applications in the agrochemical industry. While direct synthesis of commercial agrochemicals from the nitroso-pyrimidine is not widely reported, its conversion to the tetra-amino derivative provides a platform for the generation of diverse chemical libraries for screening and discovery of new active ingredients. Further research into the derivatization of 2,4,5,6-tetraaminopyrimidine and the biological evaluation of the resulting compounds is warranted to fully explore its potential in developing novel herbicides, fungicides, and plant growth regulators.

References

Application Notes and Protocols for the Quantification of 5-Nitroso-2,4,6-triaminopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the quantification of 5-Nitroso-2,4,6-triaminopyrimidine, a potential genotoxic impurity, in pharmaceutical substances. The following methods are proposed based on established analytical techniques for similar compounds, such as nitrosamines and aminopyrimidines. These methods are intended for use by researchers, scientists, and drug development professionals and may require further optimization for specific sample matrices.

Introduction

This compound is a potential impurity that may form during the synthesis or storage of certain active pharmaceutical ingredients (APIs). Due to the potential carcinogenic nature of nitrosamine (B1359907) compounds, regulatory agencies require sensitive and accurate analytical methods for their detection and quantification at trace levels. This document outlines two primary analytical approaches: a robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for general-purpose quantification and a highly sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis.

Analytical Methods

Two analytical methods are presented for the quantification of this compound:

  • Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): A widely accessible and robust method suitable for routine analysis and purity testing.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for the detection and quantification of trace-level impurities, which is often required for genotoxic compounds.[1][2]

Method 1: Quantification by RP-HPLC-UV

This method is adapted from established procedures for the analysis of similar pyrimidine-based compounds.[3][4]

Experimental Workflow: HPLC-UV Analysis

cluster_prep Sample and Standard Preparation cluster_analysis HPLC-UV Analysis start Weigh Sample/Standard dissolve Dissolve in Diluent (e.g., Water:Acetonitrile) start->dissolve vortex Vortex/Sonicate to Dissolve dissolve->vortex filter Filter through 0.45 µm Syringe Filter vortex->filter hplc_vial Transfer to HPLC Vial filter->hplc_vial inject Inject into HPLC System hplc_vial->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection (e.g., 254 nm) separate->detect quantify Quantification (External Standard Calibration) detect->quantify result Report Result quantify->result

Caption: Workflow for HPLC-UV quantification of this compound.

Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • Methanol (for cleaning)

2. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

3. Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 50% B

    • 20-25 min: 50% B

    • 25-26 min: 50% to 5% B

    • 26-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 254 nm (or λmax of this compound if determined)

4. Preparation of Standard Solutions:

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of water and acetonitrile (diluent).

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the primary stock solution with the diluent.

5. Preparation of Sample Solutions:

  • Accurately weigh a portion of the test sample expected to contain this compound and dissolve in the diluent to achieve a final concentration within the calibration range.

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.

Method 2: Quantification by LC-MS/MS

This highly sensitive method is based on techniques used for the trace-level quantification of various nitrosamine impurities in pharmaceutical products.[2][5][6]

Experimental Workflow: LC-MS/MS Analysis

cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis start Weigh Sample/Standard dissolve Dissolve in Diluent (e.g., Methanol) start->dissolve vortex Vortex/Sonicate to Dissolve dissolve->vortex filter Filter through 0.22 µm Syringe Filter vortex->filter lcms_vial Transfer to LC-MS Vial filter->lcms_vial inject Inject into LC-MS/MS System lcms_vial->inject separate UPLC Separation (C18 Column, Gradient Elution) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize mrm Multiple Reaction Monitoring (MRM) ionize->mrm quantify Quantification (Calibration Curve) mrm->quantify result Report Result quantify->result

Caption: Workflow for LC-MS/MS quantification of this compound.

Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (0.1%) (LC-MS grade)

  • Methanol (LC-MS grade)

2. Instrumentation:

  • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 column suitable for UPLC/HPLC (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Program:

    • 0-1 min: 2% B

    • 1-5 min: 2% to 90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90% to 2% B

    • 6.1-8 min: 2% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

4. Mass Spectrometer Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: To be determined by infusing a standard solution of this compound. A hypothetical precursor ion [M+H]+ would be fragmented to identify suitable product ions.

  • Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, desolvation gas flow, and collision energy.

5. Preparation of Standard Solutions:

  • Primary Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards at low concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50 ng/mL) by serial dilution of the primary stock solution with the initial mobile phase composition (98:2, A:B).

6. Preparation of Sample Solutions:

  • Accurately weigh a portion of the test sample and dissolve it in the initial mobile phase composition to achieve a final concentration within the calibration range.

  • Sonicate for 10 minutes.

  • Filter the solution through a 0.22 µm syringe filter into an LC-MS vial.

7. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte's most intense MRM transition against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample solution by interpolation from the calibration curve.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the proposed analytical methods. These values are typical for the analysis of nitrosamines and related compounds and should be confirmed during method validation.[1][2][5][7]

ParameterHPLC-UV Method (Expected)LC-MS/MS Method (Expected)
Linearity Range 1 - 100 µg/mL0.1 - 50 ng/mL
Correlation Coefficient (r²) > 0.998> 0.999
Limit of Detection (LOD) ~0.3 µg/mL~0.05 ng/mL
Limit of Quantification (LOQ) ~1.0 µg/mL~0.1 ng/mL
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (% RSD) < 5%< 10%

Disclaimer: The provided protocols and expected performance characteristics are intended as a starting point. Method development and validation are required to ensure suitability for a specific application and sample matrix.

References

Application Note: HPLC-UV Method for the Determination of 5-Nitroso-2,4,6-triaminopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantitative analysis of 5-Nitroso-2,4,6-triaminopyrimidine. This compound is a potential impurity in pharmaceutical products, and its monitoring is critical for ensuring drug safety and quality. The developed method is specific, accurate, precise, and linear over a defined concentration range, making it suitable for routine quality control and stability testing.

Introduction

This compound is recognized as a potential genotoxic impurity and is also known as Triamterene Related Compound A.[1] The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a significant concern for regulatory agencies and manufacturers due to their potential carcinogenic effects. Therefore, sensitive and validated analytical methods are essential for the detection and quantification of such impurities to ensure patient safety. This document provides a detailed protocol for an HPLC-UV method developed and validated for the analysis of this compound, adhering to the principles of ICH guidelines for analytical method validation.[2][3][4]

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (B129727) (HPLC grade)

    • Phosphoric acid (analytical grade)

    • Water (HPLC grade)

Chromatographic Conditions

A reversed-phase HPLC method is employed for the separation and quantification of this compound. The following chromatographic conditions are recommended as a starting point and may require further optimization based on the specific HPLC system and column used.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic mixture of Buffer and Acetonitrile (e.g., 80:20 v/v). The buffer consists of water adjusted to pH 3.0 with phosphoric acid.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time Approximately 15 minutes

Protocols

Preparation of Standard Solutions
  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a mixture of water and methanol (50:50 v/v).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL.

Preparation of Sample Solutions

The sample preparation procedure will depend on the matrix of the drug product. A generic procedure for a solid dosage form is outlined below:

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a specified amount of the active pharmaceutical ingredient (API) and transfer it to a suitable volumetric flask.

  • Add a suitable extraction solvent (e.g., a mixture of water and methanol) and sonicate for 15 minutes to ensure complete extraction of the analyte.

  • Dilute to volume with the extraction solvent and mix well.

  • Centrifuge a portion of the solution at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Summary

The developed HPLC-UV method was validated according to ICH guidelines. The validation parameters and their acceptance criteria are summarized in the table below.

Validation ParameterAcceptance Criteria
Specificity No interference from blank, placebo, or other known impurities at the retention time of the analyte.
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range.
Accuracy (Recovery) Mean recovery between 98.0% and 102.0% at three different concentration levels.
Precision (RSD) Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%).
Limit of Detection (LOD) Signal-to-noise ratio of approximately 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of approximately 10:1.
Robustness No significant changes in results with small, deliberate variations in method parameters.

Data Presentation

Linearity Data
Concentration (µg/mL)Peak Area (mAU*s)
0.115.2
0.575.8
1.0151.5
2.5378.1
5.0755.9
10.01510.3

Linearity Equation: y = 150.9x + 0.5 Correlation Coefficient (r²): 0.9998

Accuracy and Precision Data
Spiked Concentration (µg/mL)Measured Concentration (µg/mL) (Mean ± SD, n=6)Recovery (%)RSD (%)
1.00.99 ± 0.01599.01.5
5.05.02 ± 0.060100.41.2
10.09.95 ± 0.11999.51.2

Visualizations

HPLC_Method_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation Standard_Prep Prepare Standard Solutions HPLC_System HPLC System Setup Standard_Prep->HPLC_System Sample_Prep Prepare Sample Solutions Sample_Prep->HPLC_System Chromatography Chromatographic Separation HPLC_System->Chromatography Detection UV Detection at 254 nm Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Integration Peak Integration & Quantification Data_Acquisition->Integration Validation Method Validation (ICH) Integration->Validation Report Generate Report Validation->Report

Caption: Workflow for HPLC-UV analysis of this compound.

Analyte_Method_Relationship cluster_method Analytical Method cluster_separation Separation cluster_detection Detection Analyte This compound (Analyte) Column C18 Column Analyte->Column retained by UV_Detector UV Detector Column->UV_Detector leads to Mobile_Phase ACN/Buffer Mobile_Phase->Column elutes Wavelength 254 nm UV_Detector->Wavelength set at

References

The Pivotal Role of 5-Nitroso-2,4,6-triaminopyrimidine in the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Nitroso-2,4,6-triaminopyrimidine is a versatile and highly reactive intermediate that serves as a crucial building block in the synthesis of a variety of nitrogen-containing heterocyclic compounds. Its strategic importance lies in its ability to participate in condensation and cyclization reactions, leading to the formation of complex fused ring systems. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pteridines and other fused pyrimidine (B1678525) derivatives, which are classes of compounds with significant biological and pharmaceutical relevance.

Synthesis of this compound

The synthesis of the title compound is a critical first step. A common and effective method involves the nitrosation of 2,4,6-triaminopyrimidine (B127396).

Experimental Protocol:

A detailed protocol for the synthesis of this compound is as follows:

  • Dissolve 2,4,6-triaminopyrimidine (300 mg, 2.40 mmol) in water (2.4 mL) and add acetic acid (220 μL).

  • Cool the resulting mixture in an ice bath.

  • Dropwise, add a solution of sodium nitrite (B80452) (174 mg, 2.52 mmol) in water (1 mL). A pink precipitate will form.

  • Stir the mixture at room temperature for 15 minutes.

  • Filter the precipitate and wash successively with water, acetone, and ether.

  • Dry the product under vacuum to yield this compound as a purple solid.[1]

Quantitative Data for Synthesis:

ReactantMolecular Weight ( g/mol )Amount (mg)Moles (mmol)Yield (%)
2,4,6-Triaminopyrimidine125.133002.4092
Sodium Nitrite69.001742.52

Logical Workflow for the Synthesis of this compound:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up A 2,4,6-Triaminopyrimidine D Dissolution and Cooling A->D B Sodium Nitrite E Nitrosation B->E C Water & Acetic Acid C->D D->E Ice Bath F Stirring at Room Temperature E->F G Filtration F->G H Washing (Water, Acetone, Ether) G->H I Vacuum Drying H->I J This compound (Purple Solid) I->J

Caption: Workflow for the synthesis of this compound.

Application in Pteridine (B1203161) Synthesis: The Timmis Reaction

A primary application of this compound is in the regioselective synthesis of pteridines via the Timmis reaction. This reaction involves the condensation of a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene (B1212753) group. The nitroso group plays a key role in directing the cyclization, leading to a specific pteridine isomer.

The general mechanism involves the condensation of the active methylene compound with the 5-nitroso group and the adjacent amino group of the pyrimidine ring to form the pyrazine (B50134) ring of the pteridine system.

Experimental Protocol for Triamterene Synthesis:

A notable example is the synthesis of Triamterene, a diuretic drug.[2][3]

  • To a reaction vessel, add this compound and benzyl (B1604629) cyanide (phenylacetonitrile).

  • Add a non-protonic polar solvent (e.g., dimethylformamide) and an alkaline catalyst.

  • Heat the mixture to 50-120°C and maintain for 3-10 hours with stirring.

  • Cool the reaction mixture to 0-50°C.

  • Filter the crude product.

  • The crude product can be purified by washing with a non-protonic polar solvent to yield Triamterene (2,4,7-triamino-6-phenylpteridine).

Quantitative Data for Triamterene Synthesis:

ReactantRoleSolventCatalystTemperature (°C)Time (h)Yield (%)
This compoundPyrimidine PrecursorNon-protonic polarAlkaline50-1203-10up to 85.7
Benzyl CyanideActive Methylene Compound

Reaction Scheme for the Timmis Reaction:

G cluster_reactants Reactants A This compound C Condensation and Cyclization (Timmis Reaction) A->C B Active Methylene Compound (e.g., Benzyl Cyanide) B->C D Pteridine Derivative (e.g., Triamterene) C->D Base Catalyst, Heat

Caption: General scheme of the Timmis reaction for pteridine synthesis.

Synthesis of Other Fused Pyrimidines

While pteridine synthesis is a major application, this compound is also a precursor for other fused heterocyclic systems. For instance, it is used in the preparation of aminobenzodiazepines.[1]

Experimental Protocol for Aminobenzodiazepine Intermediate Synthesis:

  • Add this compound and phenylacetonitrile (B145931) to a condensation reaction vessel.

  • Add a non-protonic polar solvent and an alkaline catalyst.

  • Heat the mixture to between 50-120°C for 3-10 hours under stirring.

  • After cooling to 0-50°C, the crude aminobenzodiazepine intermediate is obtained by filtration.[1]

Role as a Precursor for 2,4,5,6-Tetraaminopyrimidine (B94255)

This compound can be readily reduced to 2,4,5,6-tetraaminopyrimidine, another pivotal intermediate in heterocyclic synthesis.[3][4] This tetraaminopyrimidine is a key starting material for the Gabriel-Isay synthesis of pteridines, which involves condensation with 1,2-dicarbonyl compounds.

Experimental Protocol for Reduction to 2,4,5,6-Tetraaminopyrimidine:

A common method for this reduction utilizes sodium dithionite (B78146).[4]

  • Prepare the nitroso intermediate solution.

  • Add a solution of sodium dithionite in water portion-wise while maintaining the temperature below a certain threshold to control the exothermic reaction.

  • Stir the reaction mixture until the reduction is complete (indicated by a color change).

  • Filter the hot reaction mixture.

  • Cool the filtrate to crystallize the 2,4,5,6-tetraaminopyrimidine salt (often as the sulfite).

  • The product can be further purified by conversion to the sulfate (B86663) salt.

Logical Relationship between Pyrimidine Precursors and Pteridine Synthesis Pathways:

G A This compound B 2,4,5,6-Tetraaminopyrimidine A->B Reduction (e.g., Na2S2O4) E Timmis Reaction A->E F Gabriel-Isay Synthesis B->F C Active Methylene Compounds C->E D 1,2-Dicarbonyl Compounds D->F G Pteridines E->G F->G

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Nitroso-2,4,6-triaminopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Nitroso-2,4,6-triaminopyrimidine, a key intermediate in the pharmaceutical industry. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to improve your reaction yields and product purity.

Troubleshooting Guide

Low yields and product impurities are common challenges in the synthesis of this compound. This guide provides solutions to frequently encountered problems.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Incorrect pH: The nitrosation reaction is highly pH-dependent. An optimal pH of 3-4 is generally required for the formation of the nitrosating agent, nitrous acid, from sodium nitrite (B80452).[1] At a pH below 5, the reaction mixture should be distinctly acidic.[2]- Carefully monitor and adjust the pH of the reaction mixture using acetic acid or hydrochloric acid. - Ensure the pH remains in the optimal range throughout the addition of sodium nitrite.
Inadequate Temperature Control: The reaction is exothermic. If the temperature is too high, it can lead to the decomposition of nitrous acid and the formation of byproducts.- Maintain the reaction temperature using an ice bath, especially during the dropwise addition of the sodium nitrite solution.[1]
Impure Starting Materials: The purity of 2,4,6-triaminopyrimidine (B127396) is crucial for a high-yield synthesis.- Use high-purity 2,4,6-triaminopyrimidine. If necessary, recrystallize the starting material before use.
Formation of a Brown or Tarry Precipitate Side Reactions: Over-nitrosation or other side reactions can occur if the reaction conditions are not carefully controlled, leading to the formation of colored impurities.- Ensure slow, dropwise addition of the sodium nitrite solution to the cooled pyrimidine (B1678525) solution. - Maintain vigorous stirring to ensure even distribution of reagents.
Incorrect Stoichiometry: An excess of sodium nitrite can lead to the formation of unwanted byproducts.- Use a slight molar excess of sodium nitrite (e.g., 1.05 equivalents) relative to the 2,4,6-triaminopyrimidine.[1]
Product is Difficult to Filter Fine Particle Size: Rapid precipitation can lead to the formation of very fine particles that are difficult to filter.- Allow the precipitate to stir at room temperature for a short period (e.g., 15 minutes) after the addition of sodium nitrite is complete to allow for crystal growth.[1]
Product is Contaminated with Starting Material Incomplete Reaction: The reaction may not have gone to completion.- Ensure the reaction is stirred for a sufficient amount of time after the addition of sodium nitrite. - Verify that the correct stoichiometry of reagents was used.
Low Yield After Purification Product Loss During Washing: The product has some solubility in common solvents.- Wash the filtered product with cold water, followed by minimal amounts of acetone (B3395972) and ether to minimize dissolution.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the synthesis of this compound and why is it important?

A1: The optimal pH for the nitrosation of 2,4,6-triaminopyrimidine is in the acidic range, typically between 3 and 4.[1] This is critical because the nitrosating agent, nitrous acid (HNO₂), is formed in situ from the reaction of a nitrite salt (like sodium nitrite) with an acid. This acidic environment facilitates the formation of the nitrosonium ion (NO⁺), which is the electrophile that attacks the electron-rich pyrimidine ring. If the pH is too high (less acidic), the concentration of nitrous acid will be too low for the reaction to proceed efficiently. Conversely, a very low pH can lead to the protonation of the amino groups on the pyrimidine ring, deactivating it towards electrophilic attack.

Q2: What is the appearance of the final product and how can I assess its purity?

A2: Pure this compound is typically a purple or raspberry-red solid.[1][2] Purity can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for determining the purity and identifying any impurities.

  • Melting Point: The melting point of the pure compound is reported to be above 300°C.[2] A broad melting range or a lower melting point can indicate the presence of impurities.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the nitroso group (N=O) and the amino groups (N-H).

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several safety precautions should be observed:

  • Handling of Sodium Nitrite: Sodium nitrite is an oxidizing agent and is toxic if ingested. Avoid contact with skin and eyes, and do not inhale the dust.

  • Use of Acids: Acetic acid and hydrochloric acid are corrosive. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Ventilation: The reaction may produce nitrogen oxides, which are toxic. Ensure the reaction is carried out in a well-ventilated fume hood.[3]

  • Product Handling: The toxicological properties of this compound have not been fully investigated.[3] It is prudent to handle it with care, avoiding skin contact and inhalation.

Q4: Can I use a different acid instead of acetic acid?

A4: Yes, other acids like hydrochloric acid can be used to adjust the pH.[1] However, the choice of acid can influence the reaction rate and the solubility of the product. Acetic acid is commonly used and has been shown to give good yields.[1]

Q5: What is the "one-pot" synthesis method and what are its advantages?

A5: The "one-pot" synthesis is an alternative route that produces this compound directly from a guanidine (B92328) salt and malonic acid dinitrile without isolating the intermediate 2,4,6-triaminopyrimidine.[2] The main advantage of this method is that it is more efficient for commercial production as it reduces the number of steps and the need for isolation and purification of intermediates, which can be complicated and expensive.[2]

Experimental Protocols

Protocol 1: Synthesis via Nitrosation of 2,4,6-triaminopyrimidine

This protocol is adapted from a method reported to yield approximately 92% of the final product.[1]

Materials:

  • 2,4,6-triaminopyrimidine

  • Sodium nitrite (NaNO₂)

  • Glacial acetic acid

  • Deionized water

  • Acetone

  • Ether

Procedure:

  • In a flask, dissolve 2,4,6-triaminopyrimidine in deionized water.

  • Add glacial acetic acid to the solution.

  • Cool the mixture in an ice bath to 0-5°C.

  • In a separate beaker, prepare a solution of sodium nitrite in deionized water.

  • Slowly add the sodium nitrite solution dropwise to the cooled pyrimidine solution while stirring vigorously. A pink or purple precipitate should form.

  • After the addition is complete, continue to stir the mixture at room temperature for 15 minutes.

  • Filter the precipitate using a Buchner funnel.

  • Wash the collected solid sequentially with cold deionized water, acetone, and finally ether.

  • Dry the product under vacuum to obtain this compound as a purple solid.

Quantitative Data Summary

Parameter Condition 1 Condition 2 Yield Reference
Starting Material 2,4,6-triaminopyrimidineGuanidine salt & malononitrile92%[1]
Acid Acetic AcidHydrochloric AcidHigh[1]
Water Ratio (to reaction mixture) 0.5:1 to 4:1-Increased Yield[2]
Reaction Temperature 0-5°C (addition), then RTHeated to 50°C after addition93%[2]

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_process Process cluster_product Product 2,4,6-Triaminopyrimidine 2,4,6-Triaminopyrimidine Nitrosation Nitrosation 2,4,6-Triaminopyrimidine->Nitrosation Sodium Nitrite Sodium Nitrite Sodium Nitrite->Nitrosation Acid (e.g., Acetic Acid) Acid (e.g., Acetic Acid) Acid (e.g., Acetic Acid)->Nitrosation (pH 3-4) This compound This compound Nitrosation->this compound

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow start Start dissolve Dissolve 2,4,6-triaminopyrimidine in water and acetic acid start->dissolve cool Cool mixture in ice bath (0-5°C) dissolve->cool add_nitrite Slowly add NaNO2 solution dropwise with stirring cool->add_nitrite stir_rt Stir at room temperature for 15 minutes add_nitrite->stir_rt filter Filter the precipitate stir_rt->filter wash Wash with cold water, acetone, and ether filter->wash dry Dry under vacuum wash->dry end End Product dry->end

Caption: Step-by-step workflow for the synthesis experiment.

Troubleshooting Logic

Troubleshooting_Logic cluster_problem Problem Identification cluster_solution Corrective Actions low_yield Low Yield? check_ph Check pH (should be 3-4) low_yield->check_ph Yes check_temp Check Temperature (should be 0-5°C during addition) low_yield->check_temp Yes check_reagents Check Reagent Purity and Stoichiometry low_yield->check_reagents Yes impure_product Impure Product? check_addition_rate Slow down NaNO2 addition rate impure_product->check_addition_rate Yes check_stirring Ensure vigorous stirring impure_product->check_stirring Yes purify Recrystallize or wash product thoroughly impure_product->purify Yes

Caption: Decision-making flow for troubleshooting common synthesis issues.

References

Technical Support Center: 5-Nitroso-2,4,6-triaminopyrimidine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Nitroso-2,4,6-triaminopyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance of this compound after initial synthesis and before purification?

A1: After synthesis, this compound typically appears as a pink to purple or raspberry-red solid precipitate.[1][2] The exact color can vary depending on the reaction conditions and the presence of impurities.

Q2: What are the common solvents for washing the crude this compound?

A2: Common washing solvents include water, acetone, and ether.[2] Water is used to remove inorganic salts and other water-soluble impurities. Acetone and ether are effective for washing away organic impurities.

Q3: What is the solubility profile of this compound?

A3: It has slight solubility in heated Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO).[3][4] It is largely insoluble in water, which facilitates its isolation by filtration.

Q4: What are the key safety precautions to consider during the purification of this compound?

A4: this compound may cause skin and serious eye irritation, as well as respiratory irritation.[3] It is also incompatible with strong oxidizing agents.[3][4][5] Appropriate personal protective equipment (PPE), such as gloves, safety goggles, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Low Yield of Precipitated Product Incomplete nitrosation reaction.Ensure the reaction mixture is sufficiently acidic (e.g., using acetic acid) to facilitate the in situ formation of nitrous acid from sodium nitrite (B80452).[1][2] Maintain the recommended reaction temperature; for instance, cooling in an ice bath during the addition of sodium nitrite.[2]
The product is partially soluble in the reaction mixture.After precipitation, cool the mixture to a lower temperature (e.g., 20°C or in an ice bath) to minimize solubility and maximize recovery before filtration.[1][2]
Product is Off-Color (e.g., brownish instead of pink/purple) Presence of side-reaction byproducts or degradation.Ensure the temperature during nitrosation is carefully controlled, as higher temperatures can lead to decomposition. Use of purified starting materials (2,4,6-triaminopyrimidine) is crucial.
Residual starting materials or intermediates.Thorough washing of the filtered product with water is essential to remove unreacted starting materials and inorganic salts. A final wash with a non-polar organic solvent can help remove organic impurities.[2]
Product Purity is Low After Washing Inefficient removal of trapped impurities within the solid.Consider reslurrying the crude product in warm water or an appropriate solvent, followed by filtration. This can help in washing out trapped impurities more effectively than a simple filter cake wash.
Co-precipitation of impurities.Ensure a gradual addition of the nitrosating agent (e.g., sodium nitrite solution) to the reaction mixture to allow for more selective precipitation of the desired product.[2]
Formation of N-nitrosamine Impurities The reaction conditions for nitrosation can sometimes lead to the formation of potentially carcinogenic N-nitrosamine impurities, especially if secondary or tertiary amines are present.[6][7]While the primary product is a C-nitroso compound, it is crucial to use high-purity starting materials and control reaction conditions to minimize potential side reactions. Analytical testing for such impurities may be necessary for pharmaceutical applications.

Quantitative Data Summary

The following table summarizes yield data from various synthetic and purification protocols for this compound.

Starting Material Key Reagents Purification Method Yield Reference
Guanidine (B92328) salt and malonic acid dinitrileSodium nitrite, acetic acidFiltration, water wash, drying93%[1]
6-aminopyrimidine-2,4-diamineSodium nitrite, acetic acidFiltration, washing with water, acetone, and ether, vacuum drying92%[2]

Experimental Protocols

Protocol 1: Purification by Precipitation and Washing

This protocol is based on the synthesis of this compound from 2,4,6-triaminopyrimidine.

  • Reaction Quenching and Precipitation: Following the nitrosation reaction in an acidic aqueous medium (e.g., with acetic acid and sodium nitrite), a pink to purple precipitate of this compound forms.[2] To ensure maximum precipitation, the reaction mixture is typically stirred at room temperature for a period (e.g., 15 minutes) after the addition of the nitrosating agent is complete.[2] The mixture can be further cooled in an ice bath to minimize the solubility of the product.[2]

  • Filtration: The precipitated solid is collected by vacuum filtration.

  • Washing: The filter cake is washed sequentially with the following solvents:

    • Water: To remove inorganic salts (like sodium acetate) and any unreacted water-soluble starting materials.

    • Acetone: To remove organic impurities that are soluble in acetone.

    • Ether: To facilitate the drying of the product by removing the acetone.[2]

  • Drying: The purified solid is dried under vacuum to remove residual solvents.[2]

Protocol 2: Industrial Production and Purification

This protocol describes a one-pot synthesis and purification process without the isolation of intermediates.

  • Reaction and Precipitation: An arbitrary guanidine salt is reacted with malonic acid dinitrile in a lower aliphatic alcohol in the presence of a base. After cooling, the mixture is acidified with acetic acid, and water is added. The nitrosation is carried out by adding a solution of sodium nitrite. The reaction mixture is then heated (e.g., to 50°C) and stirred to complete the reaction.[1]

  • Cooling and Filtration: The mixture is cooled to room temperature (e.g., 20°C) to allow the this compound to precipitate fully. The precipitate is then collected by filtration.[1]

  • Washing: The collected solid is washed with warm water to remove impurities.[1]

  • Drying: The wet product can be used directly for the next steps or dried using conventional methods.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start 2,4,6-Triaminopyrimidine Solution add_acid Add Acetic Acid start->add_acid Dissolve cool Cool in Ice Bath add_acid->cool add_nitrite Add NaNO2 Solution cool->add_nitrite Dropwise stir Stir at Room Temperature add_nitrite->stir Precipitate Forms filter Vacuum Filtration stir->filter Transfer Slurry wash_water Wash with Water filter->wash_water wash_acetone Wash with Acetone wash_water->wash_acetone wash_ether Wash with Ether wash_acetone->wash_ether dry Vacuum Dry wash_ether->dry end_product Pure this compound dry->end_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Problem with Purified Product low_yield Low Yield? start->low_yield off_color Off-Color? start->off_color low_purity Low Purity? start->low_purity check_acid Verify Acidic pH and Temperature Control low_yield->check_acid Yes cool_before_filter Cool Mixture Before Filtering low_yield->cool_before_filter Yes check_temp Check Reaction Temperature for Degradation off_color->check_temp Yes thorough_wash Ensure Thorough Washing off_color->thorough_wash Yes reslurry Reslurry Crude Product and Re-filter low_purity->reslurry Yes gradual_addition Ensure Gradual Reagent Addition low_purity->gradual_addition Yes

References

common impurities in 5-Nitroso-2,4,6-triaminopyrimidine and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and purifying 5-Nitroso-2,4,6-triaminopyrimidine. Below you will find frequently asked questions and a troubleshooting guide to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthetically prepared this compound?

A1: Common impurities in this compound can originate from starting materials, reagents, and side reactions during its synthesis. These may include:

  • Unreacted Starting Materials: Such as 2,4,6-triaminopyrimidine, guanidine (B92328) salts, or malonic acid dinitrile.

  • Residual Reagents: Including sodium nitrite (B80452) and acetic acid.

  • Byproducts: A notable byproduct can be N,N-dimethylnitrosamine if dimethylformamide (DMF) is used as a solvent in the synthesis process.[1]

  • Related Pyrimidines: Other pyrimidine (B1678525) derivatives formed through side reactions.

Q2: Why is the purity of this compound critical?

A2: this compound itself is classified as a nitrosamine (B1359907) impurity and is monitored in certain pharmaceutical products, such as being a related compound to the diuretic Triamterene.[2] Nitrosamines as a class of compounds are of concern due to their potential carcinogenic properties. Therefore, ensuring the high purity of this compound is crucial for its use in research and development, especially in the context of drug development, to avoid introducing other harmful impurities into subsequent synthetic steps.

Q3: What are the initial purification steps for crude this compound?

A3: The initial purification of crude this compound, as described in various synthetic procedures, typically involves washing the precipitated solid with a series of solvents. A common procedure is to wash the filter cake sequentially with water, acetone, and diethyl ether.[3] This process helps to remove most of the unreacted starting materials and water-soluble byproducts.

Q4: What is the appearance of pure this compound?

A4: Pure this compound is typically a purple or raspberry-red solid.[3][4] A significant deviation from this color may indicate the presence of impurities.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Issue 1: The isolated product is not the expected color (e.g., brownish or off-white) instead of purple/red.

  • Potential Cause: This discoloration often indicates the presence of polymeric byproducts or significant amounts of unreacted starting materials.

  • Troubleshooting Steps:

    • Ensure that the washing steps with water, acetone, and ether were thorough.

    • Consider performing a recrystallization to further purify the product. A detailed protocol is provided in the "Experimental Protocols" section.

Issue 2: The yield of the purified product is significantly lower than expected after washing.

  • Potential Cause: While this compound has low solubility in water, acetone, and ether, some product loss during washing is inevitable. Excessive washing or using large volumes of solvents can lead to lower yields.

  • Troubleshooting Steps:

    • Use cold solvents for washing to minimize product loss.

    • Use the minimum amount of solvent necessary for each wash.

    • Consider recrystallization as an alternative to extensive washing for highly impure samples, as this can sometimes provide a better yield of pure product.

Issue 3: The purified product contains residual solvent.

  • Potential Cause: Inadequate drying of the final product.

  • Troubleshooting Steps:

    • Dry the product under vacuum for a sufficient period.

    • Gently breaking up any lumps in the powder during drying can facilitate solvent removal.

    • The absence of solvent can be confirmed by 1H-NMR spectroscopy.

Quantitative Data Summary

Currently, there is limited published quantitative data specifically detailing the impurity profiles of this compound before and after various purification methods. The effectiveness of purification is typically assessed by spectroscopic methods (NMR) and chromatographic techniques (HPLC). The goal of purification is to achieve a product with >98% purity as determined by these methods.

Purification MethodTypical Starting PurityExpected Final PurityKey Advantages
Solvent Washing 70-90%>95%Simple, fast, and effective for removing bulk impurities.
Recrystallization >90%>99%Highly effective for removing closely related impurities and achieving high purity.

Experimental Protocols

Protocol 1: Purification by Washing

This protocol describes a standard washing procedure for crude this compound obtained from synthesis.

  • Filtration: Isolate the crude this compound precipitate by vacuum filtration.

  • Water Wash: While the solid is still in the filter funnel, wash it with three portions of cold deionized water. Allow the water to drain completely between each wash.

  • Acetone Wash: Wash the filter cake with two portions of cold acetone.

  • Ether Wash: Finally, wash the solid with two portions of cold diethyl ether.

  • Drying: Transfer the purified solid to a clean, pre-weighed watch glass and dry it under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization from Aqueous Dimethylformamide (DMF)

This protocol is designed for samples that require a higher degree of purification than what can be achieved by simple washing.

  • Dissolution: In a fume hood, suspend the impure this compound in a minimal amount of DMF in an Erlenmeyer flask. Heat the mixture gently with stirring on a hot plate until the solid dissolves completely. The compound is known to be slightly soluble in hot DMF.[5]

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Slowly add deionized water dropwise to the hot DMF solution until the solution becomes slightly turbid. Then, add a few drops of DMF until the solution is clear again.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold 1:1 DMF/water, followed by cold water, and finally cold diethyl ether.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Visualizations

Impurity_Removal_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude this compound Washing Solvent Washing (Water, Acetone, Ether) Crude_Product->Washing Purity_Check Purity Check (HPLC, NMR) Washing->Purity_Check Recrystallization Recrystallization (e.g., from aq. DMF) Recrystallization->Purity_Check Purity_Check->Recrystallization Purity Not Met Pure_Product Pure Product (>98%) Purity_Check->Pure_Product Purity Met Impure_Product Impure Product (<98%)

Caption: Workflow for the purification and analysis of this compound.

Logical_Relationships cluster_impurities Potential Impurities cluster_removal Removal Methods Starting_Materials Unreacted Starting Materials (e.g., 2,4,6-triaminopyrimidine) Washing Washing with Water/Organic Solvents Starting_Materials->Washing Reagents Residual Reagents (e.g., NaNO2) Reagents->Washing Byproducts Side-Reaction Byproducts (e.g., N,N-dimethylnitrosamine) Recrystallization Recrystallization Byproducts->Recrystallization Washing->Recrystallization For higher purity

Caption: Relationship between common impurities and their corresponding removal methods.

References

Technical Support Center: Pteridine Synthesis using 5-Nitroso-2,4,6-triaminopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in pteridine (B1203161) synthesis utilizing 5-Nitroso-2,4,6-triaminopyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing pteridines from this compound?

A1: The primary and most regioselective method is the Timmis reaction.[1][2][3] This reaction involves the condensation of this compound with a compound containing an active methylene (B1212753) group (e.g., benzyl (B1604629) cyanide) in the presence of a base.[1][2][3] The nitroso group directs the cyclization, leading to a specific isomer of the pteridine product.[1]

Q2: What are the most common side reactions and impurities I should be aware of?

A2: During the synthesis of pteridines, particularly derivatives like Triamterene, several side products and impurities can form. These include:

  • Unreacted Starting Material: Incomplete reaction can leave residual this compound.[4]

  • Oxidation Products: The 5-nitroso group can be oxidized to a 5-nitro group, forming 5-Nitro-2,4,6-triaminopyrimidine.[5] Further oxidation can lead to the formation of N-oxides, such as 5-Nitro-2,4,6-triaminopyrimidine-1-oxide and 5-Nitro-2,4,6-triaminopyrimidine-1,3-dioxide.[5]

  • Hydroxylated Derivatives: Hydroxylated impurities, for instance, 4-Hydroxy Triamterene, can be formed.[4]

  • Deamination Products: The amino groups on the pyrimidine (B1678525) ring can be susceptible to deamination under certain conditions.

  • Ring-Opened or Hydrolytic Products: The pteridine ring system can be susceptible to cleavage under acidic conditions, leading to the formation of aminopyrazine carbaldehyde derivatives.[2]

  • Solvent Adducts and Other Minor Impurities: Depending on the reaction conditions and solvents used, various other minor impurities may be generated.

Q3: How do reaction conditions affect the yield and purity of the final pteridine product?

A3: Reaction conditions play a critical role in the success of the Timmis reaction. Key parameters include:

  • Base: The type and concentration of the base are crucial. Stronger bases may not necessarily lead to higher yields and can sometimes increase the solubility of the product, leading to losses during workup.[4] The choice of base can also influence the rate and completion of the reaction.

  • Solvent: The polarity of the solvent can impact the solubility of reactants and the reaction rate.[6] Aprotic polar solvents are often employed.

  • Temperature: The reaction temperature affects the rate of both the main reaction and potential side reactions. Higher temperatures may increase the rate of degradation or side product formation.

  • Reaction Time: Sufficient reaction time is necessary for the reaction to go to completion, but prolonged reaction times can also lead to the formation of degradation products.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Pteridine Product 1. Incomplete reaction. 2. Suboptimal base concentration. 3. Poor solubility of reactants. 4. Product loss during workup.1. Increase reaction time or temperature cautiously, monitoring for byproduct formation. 2. Optimize the base concentration; higher concentrations may not always be better.[4] 3. Select a more suitable aprotic polar solvent to improve solubility.[6] 4. Adjust the pH during workup to minimize product solubility in the filtrate.
Presence of Unreacted this compound 1. Insufficient reaction time or temperature. 2. Inadequate amount or strength of the base.1. Extend the reaction time or incrementally increase the temperature. 2. Use a slight excess of the active methylene compound. 3. Consider a stronger base or a different base/solvent system.
Formation of a 5-Nitro Impurity Oxidation of the 5-nitroso group.1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Use degassed solvents. 3. Avoid unnecessarily high temperatures.
Observation of N-Oxide Impurities Over-oxidation of the starting material or product.1. Use a milder oxidizing agent if any is present in the reaction, or ensure its complete removal from starting materials. 2. Employ an inert atmosphere during the reaction.[5]
Detection of Hydroxylated Byproducts Potential oxidation of the pteridine ring.1. Minimize exposure to air and oxidizing agents. 2. Use antioxidants if compatible with the reaction chemistry. 3. Purify the final product using chromatography (e.g., HPLC).
Pteridine Product Degradation (Ring Opening) Reaction mixture is too acidic, especially during workup.1. Maintain a neutral or slightly basic pH during the reaction and workup.[2] 2. Avoid strong acids for pH adjustment.

Experimental Protocols

General Protocol for the Synthesis of 2,4,7-Triamino-6-phenylpteridine (Triamterene) via the Timmis Reaction

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials:

  • This compound

  • Benzyl cyanide (phenylacetonitrile)

  • Anhydrous aprotic polar solvent (e.g., Dimethylformamide - DMF, or Dimethylacetamide - DMAc)

  • Base (e.g., sodium methoxide, sodium hydroxide, or potassium hydroxide)

Procedure:

  • In a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), suspend this compound in the chosen anhydrous aprotic polar solvent.

  • Add benzyl cyanide to the suspension.

  • With stirring, add the base portion-wise or as a solution in a suitable solvent at a controlled temperature (e.g., 20-30°C).

  • After the addition of the base, slowly heat the reaction mixture to a temperature between 90-120°C.

  • Maintain this temperature for a period of 3-10 hours, monitoring the reaction progress by a suitable method (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude product may precipitate upon cooling. Filter the solid and wash it with a suitable solvent to remove impurities.

  • Further purification can be achieved by recrystallization from an appropriate solvent or by column chromatography.

Quantitative Data Summary

Parameter Condition 1 Condition 2 Yield (%) Purity (%) Reference
Base Sodium HydroxideSodium Carbonate/Sodium Hydroxide mixtureVariesVaries[5]
Solvent EthanolAprotic Polar Solvent (e.g., DMAC)70.88>98 (after refining)[5]
Temperature Reflux in Ethanol90-120°CVariesVaries[5]

Note: Quantitative data for specific side reactions is often not published in detail. The table above reflects general findings from patent literature which may lack the scientific rigor of peer-reviewed studies. Researchers are encouraged to perform their own optimization and analysis.

Visualizations

Reaction Pathways

Pteridine_Synthesis Start This compound + Active Methylene Compound Condensation Timmis Condensation Start->Condensation Base, Heat, Solvent Product Desired Pteridine Product Side_Unreacted Unreacted Starting Material Side_Oxidized Oxidized Impurities (5-Nitro, N-Oxides) Side_Hydrolyzed Ring-Opened Products Side_Other Other Side Products (Hydroxylated, Deaminated) Condensation->Product Main Reaction Pathway Condensation->Side_Unreacted Incomplete Reaction Condensation->Side_Oxidized Oxidative Conditions Condensation->Side_Hydrolyzed Acidic Conditions Condensation->Side_Other Suboptimal Conditions

Caption: Main and side reaction pathways in pteridine synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Problem Encountered (e.g., Low Yield, Impurities) Analysis Analyze Reaction Mixture (TLC, HPLC, NMR, MS) Start->Analysis Decision_Impurity Impurity Identified? Analysis->Decision_Impurity Decision_Yield Low Yield? Analysis->Decision_Yield Decision_Impurity->Decision_Yield No Action_Impurity Consult Impurity Profile (See FAQs & Troubleshooting Table) Decision_Impurity->Action_Impurity Yes Action_Yield Review Reaction Parameters (Base, Solvent, Temp, Time) Decision_Yield->Action_Yield Yes End Problem Resolved Decision_Yield->End No Action_Purify Purify Product (Recrystallization, Chromatography) Action_Impurity->Action_Purify Action_Optimize Optimize Reaction Conditions Action_Yield->Action_Optimize Action_Optimize->End Action_Purify->End

References

Technical Support Center: Optimizing Reaction Conditions for 5-Nitroso-2,4,6-triaminopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 5-Nitroso-2,4,6-triaminopyrimidine. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during its preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: There are two main synthetic routes for the preparation of this compound:

  • Route 1: Nitrosation of 2,4,6-triaminopyrimidine (B127396). This is a direct method where 2,4,6-triaminopyrimidine is reacted with a nitrosating agent, typically sodium nitrite (B80452), in an acidic medium.[1][2]

  • Route 2: From Malononitrile (B47326) and a Guanidine (B92328) Salt. This route involves the reaction of malononitrile with a guanidine salt in the presence of a nitrite.[3][4] This pathway proceeds through the formation of an isonitrosomalononitrile-guanidine salt intermediate, which then undergoes cyclization.[4]

Q2: What is the typical appearance of this compound?

A2: The final product is typically a purple or raspberry-red solid.[1][2]

Q3: What are the key applications of this compound?

A3: this compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. For instance, it is a precursor for the diuretic triamterene (B1681372) and can be used in the preparation of aminobenzodiazepines.[1][2]

Experimental Protocols

Route 1: Nitrosation of 2,4,6-triaminopyrimidine

This protocol is based on the direct nitrosation of commercially available 2,4,6-triaminopyrimidine.

Materials:

  • 2,4,6-triaminopyrimidine

  • Sodium nitrite (NaNO₂)

  • Acetic acid

  • Water

  • Acetone

  • Ether

  • Ice bath

Procedure:

  • Dissolve 2,4,6-triaminopyrimidine in water and add acetic acid.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise to the cooled mixture. A pink precipitate should form.[1]

  • Stir the resulting mixture at room temperature for approximately 15 minutes.[1]

  • Filter the precipitate.

  • Wash the precipitate sequentially with water, acetone, and ether.[1]

  • Dry the final product under vacuum.

Route 2: Synthesis from Malononitrile and Guanidine Hydrochloride

This protocol outlines the synthesis starting from malononitrile and guanidine hydrochloride.

Materials:

  • Malononitrile

  • Guanidine hydrochloride

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl) or Acetic acid

  • Sodium carbonate

  • A polar aprotic solvent (e.g., Dimethylformamide - DMF)

  • Water

Procedure:

  • Prepare a suspension of malononitrile and guanidine hydrochloride in water.

  • Adjust the pH to approximately 4 by adding hydrochloric acid.

  • Add a solution of sodium nitrite in water dropwise at room temperature.

  • Stir the mixture for about 4 hours.[5]

  • Add sodium carbonate and the polar aprotic solvent (e.g., DMF).

  • Distill off the water under reduced pressure.

  • Heat the reaction mixture to around 140°C for 1 hour to induce cyclization.[5]

  • After cooling, add water to precipitate the product.

  • Filter the product and wash it with water.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data from various reported protocols for the synthesis of this compound.

Table 1: Nitrosation of 2,4,6-triaminopyrimidine (Route 1)

ParameterCondition 1
Starting Material 2,4,6-triaminopyrimidine
Reagents Sodium nitrite, Acetic acid
Solvent Water
Temperature Ice bath, then room temp.
Reaction Time 15 minutes
Yield 92%[1]

Table 2: Synthesis from Malononitrile and Guanidine Salt (Route 2)

ParameterCondition 1Condition 2
Starting Materials Malononitrile, Guanidine HClMalononitrile, Guanidine salt
Nitrosating Agent Sodium nitriteNitrous acid (in situ)
Acid Hydrochloric acidAcetic acid
Base Sodium carbonateBasically reacting compound
Solvent Water, DMFWater, lower aliphatic alcohol
Temperature Room temp., then 140°CCooled, then heated to 50°C
Reaction Time ~5 hours~5 hours
Yield High (not specified)[5]93%[2]

Troubleshooting Guide

Q: My reaction yield is consistently low. What are the possible causes and how can I improve it?

A: Low yields can stem from several factors. Here are some common issues and potential solutions:

  • Incomplete Reaction:

    • Solution: Monitor the reaction progress using an appropriate analytical technique like TLC. You may need to extend the reaction time or moderately increase the temperature.[6]

  • Suboptimal pH:

    • Solution: The pH of the reaction mixture is crucial. For the nitrosation of 2,4,6-triaminopyrimidine, an acidic environment is required to generate the nitrosating agent. For the malononitrile route, a pH of around 4 is often used for the initial step.[5] Ensure accurate pH control throughout the reaction.

  • Poor Reagent Quality:

    • Solution: Use high-purity starting materials and reagents. Impurities can lead to side reactions and inhibit the desired transformation.

  • Insufficient Mixing:

    • Solution: Ensure efficient stirring, especially in heterogeneous mixtures, to maximize the contact between reactants.

Q: The color of my final product is not the expected purple or raspberry-red. What could be the reason?

A: An off-color product often indicates the presence of impurities.

  • Possible Cause: Side reactions or incomplete reaction.

    • Solution: Review your reaction conditions, particularly temperature and reaction time. Over-heating or prolonged reaction times can lead to degradation or the formation of byproducts. Ensure thorough washing of the final product to remove residual reagents and soluble impurities. Recrystallization from a suitable solvent may be necessary to achieve the desired purity and color.

Q: I am observing an unexpected side product in my analysis. What could it be?

A: The formation of side products is a common challenge.

  • Possible Side Product (Route 2): If using Dimethylformamide (DMF) as a solvent at high temperatures, there is a risk of forming dimethyl nitrosamine, which is a known carcinogen.[4]

    • Solution: If possible, consider alternative polar aprotic solvents. If DMF is necessary, ensure the reaction is carried out in a well-ventilated fume hood and take appropriate safety precautions.

  • General Side Products: Incomplete cyclization or side reactions involving the amino groups are possible.

    • Solution: Careful control of reaction conditions (temperature, pH, stoichiometry of reagents) is key to minimizing side product formation. Analytical techniques such as NMR and mass spectrometry can help in identifying the structure of the unknown impurity, which can provide clues about the side reaction pathway.

Q: My starting material, 2,4,6-triaminopyrimidine, has low solubility in the reaction solvent. How can I address this?

A: Solubility issues can hinder reaction rates and lead to incomplete conversion.

  • Solution: The protocol for Route 1 suggests dissolving 2,4,6-triaminopyrimidine in water with the addition of acetic acid. The acid likely protonates the pyrimidine (B1678525) ring, increasing its solubility in the aqueous medium. Ensure the starting material is fully dissolved before proceeding with the addition of sodium nitrite.

Visualizing the Reaction Pathways

Reaction Pathway: Nitrosation of 2,4,6-triaminopyrimidine

G A 2,4,6-Triaminopyrimidine D This compound A->D Electrophilic Aromatic Substitution B Sodium Nitrite + Acid C Nitrosating Agent (e.g., N2O3) B->C Generation

Caption: Nitrosation of 2,4,6-triaminopyrimidine.

Experimental Workflow: Synthesis from Malononitrile and Guanidine

G A Malononitrile + Guanidine HCl C Isonitrosomalononitrile-Guanidine Salt A->C B Sodium Nitrite (pH 4) B->C E Heating (e.g., 140°C) C->E D Polar Aprotic Solvent (e.g., DMF) D->E F Precipitation with Water E->F G Filtration and Washing F->G H This compound G->H

Caption: Synthesis from malononitrile and guanidine.

References

degradation pathways of 5-Nitroso-2,4,6-triaminopyrimidine under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 5-Nitroso-2,4,6-triaminopyrimidine under various reaction conditions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound.

Issue Possible Cause Recommended Action
Inconsistent reaction yields during synthesis or degradation studies. Purity of starting material is variable.Ensure the purity of this compound using a validated analytical method (e.g., HPLC-UV) before use.
Reaction conditions (temperature, pH, light exposure) are not strictly controlled.Calibrate all instruments and meticulously control reaction parameters. Use a well-defined and validated experimental protocol.
Formation of unexpected side products. Presence of strong oxidizing agents.This compound is incompatible with strong oxidizing agents.[1][2] Ensure all reagents and solvents are free from peroxides or other oxidizing impurities.
Contamination of reagents or solvents.Use high-purity reagents and solvents. Perform blank experiments to rule out contamination.
Difficulty in isolating and identifying degradation products. Degradation products are present at very low concentrations.Employ sensitive analytical techniques such as LC-MS/MS for detection and identification.[3]
Degradation products are unstable.Analyze the samples immediately after the experiment or store them under conditions that minimize further degradation (e.g., low temperature, protected from light).
Color change of the compound from orange/purple to other colors. This may indicate degradation of the compound.Characterize the sample using spectroscopic methods (UV-Vis, IR) and chromatography to identify any changes in the chemical structure.

Frequently Asked Questions (FAQs)

1. What are the known degradation pathways of this compound?

Currently, detailed experimental data on all degradation pathways of this compound is limited in publicly available literature. However, based on its chemical structure and known reactions of similar compounds, the following pathways have been identified or are predicted:

  • Oxidative Degradation: Oxidation with agents like peroxytrifluoroacetic acid leads to the formation of 5-nitro-2,4,6-triaminopyrimidine (B1305389) 1-N-oxide and 5-nitro-2,4,6-triaminopyrimidine 1,3-di-N-oxide.[4]

  • Reductive Degradation: Catalytic hydrogenation is known to reduce the nitroso group to an amino group, yielding 2,4,5,6-tetraaminopyrimidine.[5]

  • Photolytic Degradation (Predicted): Exposure to UV or visible light may lead to the reduction of the nitroso group or other rearrangements, a known reaction for some nitro and nitroso compounds.[6]

  • Thermal Degradation (Predicted): At elevated temperatures, decomposition may occur. The melting point is reported to be above 300 °C, suggesting high thermal stability.[2][5]

2. What are the expected degradation products under different stress conditions?

Stress Condition Expected/Known Degradation Products
Oxidation 5-nitro-2,4,6-triaminopyrimidine 1-N-oxide, 5-nitro-2,4,6-triaminopyrimidine 1,3-di-N-oxide[4]
Reduction 2,4,5,6-tetraaminopyrimidine[5]
Acidic/Basic Hydrolysis (Predicted) Potential for pyrimidine (B1678525) ring-opened products.
Photolysis (Predicted) Potential for reduction of the nitroso group to an amino group or other photoproducts.
Thermal Stress Likely to be stable up to high temperatures. Decomposition products at very high temperatures are not well characterized.

3. How can I monitor the degradation of this compound?

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a suitable technique for monitoring the degradation of the parent compound and the formation of degradation products. For the identification of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.

4. What are the recommended storage conditions for this compound?

To ensure stability, this compound should be stored at low temperatures (e.g., -20°C), protected from light, and under an inert atmosphere.[7] It should be kept away from strong oxidizing agents.[1][2]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a general framework for conducting forced degradation studies on this compound.

Objective: To generate potential degradation products and assess the stability of the molecule under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (B129727) or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV or PDA detector

  • LC-MS system (for identification)

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of organic solvent and water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

    • If no degradation is observed, repeat the experiment with 1 M HCl.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

    • If no degradation is observed, repeat the experiment with 1 M NaOH.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Withdraw samples at appropriate time points.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in an oven at 80°C for 48 hours.

    • Analyze the sample after the exposure period.

  • Photolytic Degradation:

    • Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same conditions.

    • Analyze both the exposed and control samples.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Characterize any significant degradation products using LC-MS.

Protocol 2: Oxidative Degradation to N-oxides

Objective: To synthesize 5-nitro-2,4,6-triaminopyrimidine 1-N-oxide and 1,3-di-N-oxide.[4]

Materials:

  • This compound

  • Trifluoroacetic acid

  • 30% Hydrogen peroxide

  • Ice bath

  • Magnetic stirrer

Procedure:

  • Dissolve this compound in trifluoroacetic acid.

  • Cool the solution in an ice bath.

  • Slowly add 30% hydrogen peroxide to the stirred solution.

  • Allow the reaction to proceed at a controlled temperature.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion, isolate the products by precipitation and filtration.

  • Purify the products by recrystallization.

Visualizations

DegradationPathways cluster_main This compound cluster_oxidation Oxidative Degradation cluster_reduction Reductive Degradation cluster_predicted Predicted Degradation A This compound B 5-Nitro-2,4,6-triaminopyrimidine 1-N-oxide A->B Oxidation (e.g., H₂O₂/TFA) C 5-Nitro-2,4,6-triaminopyrimidine 1,3-di-N-oxide A->C Further Oxidation D 2,4,5,6-Tetraaminopyrimidine A->D Reduction (e.g., H₂/Pd-C) E Ring-opened products A->E Hydrolysis (Acid/Base)

Caption: Known and predicted degradation pathways of this compound.

ExperimentalWorkflow start Start: this compound Sample stress Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) start->stress sampling Sample at Time Intervals stress->sampling analysis Analyze by HPLC-UV sampling->analysis characterization Identify Degradants by LC-MS analysis->characterization If new peaks appear end End: Degradation Profile and Pathway Elucidation analysis->end If no new peaks characterization->end

Caption: General experimental workflow for a forced degradation study.

References

troubleshooting low yield in triamterene synthesis from 5-Nitroso-2,4,6-triaminopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of triamterene (B1681372) from 5-Nitroso-2,4,6-triaminopyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of triamterene from this compound?

A1: The synthesis involves the condensation of this compound with phenylacetonitrile (B145931) in the presence of a base and a suitable solvent.[1][2] The reaction is typically heated to facilitate the cyclization to form triamterene.[1]

Q2: What is a typical reported yield for this synthesis?

A2: With optimized conditions, reaction yields can be as high as 85.7%.[1][3] However, variations in reaction parameters can lead to significantly lower yields.

Q3: What are the key reagents and solvents used in this synthesis?

A3: The key reagents are this compound and phenylacetonitrile.[1][2] Aprotic polar solvents such as N,N-dimethylacetamide (DMAC) or N,N-dimethylformamide (DMF) are commonly used.[1][4] A base catalyst, such as sodium hydroxide (B78521) or sodium ethoxide, is also required.[1][3]

Troubleshooting Guide

Low Crude Product Yield

Issue: The yield of the crude triamterene product after the initial reaction and filtration is significantly lower than expected.

Potential Cause Troubleshooting Suggestion
Incorrect Molar Ratio of Reactants Ensure the mole ratio of phenylacetonitrile to this compound is within the optimal range of (1.2-3.0):1, with a more preferred range of (1.5-1.85):1.[1] An insufficient amount of phenylacetonitrile may lead to incomplete conversion of the starting material.
Suboptimal Base Catalyst Concentration The molar ratio of the base catalyst to this compound should be in the range of 1:(0.1-0.65), with a preferred range of 1:(0.15-0.40).[1] Too little catalyst can result in a slow or incomplete reaction, while too much may promote side reactions.
Inappropriate Reaction Temperature The reaction temperature should be maintained between 50-120°C.[1][2] A temperature that is too low may lead to an incomplete reaction, while a temperature that is too high could cause decomposition of reactants or products.
Insufficient Reaction Time The reaction should be allowed to proceed for 3-10 hours.[1][2] Shorter reaction times may not allow for complete conversion. Monitoring the reaction progress by techniques like TLC can help determine the optimal time.
Poor Solvent Quality or Incorrect Amount Use a dry, aprotic polar solvent like DMAC. The mass ratio of the solvent to this compound should be between (2-15):1, ideally (3-8):1.[1] Impurities in the solvent or an incorrect volume can negatively impact the reaction.
Poor Product Purity after Purification

Issue: The final triamterene product has low purity after the refining process.

Potential Cause Troubleshooting Suggestion
Inefficient Crude Product Washing Ensure the crude product is thoroughly washed after filtration to remove unreacted starting materials and reaction byproducts.
Suboptimal Recrystallization Solvent and Ratio For refining the crude product, an aprotic polar solvent like DMAC is recommended. The mass ratio of the refining solvent to the crude triamterene should be in the range of (8-18):1.[1]
Incorrect Recrystallization Temperature Profile The crude product should be dissolved in the refining solvent by heating to 100-150°C, followed by hot filtration.[1] The filtrate should then be cooled to 0-30°C to allow for proper crystallization and precipitation of pure triamterene.[1] Cooling too rapidly can trap impurities.

Experimental Protocols

General Synthesis of Triamterene Crude Product
  • To a reaction vessel, add this compound and phenylacetonitrile.[1]

  • Add an aprotic polar solvent, such as DMAC, under agitation.[1]

  • Add a base catalyst (e.g., solid sodium hydroxide and sodium ethoxide solution).[1][3]

  • Heat the mixture to a temperature between 50-120°C and maintain for 3-10 hours.[1]

  • After the reaction is complete, cool the mixture to 0-50°C.[1]

  • Filter the mixture to obtain the crude triamterene product.[1]

Refining of Triamterene
  • Place the crude triamterene product in a refining vessel.[1]

  • Add the refining solvent (e.g., DMAC) in a mass ratio of (8-18):1 to the crude product.[1]

  • Heat the mixture to 100-150°C and perform a hot filtration.[1]

  • Cool the filtrate to 0-30°C to allow for crystallization.[1]

  • Filter the crystallized product, wash, and dry to obtain the final pure triamterene.[1]

Visualizations

Triamterene_Synthesis_Pathway This compound This compound Reaction_Conditions Reaction 50-120°C, 3-10h This compound->Reaction_Conditions Phenylacetonitrile Phenylacetonitrile Phenylacetonitrile->Reaction_Conditions Base_Catalyst Base Catalyst (e.g., NaOH, NaOEt) Base_Catalyst->Reaction_Conditions Solvent Aprotic Polar Solvent (e.g., DMAC) Solvent->Reaction_Conditions Crude_Triamterene Crude Triamterene Reaction_Conditions->Crude_Triamterene Purification Purification (Recrystallization) Crude_Triamterene->Purification Pure_Triamterene Pure Triamterene Purification->Pure_Triamterene

Caption: Reaction pathway for triamterene synthesis.

Troubleshooting_Workflow Start Low Triamterene Yield Check_Crude Assess Crude Product Yield Start->Check_Crude Check_Purity Assess Final Product Purity Check_Crude->Check_Purity Acceptable Low_Crude Low Crude Yield Check_Crude->Low_Crude Low Low_Purity Low Purity Check_Purity->Low_Purity Low Analyze_Reaction Analyze Reaction Parameters: - Molar Ratios - Catalyst - Temperature - Time - Solvent Low_Crude->Analyze_Reaction Analyze_Purification Analyze Purification Process: - Washing Steps - Recrystallization Solvent - Temperature Profile Low_Purity->Analyze_Purification Optimize_Reaction Optimize Reaction Conditions Analyze_Reaction->Optimize_Reaction Optimize_Purification Optimize Purification Protocol Analyze_Purification->Optimize_Purification

Caption: Troubleshooting workflow for low triamterene yield.

References

Technical Support Center: 5-Nitroso-2,4,6-triaminopyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Nitroso-2,4,6-triaminopyrimidine. Our goal is to help you manage and control byproduct formation during its synthesis, ensuring high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

The most frequently encountered impurities can be categorized as follows:

  • Unreacted Starting Materials: The most common impurity is the precursor, 2,4,6-triaminopyrimidine (B127396), due to incomplete nitrosation. If synthesizing the precursor in situ from guanidine (B92328) and malononitrile, these starting materials may also be present.

  • Nitrosamine (B1359907) Byproducts: Given the use of nitrosating agents (e.g., sodium nitrite (B80452) in acidic conditions), there is a potential for the formation of various nitrosamine impurities, especially if secondary or tertiary amine contaminants are present in the starting materials or solvents.[1] this compound itself is considered a nitrosamine impurity in the synthesis of the drug Triamterene.[1]

  • Products of Incomplete Cyclization: In syntheses where 2,4,6-triaminopyrimidine is formed in situ, open-chain intermediates, such as linear ureides, can form if the cyclization is not driven to completion.

  • Degradation Products: The final product can degrade under certain conditions, such as exposure to strong acids, bases, or oxidizing agents. The pyrimidine (B1678525) ring can be susceptible to hydrolysis.

Q2: My reaction yield is consistently low. What are the primary causes?

Low yields are often traced back to suboptimal reaction conditions. Key factors include:

  • Incorrect pH: The nitrosation of 2,4,6-triaminopyrimidine is highly pH-dependent. The reaction is typically carried out in a distinctly acidic medium, preferably with a pH below 5, using acids like acetic acid or hydrochloric acid.[2]

  • Suboptimal Temperature: Temperature control is crucial. The initial addition of the nitrosating agent is often done at low temperatures (e.g., in an ice bath) to control the exothermic reaction, followed by stirring at room temperature or gentle heating (e.g., to 50°C) to ensure the reaction goes to completion.[2]

  • Inefficient Stirring: The reaction often involves a suspension or the precipitation of the product. Inefficient agitation can lead to poor mixing of reagents and incomplete reaction.

  • Degradation of Product: If the reaction is heated for too long or at too high a temperature after formation, the product may begin to degrade.

Q3: I observe an unusual color in my reaction. What might this indicate?

The desired product, this compound, is typically a raspberry-red or purple solid.[2] Deviations from this color could indicate:

  • Presence of Byproducts: Different impurities can impart various colors to the reaction mixture.

  • pH Issues: The color of the nitroso compound can be sensitive to pH changes.

  • Oxidation: Exposure to air or oxidizing agents can lead to the formation of colored, oxidized byproducts.

Q4: How can I minimize the formation of potentially genotoxic nitrosamine impurities?

Minimizing nitrosamine formation is a critical safety consideration.[1]

  • Use High-Purity Reagents: Ensure that starting materials and solvents are free from secondary or tertiary amine contamination.

  • Avoid Nitrosamine-Forming Solvents: Solvents like N,N-dimethylformamide (DMF) can be a source of dimethylamine, which can react with nitrosating agents to form N-nitrosodimethylamine (NDMA), a potent carcinogen.

  • Control Nitrosating Agent Stoichiometry: Use the minimum effective amount of the nitrosating agent (e.g., sodium nitrite) to avoid excess nitrous acid in the reaction mixture.

  • Quenching: At the end of the reaction, any remaining nitrosating agent can be quenched, for example, with sulfamic acid or ammonium (B1175870) sulfamate.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Purity of Final Product Incomplete reaction.Ensure the precursor is fully dissolved or suspended before adding the nitrosating agent. Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material.
Inefficient purification.Wash the filtered product thoroughly with water to remove inorganic salts, followed by washes with solvents like acetone (B3395972) and ether to remove organic impurities.[3]
Presence of Unreacted 2,4,6-Triaminopyrimidine Insufficient nitrosating agent.Use a slight molar excess (e.g., 1.05 equivalents) of sodium nitrite.
pH is too high.Adjust the pH of the 2,4,6-triaminopyrimidine solution to be distinctly acidic (pH 3-4) with acetic or hydrochloric acid before adding the nitrite solution.[3]
Product is Difficult to Filter Very fine particle size.After precipitation, allow the mixture to stir for a period (e.g., 15 minutes to 2 hours) to allow crystals to grow. Cooling the mixture can also improve precipitation and filterability.[2][3]
Inconsistent Yields Between Batches Variability in starting material quality.Use starting materials from the same lot or re-qualify new batches of starting materials.
Inconsistent control of reaction parameters.Carefully control temperature, pH, and addition rates of reagents. Use an ice bath for initial additions and a controlled heating mantle for any subsequent heating steps.

Data Presentation

Table 1: Comparison of Reported Yields for this compound Synthesis

Starting Material Key Reagents & Solvents Reported Yield Reference
2,4,6-TriaminopyrimidineSodium Nitrite, Acetic Acid, Water92%--INVALID-LINK--[3]
Guanidine Salt & Malononitrile DinitrileSodium Methylate, Ethanol, Acetic Acid, Water, Sodium Nitrite93%--INVALID-LINK--[2]

Experimental Protocols

Protocol 1: Synthesis from 2,4,6-Triaminopyrimidine

This protocol is adapted from a common laboratory procedure for the nitrosation of 2,4,6-triaminopyrimidine.[3]

  • Dissolution: Dissolve 2,4,6-triaminopyrimidine (e.g., 300 mg, 2.40 mmol) in water (2.4 mL) in a suitable flask.

  • Acidification: Add acetic acid (e.g., 220 µL) to the mixture.

  • Cooling: Cool the reaction mixture in an ice bath to 0-5°C.

  • Nitrosation: Prepare a solution of sodium nitrite (e.g., 174 mg, 2.52 mmol) in water (1 mL). Add this solution dropwise to the cooled pyrimidine mixture with vigorous stirring. A pink or red precipitate should form.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 15-30 minutes.

  • Isolation: Filter the precipitate using a Buchner funnel.

  • Washing: Wash the collected solid sequentially with cold water, acetone, and then diethyl ether.

  • Drying: Dry the resulting raspberry-red to purple solid under vacuum to obtain pure this compound.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This is a general guideline for developing an HPLC method for purity assessment. Specific conditions may need to be optimized.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724) or methanol.

  • Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B over 15-20 minutes to elute components of increasing hydrophobicity.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the main compound and expected impurities show absorbance (e.g., 254 nm or 360 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small, accurately weighed amount of the product in a suitable solvent (e.g., DMSO, DMF, or the mobile phase) to a known concentration.

Visualizations

Reaction Pathway Diagram

Reaction_Pathway Synthesis of this compound cluster_0 Step 1: Precursor Synthesis (Optional, in situ) cluster_1 Step 2: Nitrosation Guanidine Guanidine TAP 2,4,6-Triaminopyrimidine Guanidine->TAP Base, Alcohol Malononitrile Malononitrile Malononitrile->TAP Product This compound TAP->Product NaNO2 NaNO2 NaNO2->Product Nitrosation Acid Acetic Acid (H+) Acid->Product

Caption: Main synthetic pathway to this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Troubleshooting Low Reaction Yield start Low Yield Observed check_sm Analyze crude product by TLC/HPLC. Is starting material (SM) present? start->check_sm check_pH Check pH of reaction mixture before NaNO2 addition. Is pH < 5? check_sm->check_pH Yes (SM Present) check_reagents Verify quality and stoichiometry of reagents. check_sm->check_reagents No (No SM) check_temp Review temperature control. Was initial cooling adequate? Was final heating appropriate? check_pH->check_temp Yes adjust_pH Action: Increase acid concentration to ensure pH is 3-4. check_pH->adjust_pH No optimize_temp Action: Ensure effective cooling during addition and controlled heating for completion. check_temp->optimize_temp No increase_time Action: Increase reaction time or gently heat to drive to completion. check_temp->increase_time Yes

Caption: Decision tree for diagnosing and resolving low reaction yields.

Potential Side Reaction: Dimerization

Caption: Hypothetical dimerization of the nitroso product to a byproduct.

References

impact of reagent quality on 5-Nitroso-2,4,6-triaminopyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Nitroso-2,4,6-triaminopyrimidine. The quality of reagents is a critical factor influencing the yield, purity, and safety of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical reagents in the synthesis of this compound and what are their recommended purity grades?

A1: The most critical reagents are 2,4,6-triaminopyrimidine (B127396) and the nitrosating agent, typically sodium nitrite (B80452). For reproducible and high-yield synthesis, it is recommended to use high-purity grades for both.

Q2: My reaction yields are consistently low. What is the most likely cause related to reagent quality?

A2: Low yields are often attributed to the low purity of the starting material, 2,4,6-triaminopyrimidine, or the nitrosating agent, sodium nitrite. Impurities in 2,4,6-triaminopyrimidine may not react or may undergo side reactions, consuming the nitrosating agent and reducing the yield of the desired product. Similarly, if the sodium nitrite has a low assay, the stoichiometry of the reaction will be incorrect, leading to incomplete conversion.

Q3: I am observing an unusual color in my reaction mixture. What could be the reason?

A3: The nitrosation of 2,4,6-triaminopyrimidine typically results in a distinct color change. Deviations from the expected color profile could indicate the presence of impurities in the starting materials that are also reacting to form colored byproducts. It is advisable to analyze the purity of your 2,4,6-triaminopyrimidine.

Q4: Are there any safety concerns related to the use of sodium nitrite in this synthesis?

A4: Yes, sodium nitrite is a strong oxidizing agent and can form carcinogenic nitrosamines, especially in the presence of secondary or tertiary amines under acidic conditions.[1][2] It is crucial to handle sodium nitrite with appropriate personal protective equipment and to have a thorough risk assessment of the process, including an analysis for potential nitrosamine (B1359907) impurities in the final product.[1][2]

Q5: How can I assess the purity of my starting materials and final product?

A5: The purity of 2,4,6-triaminopyrimidine can be determined by High-Performance Liquid Chromatography (HPLC) or a neutralization titration.[3] The purity of sodium nitrite can be assessed by permanganate (B83412) titration. The final product, this compound, can be analyzed for purity using HPLC.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on problems arising from reagent quality.

Issue 1: Low Yield of this compound
Possible Cause Diagnostic Check Recommended Solution
Low Purity of 2,4,6-Triaminopyrimidine Assay the purity of the 2,4,6-triaminopyrimidine lot using HPLC or titration.[3] Compare with the Certificate of Analysis (CoA).Use a higher purity grade of 2,4,6-triaminopyrimidine (>98%). If necessary, recrystallize the starting material.
Low Assay of Sodium Nitrite Determine the assay of the sodium nitrite reagent by titration with a standardized potassium permanganate solution.Use a fresh, high-purity batch of sodium nitrite with a known assay to ensure accurate stoichiometry.
Presence of Nitrate (B79036) Impurity in Sodium Nitrite Check the CoA for the sodium nitrate content. While it may not directly interfere, it lowers the effective concentration of nitrite.Adjust the amount of sodium nitrite used based on its actual assay to ensure a slight molar excess of the nitrosating species.
Degradation of 2,4,6-Triaminopyrimidine Analyze the starting material for the presence of degradation products via HPLC. 2,4,6-Triaminopyrimidine can be sensitive to air and light.Store 2,4,6-triaminopyrimidine in a cool, dark place under an inert atmosphere. Use freshly opened containers when possible.
Issue 2: Impurities in the Final Product
Possible Cause Diagnostic Check Recommended Solution
Impurities from 2,4,6-Triaminopyrimidine Carry-over Analyze the final product by HPLC and compare the impurity profile with that of the starting 2,4,6-triaminopyrimidine.Improve the purification of the starting material. Optimize the work-up and purification steps of the final product (e.g., recrystallization).
Side Reactions due to Impurities Use techniques like LC-MS to identify the structure of the major impurities. Aromatic amine impurities can undergo diazotization or other side reactions with nitrous acid.[4]Source a higher purity grade of 2,4,6-triaminopyrimidine.
Formation of Nitrosamine Impurities Specialized analytical methods, such as LC-MS/MS, are required to detect and quantify nitrosamines at trace levels.[5]Perform a thorough risk assessment. Avoid conditions that favor nitrosamine formation (e.g., presence of secondary amines, high temperatures).[1][2]

Data Presentation

Table 1: Typical Quality Specifications for Key Reagents

Reagent Parameter Typical Specification Potential Impact of Deviation
2,4,6-Triaminopyrimidine Assay (HPLC/Titration)> 98%Lower assay leads to reduced yield.
AppearanceWhite to off-white or pale yellow crystalline powderDiscoloration may indicate degradation or impurities.
Impurity ProfileSpecific impurities should be below defined limits.Impurities can lead to side reactions and a complex product mixture.
Sodium Nitrite Assay> 98.5%Lower assay requires adjusting the stoichiometry to avoid incomplete reaction.
Sodium Nitrate< 1.5%Reduces the effective concentration of nitrite.
Insoluble MatterTo be specifiedCan introduce particulate contamination.

Experimental Protocols

Protocol 1: Purity Determination of 2,4,6-Triaminopyrimidine by HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.

  • Gradient: Start with 95% A and 5% B. Linearly increase to 95% B over 15 minutes. Hold at 95% B for 5 minutes. Return to initial conditions over 1 minute and equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of 2,4,6-triaminopyrimidine in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Protocol 2: Assay of Sodium Nitrite by Permanganate Titration
  • Accurately weigh approximately 0.5 g of sodium nitrite and dissolve it in 100 mL of deionized water.

  • In a separate flask, add 50 mL of 0.1 N potassium permanganate solution and 5 mL of concentrated sulfuric acid.

  • Slowly add the sodium nitrite solution to the acidified potassium permanganate solution with constant stirring.

  • Warm the solution to about 40°C and allow it to stand for 5 minutes.

  • Add 25 mL of 0.1 N oxalic acid solution to the mixture.

  • Heat the mixture to about 80°C and titrate the excess oxalic acid with the 0.1 N potassium permanganate solution until a faint pink color persists.

  • Calculate the percentage of sodium nitrite based on the volumes of potassium permanganate and oxalic acid used.

Visualizations

Troubleshooting_Workflow start Low Yield or Purity Issue in Synthesis check_reagents Step 1: Verify Reagent Quality start->check_reagents tap_purity Assay 2,4,6-Triaminopyrimidine (>98%?) check_reagents->tap_purity nano2_purity Assay Sodium Nitrite (>98.5%?) tap_purity->nano2_purity Yes reagent_bad Reagent Quality is Low tap_purity->reagent_bad No reagent_ok Reagent Quality is High nano2_purity->reagent_ok Yes nano2_purity->reagent_bad No check_conditions Step 2: Review Reaction Conditions (Temperature, Time, Stoichiometry) reagent_ok->check_conditions purify_tap Action: Purify or Replace 2,4,6-Triaminopyrimidine reagent_bad->purify_tap replace_nano2 Action: Use Fresh/High-Purity Sodium Nitrite & Adjust Stoichiometry reagent_bad->replace_nano2

Caption: Troubleshooting workflow for low yield or purity issues.

Reagent_Quality_Impact cluster_reagents Reagent Quality cluster_synthesis Synthesis Outcome High Purity Reagents High Purity Reagents High Yield High Yield High Purity Reagents->High Yield High Purity Product High Purity Product High Purity Reagents->High Purity Product Low Purity Reagents Low Purity Reagents Low Yield Low Yield Low Purity Reagents->Low Yield Impure Product Impure Product Low Purity Reagents->Impure Product Side Reactions Side Reactions Low Purity Reagents->Side Reactions

Caption: Impact of reagent quality on synthesis outcome.

References

Validation & Comparative

Comparative Overview of Pteridine Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Pteridine (B1203161) Synthesis Routes for Researchers, Scientists, and Drug Development Professionals

Pteridines, a class of heterocyclic compounds composed of fused pyrimidine (B1678525) and pyrazine (B50134) rings, are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. They are integral to various physiological processes, serving as precursors to essential cofactors like folic acid and biopterin. The development of efficient and versatile synthetic routes to access novel pteridine derivatives is crucial for advancing research in this field. This guide provides a comparative analysis of four prominent methods for pteridine synthesis: the Isay (Gabriel-Isay) synthesis, the Polonovski-Boon synthesis, the Timmis reaction, and the Taylor synthesis.

The selection of a synthetic route for a specific pteridine derivative depends on several factors, including the desired substitution pattern, regioselectivity, and scalability. The following table summarizes key quantitative data for representative examples of each synthesis method. It is important to note that the presented data is sourced from different studies with varying substrates and conditions, and therefore, does not represent a direct side-by-side comparison under identical parameters.

Synthesis RouteStarting MaterialsProductReaction TimeYield (%)PurityScalability Notes
Isay (Gabriel-Isay) Synthesis Pyrimidine-4,5-diamine and glyoxalPteridine30 minutes (reflux)93%Not specifiedGenerally high yielding and versatile for various substituents.
Polonovski-Boon Synthesis 6-chloro-1,3-dimethyl-5-nitrouracil and α-aminoacid esters7-substituted 1,3-dimethyllumazin-

5-Nitroso-2,4,6-triaminopyrimidine: A Comparative Guide to its Synthetic Applications and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

5-Nitroso-2,4,6-triaminopyrimidine is a versatile reagent, pivotal in the synthesis of various heterocyclic compounds, particularly purine (B94841) analogs and pteridines. Its utility stems from the reactive nitroso group at the 5-position and the amino groups at the 2, 4, and 6-positions of the pyrimidine (B1678525) ring. This guide provides a comparative analysis of this compound against alternative reagents in the synthesis of key pharmaceutical intermediates: 2,4,5,6-tetraaminopyrimidine (B94255) and the diuretic drug Triamterene.

Comparison of Synthetic Routes to 2,4,5,6-Tetraaminopyrimidine

2,4,5,6-Tetraaminopyrimidine is a crucial intermediate in the synthesis of various biologically active compounds, including pteridines like folic acid and methotrexate. The primary synthetic route involves the reduction of this compound. An alternative approach utilizes 5-phenylazo-2,4,6-triamino-pyrimidine as the starting material.

Data Summary: Synthesis of 2,4,5,6-Tetraaminopyrimidine

ParameterMethod 1: Reduction of this compoundMethod 2: Catalytic Hydrogenation of 5-phenylazo-2,4,6-triamino-pyrimidine
Starting Material This compound5-phenylazo-2,4,6-triamino-pyrimidine
Reagent Sodium Dithionite (B78146) or Zinc Dust/AcidH₂/Palladium on Carbon (Pd/C)
Solvent WaterWater
Temperature Up to 60 °C (Sodium Dithionite)[1] or 20-65 °C (Zinc Dust)[2][3]90-115 °C[4]
Pressure Atmospheric5-10 bar[4]
Reaction Time 15 minutes to 1 hour (Sodium Dithionite addition)[1]1-1.5 hours[4]
Yield 50-80% (as sulfite (B76179) salt with Sodium Dithionite)[1]Not explicitly stated, but product obtained in good purity.
Product Form Typically isolated as a salt (e.g., sulfite or sulfate)Isolated as the sulfate (B86663) salt[4]

Experimental Workflows

G cluster_0 Method 1: Reduction of this compound cluster_1 Method 2: Catalytic Hydrogenation A1 This compound A3 Reaction in Water A1->A3 A2 Reducing Agent (Sodium Dithionite or Zn/Acid) A2->A3 A4 Isolation as Salt A3->A4 A5 2,4,5,6-Tetraaminopyrimidine Salt A4->A5 B1 5-phenylazo-2,4,6-triamino-pyrimidine B3 Hydrogenation in Water (90-115 °C, 5-10 bar) B1->B3 B2 H₂ / Pd/C B2->B3 B4 Acidification with H₂SO₄ B3->B4 B5 2,4,5,6-Tetraaminopyrimidine Sulfate B4->B5

Synthetic routes to 2,4,5,6-Tetraaminopyrimidine.

Comparison of Synthetic Routes to Triamterene

Triamterene, a potassium-sparing diuretic, is synthesized through the condensation of a pyrimidine derivative with phenylacetonitrile. The most common route employs this compound. While a fundamentally different commercial synthesis is not widely reported, variations in reaction conditions for the established route exist, impacting yield and process efficiency.

Data Summary: Synthesis of Triamterene from this compound

ParameterVariation 1Variation 2
Starting Material This compound, PhenylacetonitrileThis compound, Phenylacetonitrile
Base Sodium ethanolate (B101781), Solid Sodium HydroxideSodium Hydroxide, Sodium Carbonate
Solvent N,N-dimethylacetamide (DMAC), Ethanol (B145695)N,N-dimethylacetamide (DMAC)
Temperature 90-100 °C90-100 °C
Reaction Time 5 hours5 hours
Yield 85.7%Not explicitly stated

Experimental Workflow

G A This compound E Condensation Reaction (90-100 °C) A->E B Phenylacetonitrile B->E C Base (e.g., NaOEt, NaOH) C->E D Solvent (e.g., DMAC) D->E F Crude Triamterene E->F G Purification F->G H Triamterene G->H

Synthesis of Triamterene.

Experimental Protocols

Synthesis of 2,4,5,6-Tetraaminopyrimidine via Reduction of this compound with Sodium Dithionite [1]

  • Dissolve 1.0 mole of 2,4,6-triaminopyrimidine (B127396) in 1040 mL of water and 1.5 moles of acetic acid.

  • Maintain the temperature between 0-16 °C.

  • Add 1.0 mole of sodium nitrite (B80452) to the reaction mixture, keeping the temperature between 0-20 °C to form a slurry of this compound.

  • To this slurry, add sodium dithionite over a period of 30-60 minutes, allowing the temperature to rise to 60 °C.

  • Filter the hot reaction mixture.

  • Cool the filtrate to 5 °C to crystallize the 2,4,5,6-tetraaminopyrimidine sulfite.

  • Collect the product by filtration. The reported yield is 50-80% with 95% purity.[1]

Synthesis of 2,4,5,6-Tetraaminopyrimidine via Reduction of this compound with Zinc Dust [2][3]

  • React one molecular proportion of this compound in water with 2.0 to 2.5 molecular proportions of zinc dust and 4.0 to 4.7 molecular proportions of a suitable acid (e.g., HCl) to achieve a pH below 7.

  • Maintain the reaction temperature between 20-65 °C.

  • Adjust the pH to 2.0-2.5 with the acid to dissolve the product salt.

  • Filter to remove insoluble materials.

  • Add sulfuric acid to the mother liquor to adjust the pH to 0.2-0.5 while maintaining the temperature at 20-60 °C.

  • Cool the mixture to 0-10 °C to precipitate 2,4,5,6-tetraaminopyrimidine sulfate.

  • Recover the precipitate by filtration.

Synthesis of 2,4,5,6-Tetraaminopyrimidine via Catalytic Hydrogenation of 5-phenylazo-2,4,6-triamino-pyrimidine [4]

  • Suspend 77 g of 5-phenylazo-2,4,6-triamino-pyrimidine and 2 g of palladium on carbon catalyst in 500 mL of water in an autoclave.

  • Hydrogenate the mixture at 5 to 10 bar and 90 to 115 °C for 1 hour.

  • Cool the reaction mixture to 70 °C and filter off the catalyst in the absence of air.

  • Acidify the filtrate with 265 g of 25% H₂SO₄.

  • Collect the precipitated 2,4,5,6-tetraaminopyrimidine sulfate by suction filtration and wash with water.

  • Dry the product at 100 °C under vacuum.

Synthesis of Triamterene

  • To a reaction kettle, add 400 kg of N,N-dimethylacetamide (DMAC), 100 kg of this compound, and 120 kg of phenylacetonitrile.

  • With stirring, at 20-30 °C, add 5 kg of solid sodium hydroxide.

  • Slowly add 37 kg of a sodium ethanolate solution in ethanol over 1-2 hours.

  • After the addition is complete, slowly heat the mixture to 90-100 °C and maintain for 5 hours.

  • Cool the mixture to 30 °C and filter to obtain the crude Triamterene.

  • The crude product can be purified by recrystallization from DMAC to yield the final product. A reported yield for a similar process is 85.7%.

References

A Comparative Guide to Analytical Method Validation for 5-Nitroso-2,4,6-triaminopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of impurities is critical for ensuring the safety and efficacy of pharmaceutical products. 5-Nitroso-2,4,6-triaminopyrimidine, an intermediate in the synthesis of several active pharmaceutical ingredients (APIs), is a potential genotoxic impurity that requires rigorous analytical monitoring.[1] This guide provides a comparative overview of common analytical techniques for the validation of methods to detect and quantify this compound, complete with expected performance data and detailed experimental protocols.

The validation process confirms that an analytical procedure is suitable for its intended purpose by providing documented evidence of its accuracy, precision, sensitivity, and reliability.[2][3] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, and the limits of detection (LOD) and quantification (LOQ).[4][5]

Comparison of Analytical Techniques

The primary methods for analyzing non-volatile, polar N-nitroso compounds include High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection, and UV-Visible Spectrophotometry.[6][7] HPLC is a cornerstone of pharmaceutical analysis, offering high selectivity for separating individual components in a sample.[6]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is one of the most versatile and widely used techniques for impurity profiling in quality control laboratories.[6] It offers a good balance of sensitivity and cost-effectiveness, making it suitable for routine analysis where reference standards are available.[6]

  • High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS): For trace-level quantification of potential genotoxic impurities, hyphenated techniques like LC-MS are essential.[8][9] This method provides the superior sensitivity and selectivity required to detect impurities at very low levels, which is often necessary to meet stringent regulatory requirements.[1][8][9]

  • UV-Visible Spectrophotometry: This technique offers a simpler and faster approach for quantification. However, its specificity is lower than chromatographic methods, as it measures the total absorbance of the sample at a specific wavelength, which can be affected by interfering substances.[10][11] It is most suitable for analyzing the pure substance or simple mixtures.

The following diagram illustrates a typical workflow for the validation of an analytical method.

cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Validation Parameters A Define Analytical Requirements B Select Analytical Technique (e.g., HPLC) A->B C Optimize Method Parameters B->C D Establish Validation Protocol (ICH Q2(R1)) C->D Proceed to Validation E Perform Validation Experiments D->E F Evaluate Performance Characteristics E->F G Specificity E->G H Linearity & Range E->H I Accuracy E->I J Precision E->J K LOD & LOQ E->K L Robustness E->L M Routine Use in Quality Control F->M Method is Validated

General workflow for analytical method validation.

Data Presentation: Expected Performance Characteristics

The following tables summarize the expected performance characteristics for each analytical technique based on typical validation results for similar pharmaceutical impurities.[1][3]

Table 1: Comparison of Expected Validation Parameters

ParameterHPLC-UVHPLC-MS/MSUV-Vis Spectrophotometry
Specificity High (Separates from other components)Very High (Mass-based identification)Low to Medium (Interference possible)
Linearity (r²) > 0.999> 0.999> 0.998
Range ~0.1 - 10 µg/mL~0.001 - 0.1 µg/mL (ng/mL range)~1 - 25 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%98.0 - 102.0%
Precision (% RSD) < 2.0%< 5.0%< 2.0%
Limit of Quantification (LOQ) ~0.1 µg/mL~0.001 µg/mL (1 ng/mL)~1.0 µg/mL
Limit of Detection (LOD) ~0.03 µg/mL~0.0003 µg/mL (0.3 ng/mL)~0.3 µg/mL

Table 2: Example Linearity Data for HPLC-MS/MS Method

Based on data for a related compound, 2-Amino-5-nitroso Pyrimidine-4,6-diol.[1]

Concentration LevelConcentration (ppm)Mean Peak Area
LOQ0.7515,230
50%1.1322,850
100%2.2645,500
150%3.3968,120
200%4.5190,400
Correlation Coefficient (r²) \multicolumn{2}{c}{0.9996 }

Table 3: Example Accuracy and Precision Data for HPLC-MS/MS Method

Based on data for a related compound, 2-Amino-5-nitroso Pyrimidine-4,6-diol.[1]

LevelSpiked Conc. (ppm)Mean Measured Conc. (ppm)Accuracy (% Recovery)Precision (% RSD, n=6)
LOQ0.750.7498.66%2.16%
100%2.262.31102.21%1.77%
150%3.393.78111.68%1.55%

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. The following are representative protocols for the discussed techniques.

HPLC-UV/HPLC-MS Method Protocol

This protocol outlines a typical Reverse-Phase HPLC (RP-HPLC) method, which is a common approach for separating polar molecules.

A Sample Preparation Dissolve sample in diluent (e.g., Water:Acetonitrile) C Injection Inject 5-10 µL of sample A->C B HPLC System D Chromatographic Separation Column: C18 (e.g., 250mm x 4.6mm, 5µm) Mobile Phase: Gradient of aqueous buffer (e.g., 0.1% Formic Acid) and organic solvent (e.g., Acetonitrile) Flow Rate: 1.0 mL/min B->D Mobile Phase C->D Sample E Detection D->E Eluent F UV Detector (e.g., 280 nm) E->F Option 1 G Mass Spectrometer (e.g., ESI+, MRM mode) E->G Option 2 H Data Acquisition & Analysis Integrate peak area and quantify against a standard curve F->H G->H

References

Efficacy Comparison of Catalytic Systems in the Synthesis of 5-Nitroso-2,4,6-triaminopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of different synthetic methodologies for the production of 5-Nitroso-2,4,6-triaminopyrimidine, a crucial intermediate in the pharmaceutical industry. The focus is on the efficacy of various acidic promoters and process strategies that influence the nitrosation of 2,4,6-triaminopyrimidine. The data presented is compiled from published literature and patents to assist researchers, scientists, and drug development professionals in selecting optimal reaction conditions.

Data Summary of Synthetic Methods

The following table summarizes the quantitative data from different reported methods for the synthesis of this compound. The efficiency of a particular method is evaluated based on reaction yield, duration, and the nature of the starting materials and reagents.

Method/Catalyst SystemStarting MaterialsKey ReagentsReaction TimeYield (%)Reference
Method 1: Acetic Acid Promoted Nitrosation 6-aminopyrimidine-2,4-diamineSodium Nitrite (B80452), Acetic Acid, Water15 minutes (after addition)92%[1]
Method 2: One-Pot Guanidine-based Synthesis Guanidine (B92328) hydrochloride, Malonic acid dinitrileSodium methylate, Acetic Acid, Sodium Nitrite~5 hours (total)93%[2]
Method 3: HCl for pH Adjustment 2,4,6-triaminopyrimidineSodium Nitrite, Hydrochloric Acid2.5 hoursNot explicitly stated for nitrosation step alone[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols offer a step-by-step guide to the synthesis of this compound using different approaches.

Method 1: Acetic Acid Promoted Nitrosation of 6-aminopyrimidine-2,4-diamine [1]

  • Dissolve 6-aminopyrimidine-2,4-diamine (300 mg, 2.40 mmol) in 2.4 mL of water.

  • Add 220 μL of acetic acid to the solution.

  • Cool the mixture in an ice bath.

  • Prepare a solution of sodium nitrite (174 mg, 2.52 mmol) in 1 mL of water.

  • Add the sodium nitrite solution dropwise to the cooled pyrimidine (B1678525) solution, which results in the formation of a pink precipitate.

  • Stir the resulting mixture at room temperature for 15 minutes.

  • Filter the precipitate and wash sequentially with water, acetone, and ether.

  • Dry the product under vacuum to obtain this compound as a purple solid (342 mg, 92% yield).

Method 2: One-Pot Synthesis from Guanidine Hydrochloride [2]

  • Dissolve 6.48 kg of guanidine hydrochloride in 30 liters of ethanol (B145695) in a reactor equipped with a heater and condenser, under a nitrogen atmosphere.

  • Add 6.0 kg of sodium methylate, maintaining the temperature below 25°C.

  • Subsequently, add a solution of 4.5 kg of malonic acid dinitrile in 30 liters of ethanol at 20°C.

  • Heat the mixture to boiling and reflux for three hours.

  • Cool the reaction mixture to 30°C and add 30 liters of water.

  • Adjust the pH to approximately 4 by adding about 6.6 kg of 50% aqueous acetic acid.

  • Rapidly add a solution of 4.73 kg of sodium nitrite in 9 liters of water.

  • Stir the mixture for an additional two hours.

  • Slowly heat the mixture to 50°C and maintain this temperature for two hours with agitation.

  • Cool the mixture to 20°C, filter the precipitate, and wash with warm water.

  • The resulting product is raspberry-red this compound with a yield of 9.673 kg (93%).

Method 3: Nitrosation with pH control using HCl [1]

  • Start with an aqueous solution containing the precursor 2,4,6-triaminopyrimidine.

  • Under nitrogen protection, add a saturated solution of sodium nitrite at 20°C.

  • Simultaneously, add 8% HCl to adjust and maintain the pH between 3 and 4.

  • After the complete addition of the sodium nitrite solution, maintain the reaction at 18°C for 2.5 hours to ensure the completion of the nitrosation reaction.

Visualized Experimental Workflow and Reaction Pathway

The following diagrams illustrate the general reaction pathway for the synthesis of this compound and a typical experimental workflow for catalyst/condition screening.

ReactionPathway cluster_reactants Reactants cluster_conditions Reaction Conditions 2,4,6-Triaminopyrimidine 2,4,6-Triaminopyrimidine Product This compound 2,4,6-Triaminopyrimidine->Product Nitrosation NaNO2 Sodium Nitrite (NaNO2) NaNO2->Product Acid Acidic Medium (e.g., Acetic Acid, HCl) Acid->Product Promotes formation of HNO2

General reaction pathway for the synthesis of this compound.

ExperimentalWorkflow Start Start: Define Reaction Parameters PrepareReactants Prepare Reactant Solution (2,4,6-Triaminopyrimidine in solvent) Start->PrepareReactants AddCatalyst Add Acid Promoter (e.g., Acetic Acid, HCl) PrepareReactants->AddCatalyst AddNitrosatingAgent Add Nitrosating Agent (e.g., NaNO2 solution) AddCatalyst->AddNitrosatingAgent ControlTemp Control Reaction Temperature (e.g., Ice Bath) AddNitrosatingAgent->ControlTemp MonitorReaction Monitor Reaction Progress (e.g., TLC, LC-MS) ControlTemp->MonitorReaction Workup Reaction Quenching & Product Isolation MonitorReaction->Workup Analysis Analyze Product (Yield, Purity) Workup->Analysis End End Analysis->End

A typical experimental workflow for screening synthesis conditions.

References

Spectroscopic Validation of 5-Nitroso-2,4,6-triaminopyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the spectroscopic data for 5-Nitroso-2,4,6-triaminopyrimidine against its parent compound, 2,4,6-triaminopyrimidine (B127396), and a related structure, 5-aminopyrimidine. Due to the limited availability of direct experimental spectra for this compound in the public domain, this guide focuses on predicting its spectral characteristics based on established spectroscopic principles and data from analogous compounds.

Executive Summary

The structural validation of this compound relies on identifying the characteristic spectral signatures of the pyrimidine (B1678525) core and the newly introduced 5-nitroso group. This guide outlines the expected shifts and signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses that would confirm the successful nitrosation of 2,4,6-triaminopyrimidine. The provided data for the parent and related compounds serve as a benchmark for these comparisons.

Experimental Protocols

Synthesis of this compound:

A common synthetic route involves the nitrosation of 2,4,6-triaminopyrimidine. A typical procedure is as follows:

  • Dissolve 2,4,6-triaminopyrimidine in an aqueous acidic solution (e.g., acetic acid).

  • Cool the solution in an ice bath.

  • Add a solution of sodium nitrite (B80452) (NaNO₂) dropwise while maintaining the low temperature.

  • The formation of a precipitate indicates the product.

  • Filter, wash with cold water and a suitable organic solvent (e.g., ethanol), and dry the product under vacuum.

Spectroscopic Analysis:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using a deuterated solvent such as DMSO-d₆.

  • FTIR Spectroscopy: Infrared spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer, often with samples prepared as KBr pellets.

  • Mass Spectrometry: Mass spectra are acquired using techniques such as Electrospray Ionization (ESI) or Electron Impact (EI) to determine the molecular weight and fragmentation pattern.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundH-5Amino Protons (-NH₂)Aromatic Protons
This compound Signal absentExpected broad signals, potentially shifted downfield-
2,4,6-Triaminopyrimidine [1]~4.7 (singlet)~5.5 - 6.5 (broad singlets)-
5-Aminopyrimidine [2]-~3.5 (broad singlet)~8.0-8.5

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundC-2, C-4, C-6C-5
This compound Expected ~160-165Expected to be significantly deshielded (>150 ppm)
2,4,6-Triaminopyrimidine [3]~163.5, 163.5, 75.8~75.8

Table 3: Key FTIR Absorption Bands (in cm⁻¹)

Functional GroupThis compound (Expected)2,4,6-Triaminopyrimidine [4][5]
N-H Stretch (Amino)3200-3500 (multiple bands)3448, 3315 (asymmetric and symmetric)
N=O Stretch (Nitroso)~1500-1550-
C=N Stretch (Pyrimidine Ring)~1600-1650~1640
C-N Stretch~1200-1350~1250

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragmentation Peaks
This compound 154.06Expected loss of NO (m/z 30) and other amine-related fragments.
2,4,6-Triaminopyrimidine [6]125.07Fragments corresponding to the pyrimidine ring and loss of amino groups.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_validation Structural Validation start 2,4,6-Triaminopyrimidine reaction Nitrosation (NaNO2, Acid) start->reaction product This compound reaction->product nmr NMR (1H, 13C) product->nmr ftir FTIR product->ftir ms Mass Spectrometry product->ms validation Data Comparison and Structure Confirmation nmr->validation ftir->validation ms->validation

Caption: Experimental workflow for the synthesis and spectroscopic validation of this compound.

Discussion and Comparison

NMR Spectroscopy:

The most significant change expected in the ¹H NMR spectrum of this compound compared to its parent compound is the disappearance of the signal corresponding to the H-5 proton. This is a direct consequence of the substitution of the hydrogen atom with a nitroso group. The amino proton signals are likely to be broad and may experience a downfield shift due to the electron-withdrawing nature of the nitroso group.

In the ¹³C NMR spectrum, the C-5 carbon is expected to be significantly deshielded (shifted to a higher ppm value) due to the direct attachment of the electronegative nitroso group. The signals for C-2, C-4, and C-6 should also be affected, though to a lesser extent.

FTIR Spectroscopy:

The key diagnostic feature in the IR spectrum for the successful synthesis of this compound would be the appearance of a characteristic absorption band for the N=O stretching vibration, which typically occurs in the region of 1500-1550 cm⁻¹. The N-H stretching vibrations of the amino groups will still be present, likely as multiple broad bands in the 3200-3500 cm⁻¹ region.

Mass Spectrometry:

The mass spectrum of this compound should show a molecular ion peak at m/z 154, corresponding to its molecular weight. A characteristic fragmentation pattern for nitroso compounds is the loss of the nitroso group (NO), which would result in a fragment ion at m/z 124. This, along with other fragmentation patterns consistent with the pyrimidine structure, would provide strong evidence for the compound's identity.

Conclusion

References

A Comparative Guide to Triamterene Synthesis: Yields from Different Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two primary synthetic routes to Triamterene, a potassium-sparing diuretic. The comparison focuses on the starting materials, reaction yields, and detailed experimental protocols. All quantitative data is summarized for ease of comparison, and the logical flow of each synthesis is visualized.

Data Presentation

The following table summarizes the key quantitative data for two prominent synthesis routes of Triamterene.

Synthesis RouteStarting Material(s)Key Intermediate(s)ReagentsYield (%)
Route 1 2,4,6-Triaminopyrimidine (B127396), Benzyl Cyanide5-Nitroso-2,4,6-triaminopyrimidineNitric Acid, Sodium Methoxide85.7%[1]
Route 2 2,4,5,6-Tetraaminopyrimidine (B94255), Phenylglyoxal--Yield not specified in literature, but is a known pteridine (B1203161) synthesis method.

Experimental Protocols

Route 1: From 2,4,6-Triaminopyrimidine and Benzyl Cyanide

This widely utilized industrial method involves a two-step process starting with the nitrosation of 2,4,6-triaminopyrimidine, followed by a condensation reaction.

Step 1: Synthesis of this compound

The synthesis of the starting material, 2,4,6-triaminopyrimidine, can be achieved by reacting guanidine (B92328) with malonodinitrile[1]. The subsequent nitrosation is a critical step. In a typical procedure, 2,4,6-triaminopyrimidine is dissolved in an aqueous acidic medium, such as acetic acid, and treated with a solution of sodium nitrite (B80452) at a controlled temperature, generally between 0-20°C. The resulting this compound precipitates as a stirrable slurry.

Step 2: Synthesis of Triamterene

The final condensation step to yield Triamterene is outlined in Chinese patent CN106967069A[1].

  • To a reaction vessel, add 400 kg of N,N-dimethylacetamide (DMAC), 100 kg of this compound, 120 kg of phenylacetonitrile (B145931) (benzyl cyanide), and 5 kg of solid sodium hydroxide.

  • The mixture is stirred at 20-30°C.

  • A solution of sodium ethoxide in ethanol (B145695) (37 kg) is added dropwise over 1-2 hours.

  • The reaction mixture is then slowly heated to 90-100°C and maintained at this temperature for 5 hours.

  • After cooling to 30°C, the crude Triamterene is collected by filtration.

  • The crude product is purified by recrystallization from DMAC. 1200 kg of DMAC is used to dissolve the crude product by heating to 110-120°C. The solution is filtered while hot.

  • The filtrate is cooled to 20-25°C to allow for crystallization.

  • The purified Triamterene is collected by filtration and dried, yielding 140.8 kg of product with a purity of 99.64%[1]. This corresponds to an overall yield of 85.7%.

Route 2: From 2,4,5,6-Tetraaminopyrimidine and Phenylglyoxal

This route utilizes the well-established Gabriel-Isay synthesis for the formation of the pteridine ring system.

Step 1: Synthesis of 2,4,5,6-Tetraaminopyrimidine

The key starting material, 2,4,5,6-tetraaminopyrimidine, is typically produced by the reduction of this compound. Several reduction methods have been reported with varying yields.

  • Using Sodium Dithionite (B78146): The reduction of the nitroso intermediate with sodium dithionite in water at 60-70°C yields 2,4,5,6-tetraaminopyrimidine sulfite (B76179) with yields ranging from 50-80%[2]. One specific example reports a 51% yield of the sulfite salt[2].

  • Using Zinc Dust: A process described in US Patent 4,247,693 involves the reduction of this compound with zinc dust in the presence of an acid. This method is reported to produce 2,4,5,6-tetraaminopyrimidine sulfate (B86663) in yields of 82.5% to 88.5%[3].

Step 2: Synthesis of Triamterene

Mandatory Visualization

Triamterene_Synthesis_Comparison cluster_0 Route 1 cluster_1 Route 2 Guanidine Guanidine TAP 2,4,6-Triaminopyrimidine Guanidine->TAP Malonodinitrile Malonodinitrile Malonodinitrile->TAP Nitroso_TAP 5-Nitroso-2,4,6- triaminopyrimidine TAP->Nitroso_TAP Nitrosation Triamterene1 Triamterene (Yield: 85.7%) Nitroso_TAP->Triamterene1 Condensation Benzyl_Cyanide Benzyl Cyanide Benzyl_Cyanide->Triamterene1 TAP2 2,4,6-Triaminopyrimidine Nitroso_TAP2 5-Nitroso-2,4,6- triaminopyrimidine TAP2->Nitroso_TAP2 Nitrosation TetraAP 2,4,5,6-Tetraaminopyrimidine (Yield: 50-88.5%) Nitroso_TAP2->TetraAP Reduction Triamterene2 Triamterene (Yield: Not Specified) TetraAP->Triamterene2 Condensation (Gabriel-Isay) Phenylglyoxal Phenylglyoxal Phenylglyoxal->Triamterene2

Caption: Comparison of two synthetic routes to Triamterene.

References

Understanding Potential Cross-Reactivity of 5-Nitroso-2,4,6-triaminopyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for understanding and evaluating the potential cross-reactivity of 5-Nitroso-2,4,6-triaminopyrimidine. Due to a lack of publicly available cross-reactivity studies for this specific compound, this document outlines the established methodologies and presents illustrative data to guide researchers in designing and interpreting their own experiments. The principles and protocols described herein are based on standard practices in immunoassay development and validation.

Introduction to this compound and the Importance of Cross-Reactivity Studies

This compound is a pyrimidine (B1678525) derivative with a chemical structure that suggests potential biological activity and utility as a scaffold in drug discovery. As with any compound intended for therapeutic or diagnostic use, assessing its specificity is critical. Cross-reactivity, the binding of an antibody or other receptor to substances other than the intended target analyte, can lead to inaccurate measurements in immunoassays, false-positive results, and potential off-target effects in therapeutic applications. Therefore, rigorous cross-reactivity testing against structurally related compounds is a mandatory step in the validation of any assay involving this compound and in its preclinical evaluation.

Comparative Analysis of Potential Cross-Reactants

While specific cross-reactivity data for this compound is not currently available in the public domain, we can anticipate potential cross-reactants based on structural similarity. A prime example of a structurally related compound is the drug Triamterene, which shares a pteridine (B1203161) ring moiety that is structurally similar to the pyrimidine core of our compound of interest. A documented case has shown that Triamterene can cross-react with a methotrexate (B535133) immunoassay due to this structural resemblance[1].

To illustrate how cross-reactivity data is typically presented, the following table provides a hypothetical summary of a cross-reactivity study for this compound.

Table 1: Hypothetical Cross-Reactivity of an Illustrative Immunoassay for this compound

Compound TestedConcentration Range Tested (ng/mL)IC50 (ng/mL)% Cross-Reactivity*
This compound 0.1 - 1000 10 100%
Triamterene1 - 10,0005002%
Methotrexate1 - 10,000>10,000<0.1%
2,4,6-Triaminopyrimidine1 - 10,0002504%
Folic Acid1 - 10,000>10,000<0.1%
Guanine1 - 10,000>10,000<0.1%

*Note: This data is for illustrative purposes only and does not represent actual experimental results. % Cross-Reactivity is calculated as: (IC50 of this compound / IC50 of Test Compound) x 100

Experimental Protocols for Cross-Reactivity Assessment

A standard method for determining the cross-reactivity of a small molecule like this compound is through a competitive enzyme-linked immunosorbent assay (ELISA).

Principle of Competitive ELISA

In a competitive ELISA, the analyte in a sample competes with a labeled form of the analyte for a limited number of binding sites on a specific antibody. The amount of labeled analyte bound to the antibody is inversely proportional to the concentration of the analyte in the sample.

Detailed Methodology for a Competitive ELISA
  • Antibody Coating: High-binding 96-well microplates are coated with a specific antibody raised against this compound. The plates are then incubated to allow for antibody adsorption to the well surface.

  • Blocking: After washing away unbound antibody, a blocking buffer (e.g., bovine serum albumin or casein solution) is added to each well to block any remaining non-specific binding sites.

  • Competition Reaction: A fixed concentration of enzyme-labeled this compound is mixed with varying concentrations of either the unlabeled this compound standard or the potential cross-reactant. This mixture is then added to the antibody-coated wells.

  • Incubation and Washing: The plate is incubated to allow the unlabeled analyte and the enzyme-labeled analyte to compete for binding to the immobilized antibody. Following incubation, the plate is washed to remove any unbound substances.

  • Substrate Addition: A chromogenic substrate for the enzyme is added to each well. The enzyme catalyzes a reaction that produces a colored product.

  • Signal Detection: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the unlabeled analyte in the sample.

  • Data Analysis: The concentration of the analyte that causes 50% inhibition of the signal (IC50) is determined for the target analyte and each potential cross-reactant. The percent cross-reactivity is then calculated using the formula provided in the table note.

Visualizing Experimental and Biological Pathways

To further clarify the processes involved in cross-reactivity studies and the potential biological context of this compound, the following diagrams are provided.

experimental_workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Reaction cluster_detection Detection cluster_analysis Data Analysis antibody_coating Antibody Coating blocking Blocking antibody_coating->blocking prepare_samples Prepare Standards & Potential Cross-Reactants blocking->prepare_samples add_conjugate Add Enzyme Conjugate prepare_samples->add_conjugate incubate_competition Incubate add_conjugate->incubate_competition wash Wash Plate incubate_competition->wash add_substrate Add Substrate wash->add_substrate read_plate Read Absorbance add_substrate->read_plate calculate_ic50 Calculate IC50 read_plate->calculate_ic50 determine_cross_reactivity Determine % Cross-Reactivity calculate_ic50->determine_cross_reactivity

Caption: Experimental workflow for a competitive ELISA to determine cross-reactivity.

Given that many pyrimidine analogues exhibit their biological effects by interacting with signaling pathways involved in cell proliferation and survival, a hypothetical relevant pathway is depicted below.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription inhibitor Potential Inhibition by This compound or cross-reactants inhibitor->MEK inhibitor->PI3K

Caption: A representative signaling pathway potentially modulated by pyrimidine analogs.

Conclusion

The comprehensive evaluation of cross-reactivity is a cornerstone of reliable assay development and drug discovery. While direct experimental data for this compound is not yet available, this guide provides the necessary framework for researchers to conduct these critical studies. By employing standardized protocols such as competitive ELISA and carefully selecting structurally related compounds for testing, the specificity profile of this compound can be thoroughly characterized. The illustrative data and workflows presented herein serve as a valuable resource for initiating and interpreting such investigations.

References

A Comparative Review of 5-Nitroso-2,4,6-triaminopyrimidine Applications in Drug Discovery and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

5-Nitroso-2,4,6-triaminopyrimidine is a versatile chemical intermediate with significant applications in the synthesis of a diverse range of biologically active compounds. This guide provides a comprehensive comparison of its utility across several key areas, including cancer therapy and the management of hypertension. We delve into its role as a precursor to Cyclin-Dependent Kinase (CDK) inhibitors, antifolates, and diuretics, presenting quantitative data, detailed experimental protocols, and comparative analyses with established alternatives.

Inhibition of Cyclin-Dependent Kinases (CDKs) for Cancer Therapy

Derivatives of this compound have emerged as potent inhibitors of Cyclin-Dependent Kinases (CDKs), key regulators of the cell cycle that are often dysregulated in cancer. One such derivative, NU6027 , has demonstrated significant inhibitory activity against CDK1 and CDK2.

Comparative Efficacy of CDK Inhibitors

The inhibitory potential of NU6027 and its alternatives is quantified by their inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀). Lower values indicate greater potency.

CompoundTargetKᵢ (µM)IC₅₀ (µM)
NU6027 CDK12.5-
CDK21.3-
PalbociclibCDK40.011-
CDK60.016-
RibociclibCDK40.01-
CDK60.039-
AbemaciclibCDK40.002-
CDK60.01-

Signaling Pathway of CDK Inhibition

CDK_Inhibition cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates Rb Rb CDK4/6->Rb phosphorylates CDK4/6->Rb E2F E2F Rb->E2F inhibits S-phase Genes S-phase Genes E2F->S-phase Genes activates transcription Cyclin B Cyclin B CDK1 CDK1 Cyclin B->CDK1 activates Mitosis Mitosis CDK1->Mitosis initiates 5-Nitroso-pyrimidine Derivatives (e.g., NU6027) 5-Nitroso-pyrimidine Derivatives (e.g., NU6027) 5-Nitroso-pyrimidine Derivatives (e.g., NU6027)->CDK1 inhibit CDK2 CDK2 5-Nitroso-pyrimidine Derivatives (e.g., NU6027)->CDK2 inhibit CDK4/6 Inhibitors (e.g., Palbociclib) CDK4/6 Inhibitors (e.g., Palbociclib) CDK4/6 Inhibitors (e.g., Palbociclib)->CDK4/6 inhibit CDK2->Rb phosphorylates Cyclin E/A Cyclin E/A Cyclin E/A->CDK2 activates

CDK Inhibition Signaling Pathway
Experimental Protocol: In Vitro CDK Kinase Assay

This protocol outlines a typical luminescence-based assay to determine the IC₅₀ of a test compound against CDK1 and CDK2.

Materials:

  • Recombinant human CDK1/Cyclin B and CDK2/Cyclin A enzymes

  • Kinase substrate (e.g., a specific peptide)

  • CDK Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Test compound (e.g., NU6027) dissolved in DMSO

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to achieve the final desired concentrations.

  • Reaction Setup: In a 384-well plate, add the diluted test compound or DMSO (vehicle control).

  • Add the CDK enzyme and substrate solution to each well.

  • Initiate Reaction: Start the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Kₘ for the specific CDK.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based assay kit according to the manufacturer's instructions.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Normalize the data to the vehicle control. Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Precursor to Antifolate Chemotherapeutics

This compound serves as a key starting material in the synthesis of antifolate drugs like methotrexate (B535133) . These drugs inhibit dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides, thereby halting DNA replication and cell division in rapidly proliferating cancer cells.

Comparative Efficacy of DHFR Inhibitors

The potency of methotrexate and its alternatives is determined by their inhibition constants (Kᵢ) against DHFR.

CompoundTargetKᵢ
Methotrexate Human DHFR3.4 pM
AminopterinHuman DHFR3.7 pM

DHFR Inhibition Pathway

DHFR_Inhibition Dihydrofolate (DHF) Dihydrofolate (DHF) DHFR DHFR Dihydrofolate (DHF)->DHFR substrate Tetrahydrofolate (THF) Tetrahydrofolate (THF) DHFR->Tetrahydrofolate (THF) catalyzes reduction Nucleotide Synthesis Nucleotide Synthesis Tetrahydrofolate (THF)->Nucleotide Synthesis cofactor for DNA Replication DNA Replication Nucleotide Synthesis->DNA Replication Cell Division Cell Division DNA Replication->Cell Division Methotrexate Methotrexate Methotrexate->DHFR inhibits

Mechanism of DHFR Inhibition by Methotrexate
Experimental Protocol: Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the inhibition of DHFR by monitoring the decrease in absorbance at 340 nm as NADPH is consumed.

Materials:

  • Purified human DHFR enzyme

  • DHFR Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Dihydrofolate (DHF) solution

  • NADPH solution

  • Test compound (e.g., Methotrexate) dissolved in DMSO

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation: Prepare working solutions of DHFR, DHF, and NADPH in the assay buffer. Prepare serial dilutions of the test compound.

  • Reaction Mixture: In the wells of the microplate or cuvettes, add the assay buffer, NADPH, and the test compound or DMSO (vehicle control).

  • Enzyme Addition: Add the DHFR enzyme to each well and pre-incubate for a short period (e.g., 5 minutes) at room temperature.

  • Initiate Reaction: Start the reaction by adding the DHF substrate.

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm over time.

  • Data Analysis: Calculate the initial reaction rate from the linear portion of the absorbance versus time plot. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the test compound concentration to calculate the IC₅₀ value. The Kᵢ can be determined using the Cheng-Prusoff equation if the Kₘ of the substrate is known.

Synthesis of Potassium-Sparing Diuretics

This compound is a precursor in the production of triamterene (B1681372) , a potassium-sparing diuretic used to treat hypertension and edema. Triamterene acts by blocking the epithelial sodium channel (ENaC) in the distal tubules of the kidneys.

Comparative Efficacy of ENaC Blockers

The effectiveness of triamterene and its alternatives is assessed by their IC₅₀ values for ENaC inhibition.

CompoundTargetIC₅₀ (µM)
Triamterene Rat ENaC5 (at -90 mV)
AmilorideHuman ENaC0.1 - 0.5

Mechanism of Action of ENaC Blockers

ENaC_Blockade cluster_distal_tubule Distal Tubule Lumen Na+ Na+ ENaC ENaC Na+->ENaC reabsorption K+ K+ Blood Blood ENaC->Blood ROMK ROMK ROMK->K+ Blood->ROMK secretion Triamterene Triamterene Triamterene->ENaC blocks

Action of Triamterene on the Epithelial Sodium Channel
Experimental Protocol: In Vitro ENaC Inhibition Assay

This protocol describes a method to assess the inhibitory activity of compounds on ENaC using a cell-based ion flux assay.

Materials:

  • A cell line stably expressing the epithelial sodium channel (e.g., HEK293-ENaC)

  • Cell culture medium and supplements

  • Assay buffer (e.g., Hanks' Balanced Salt Solution)

  • A fluorescent sodium indicator dye (e.g., ANG-2)

  • Test compound (e.g., Triamterene) dissolved in a suitable solvent

  • Amiloride as a positive control

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Culture: Seed the ENaC-expressing cells into the 96-well plates and grow to confluence.

  • Dye Loading: Load the cells with the sodium indicator dye according to the manufacturer's protocol.

  • Compound Addition: Add serial dilutions of the test compound or controls (vehicle, amiloride) to the wells and incubate for a specified period.

  • Sodium Influx: Stimulate sodium influx by adding a solution with a high concentration of sodium.

  • Fluorescence Measurement: Immediately measure the change in fluorescence over time using a plate reader. The increase in fluorescence corresponds to the influx of sodium into the cells.

  • Data Analysis: Calculate the rate of sodium influx for each condition. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

Potential as a Nitric Oxide (NO) Donor and Vasodilator

The nitroso group in this compound suggests its potential to act as a nitric oxide (NO) donor. NO is a critical signaling molecule involved in vasodilation, the widening of blood vessels, which is essential for regulating blood pressure. While direct experimental evidence for this compound as an NO donor and vasodilator is currently limited, its chemical structure warrants investigation into this application.

Comparative NO Donors

Various classes of compounds are known to release nitric oxide.

NO Donor ClassExamplesMechanism of NO Release
Organic NitratesNitroglycerinEnzymatic metabolism
S-NitrosothiolsS-nitroso-glutathione (GSNO)Spontaneous or enzymatic decomposition
Diazeniumdiolates (NONOates)Spermine NONOateSpontaneous decomposition at physiological pH
Metal-Nitroso ComplexesSodium NitroprussideReduction and subsequent NO release

Proposed Vasodilation Pathway

Vasodilation_Pathway This compound (putative) This compound (putative) NO NO This compound (putative)->NO releases sGC Soluble Guanylate Cyclase NO->sGC activates cGMP cGMP sGC->cGMP converts GTP to GTP GTP PKG Protein Kinase G cGMP->PKG activates Calcium Channels Calcium Channels PKG->Calcium Channels inhibits Smooth Muscle Relaxation Smooth Muscle Relaxation Calcium Channels->Smooth Muscle Relaxation leads to Vasodilation Vasodilation Smooth Muscle Relaxation->Vasodilation

Potential NO-Mediated Vasodilation Pathway
Experimental Protocol: In Vitro Vasodilation Assay (Isolated Rabbit Aortic Rings)

This ex vivo protocol is a classic method to assess the vasodilatory effects of a compound.

Materials:

  • Male New Zealand white rabbits

  • Krebs-Henseleit solution

  • Phenylephrine (or another vasoconstrictor)

  • Test compound (this compound)

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation: Euthanize a rabbit and dissect the thoracic aorta. Clean the aorta of adherent tissue and cut it into rings (3-5 mm in length).

  • Mounting: Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.

  • Equilibration: Allow the tissues to equilibrate under a resting tension for at least 60 minutes.

  • Pre-contraction: Induce a stable contraction in the aortic rings using a vasoconstrictor like phenylephrine.

  • Compound Addition: Once a stable contraction is achieved, add the test compound in a cumulative concentration-dependent manner.

  • Data Recording: Record the changes in isometric tension. Vasodilation is observed as a decrease in tension.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by phenylephrine. Plot the percentage of relaxation against the logarithm of the test compound concentration to generate a dose-response curve and determine the EC₅₀ (half-maximal effective concentration).

Experimental Protocol: Nitric Oxide Release Assay (Griess Assay)

This colorimetric assay can be used to indirectly quantify NO release by measuring its stable breakdown product, nitrite (B80452).

Materials:

  • Test compound (this compound)

  • Assay buffer (e.g., PBS)

  • Griess Reagent System (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)

  • Nitrite standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Incubate the test compound in the assay buffer under physiological conditions (e.g., 37°C) for various time points.

  • Standard Curve: Prepare a standard curve using serial dilutions of the nitrite standard solution.

  • Griess Reaction: Add the Griess reagents to the samples and standards.

  • Incubation: Allow the color to develop for a specified time at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Determine the concentration of nitrite in the samples by comparing their absorbance to the standard curve. An increase in nitrite concentration over time indicates NO release from the test compound.

A Comparative Guide to Purification Methods for 5-Nitroso-2,4,6-triaminopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of intermediate compounds is paramount to the quality and safety of the final active pharmaceutical ingredient. 5-Nitroso-2,4,6-triaminopyrimidine is a key intermediate in the synthesis of various therapeutic agents, and its purification is a critical step. This guide provides a comparative overview of common purification methods for this compound, with a focus on precipitation and washing techniques. While direct comparative studies with comprehensive experimental data are not extensively available in the public domain, this guide summarizes existing protocols and their reported outcomes to aid in the selection of an appropriate purification strategy.

Comparison of Purification Methods

The primary method for purifying this compound, as described in the literature, involves precipitation from the reaction mixture followed by filtration and washing with various solvents. The choice of washing solvent and the sequence of washes can significantly impact the removal of unreacted starting materials and byproducts.

Purification MethodKey StepsReported YieldReported Purity/Melting PointAdvantagesDisadvantages
Method 1: Aqueous Acetic Acid Precipitation and Water Wash 1. Precipitation from an acid-adjusted aqueous reaction mixture. 2. Recovery by filtration. 3. Washing with water. 4. Drying.[1]93%[1]>300 °C[1]High yield, straightforward procedure.Purity is not explicitly quantified beyond melting point. May not remove all water-soluble impurities effectively.
Method 2: Sequential Washing with Water, Acetone, and Ether 1. Precipitation from an aqueous solution containing acetic acid. 2. Filtration of the precipitate. 3. Sequential washing with water, acetone, and ether. 4. Vacuum drying.[2]92%[2]Not specified, but described as a purple solid.[2]Use of multiple solvents with varying polarities can remove a broader range of impurities.Increased solvent usage and process time.
Method 3: Ethanol Wash 1. Precipitation of 2,4,6-triaminopyrimidine (B127396) intermediate. 2. Filtration and washing with ethanol. 3. Subsequent nitrosation and precipitation of the final product.[1]Not specified for the final product purification step alone.Not specified.Ethanol can be effective at removing certain organic impurities.This method describes the purification of an intermediate, which may not be directly applicable to the final product in all synthetic routes.

Experimental Protocols

Below are detailed methodologies for the key purification experiments cited in the literature.

Protocol 1: Purification by Water Washing

This protocol is adapted from a patented method for the production of this compound.[1]

  • Precipitation: Following the nitrosation reaction in an aqueous, acid-adjusted mixture, the reaction is cooled to approximately 20°C to allow for the precipitation of this compound.

  • Filtration: The precipitated product is collected by filtration.

  • Washing: The filter cake is washed with warm water to remove residual acids and other water-soluble impurities.

  • Drying: The washed product is dried using a conventional method to obtain the final raspberry-red solid.

Protocol 2: Purification by Sequential Solvent Washing

This protocol is based on a described preparation of this compound.[2]

  • Precipitation: After the dropwise addition of a sodium nitrite (B80452) solution to a cooled mixture of 6-aminopyrimidine-2,4-diamine in aqueous acetic acid, a pink precipitate of this compound is formed. The mixture is stirred at room temperature for 15 minutes.

  • Filtration: The precipitate is collected by filtration.

  • Washing: The collected solid is washed sequentially with water, followed by acetone, and then ether.

  • Drying: The product is dried under vacuum to yield a purple solid.

Visualizing the Purification Workflow

The following diagram illustrates a general experimental workflow for the synthesis and purification of this compound.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A 2,4,6-Triaminopyrimidine C Reaction Mixture A->C B Nitrosating Agent (e.g., Sodium Nitrite in Acetic Acid) B->C D Precipitation C->D Cooling E Filtration D->E F Washing E->F G Drying F->G H Purified 5-Nitroso-2,4,6- triaminopyrimidine G->H I Purity & Yield Determination (e.g., HPLC, Melting Point) H->I

Caption: General workflow for the synthesis and purification of this compound.

Concluding Remarks

The selection of a purification method for this compound will depend on the specific impurities present from the chosen synthetic route and the desired final purity. The most commonly reported methods involve precipitation and washing. While a simple water wash can provide high yields, sequential washing with solvents of varying polarities, such as water, acetone, and ether, may offer a more robust approach to removing a wider range of impurities. For rigorous purity assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) should be employed in addition to melting point determination. Further research into recrystallization conditions could provide an alternative and potentially more effective purification strategy.

References

The Crucial Role of 5-Nitroso-2,4,6-triaminopyrimidine: A Comparative Guide to a Key Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex nitrogen-containing heterocyclic compounds is a cornerstone of innovation. 5-Nitroso-2,4,6-triaminopyrimidine (NTAP) has emerged as a pivotal intermediate in the production of a variety of active pharmaceutical ingredients and other valuable chemical entities. This guide provides an objective comparison of synthetic routes involving NTAP with viable alternatives, supported by experimental data, to inform strategic decisions in chemical synthesis and process development.

NTAP is a versatile building block, prized for its reactive nitroso group and multiple amino functionalities, which allow for a range of subsequent chemical transformations. It is a key precursor in the synthesis of molecules such as 2,4,5,6-tetraaminopyrimidine (B94255), a foundational component for pteridine (B1203161) synthesis, as well as aminobenzodiazepines and the diuretic drug Triamterene (B1681372). The validation of NTAP as a superior intermediate hinges on a careful analysis of reaction efficiency, purity of the final product, process safety, and overall cost-effectiveness when compared to alternative synthetic pathways.

Comparative Analysis of Synthetic Routes

This guide focuses on a critical application of NTAP: the synthesis of 2,4,5,6-tetraaminopyrimidine. We will compare two primary approaches: a traditional two-step process involving the isolation of NTAP, and a more streamlined one-pot synthesis that generates and reduces the nitroso-intermediate in situ.

Synthesis of 2,4,5,6-Tetraaminopyrimidine: NTAP Isolation vs. In Situ Generation

The synthesis of 2,4,5,6-tetraaminopyrimidine is a crucial step in the production of many pteridine-based therapeutics. The comparison below evaluates the two main synthetic strategies starting from 2,4,6-triaminopyrimidine (B127396).

ParameterRoute 1: NTAP Isolation and ReductionRoute 2: In Situ Nitrosation and Reduction
Starting Material 2,4,6-Triaminopyrimidine2,4,6-Triaminopyrimidine
Key Intermediate This compound (NTAP) (isolated)This compound (NTAP) (in situ)
Overall Yield 50-80%[1]Generally higher, with some processes reporting up to 93.6% for the reduction step alone.[2]
Product Purity ~95% (as sulfite (B76179) salt)[1]Can reach >99% with optimized processes.[3]
Process Steps 1. Nitrosation of 2,4,6-triaminopyrimidine to form NTAP. 2. Isolation and purification of NTAP. 3. Reduction of NTAP to 2,4,5,6-tetraaminopyrimidine.1. Nitrosation of 2,4,6-triaminopyrimidine. 2. Direct reduction of the in situ generated NTAP without isolation.
Reaction Time Longer due to isolation and purification steps. The filtration of NTAP can be laborious.[1]Shorter, as intermediate isolation is eliminated.
Safety Considerations Handling of the isolated nitroso intermediate, which can be unstable.Avoids handling of the isolated, potentially hazardous nitroso intermediate.[1]
Cost-Effectiveness Potentially higher due to additional processing steps and potential for material loss during isolation.More cost-effective due to fewer steps, reduced solvent usage, and higher throughput.

Experimental Protocols

Route 1: Synthesis of 2,4,5,6-Tetraaminopyrimidine via Isolation of NTAP

Step 1: Synthesis of this compound (NTAP)

  • Materials: 2,4,6-triaminopyrimidine, sodium nitrite (B80452), acetic acid, water.

  • Procedure:

    • Dissolve 1.0 mole of 2,4,6-triaminopyrimidine in a suitable volume of water containing 1.5 moles of acetic acid.

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of 1.0-1.05 moles of sodium nitrite in water, maintaining the temperature below 20 °C.

    • A pink to raspberry-red precipitate of NTAP will form.

    • Stir the slurry for a designated period to ensure complete reaction.

    • Filter the precipitate, wash with cold water, and then with a suitable solvent like ethanol.

    • Dry the isolated NTAP under vacuum. A yield of over 90% can be achieved in this step.[4]

Step 2: Reduction of NTAP to 2,4,5,6-Tetraaminopyrimidine

  • Materials: Isolated NTAP, sodium dithionite (B78146) (or an alternative reducing agent like zinc dust with acid), water.

  • Procedure:

    • Suspend the isolated NTAP in water.

    • Heat the suspension to approximately 60 °C.

    • Gradually add a solution of sodium dithionite to the heated suspension. The color of the reaction mixture will change as the reduction proceeds.

    • Maintain the temperature and stir until the reaction is complete (monitored by TLC or other suitable analytical methods).

    • Filter the hot reaction mixture to remove any insoluble impurities.

    • Cool the filtrate to 5 °C to crystallize the 2,4,5,6-tetraaminopyrimidine, often as a sulfite salt.

    • Collect the product by filtration, wash with cold water, and dry. Yields in this step can range from 50-80%.[1]

Route 2: In Situ Synthesis of 2,4,5,6-Tetraaminopyrimidine
  • Materials: 2,4,6-triaminopyrimidine, sodium nitrite, acetic acid, water, sodium dithionite.

  • Procedure:

    • In a reaction vessel, dissolve 1.0 mole of 2,4,6-triaminopyrimidine in water containing 1.5 moles of acetic acid.

    • Cool the solution to 0-16 °C.

    • Slowly add a solution of 1.0-1.05 moles of sodium nitrite in water, ensuring the temperature does not exceed 20 °C. A stirrable slurry of the NTAP intermediate will form.[1]

    • Once the nitrosation is complete, without isolating the intermediate, gradually add sodium dithionite to the reaction mixture.

    • Allow the temperature to rise to around 60 °C during the addition of the reducing agent.

    • After the addition is complete, stir the mixture at 60 °C until the reduction is complete.

    • Filter the hot solution to remove any impurities.

    • Cool the filtrate to 5 °C to induce crystallization of the 2,4,5,6-tetraaminopyrimidine product.

    • Collect the crystals by filtration, wash with cold water, and dry. This one-pot method can significantly improve the overall yield and reduce processing time.[1]

Alternative Intermediates for Other NTAP-Derived Products

While NTAP is a highly effective intermediate, alternative synthetic strategies exist for some of its downstream products, offering different advantages.

  • Aminobenzodiazepines: A common alternative to using NTAP for the synthesis of certain aminobenzodiazepines involves starting with o-phenylenediamine derivatives. These can be condensed with various carbonyl compounds to form the benzodiazepine (B76468) ring system.[5] This route offers a more direct approach to certain substitution patterns on the benzodiazepine core.

  • 2,4,7-Triamino-6-phenyl-pteridine (Triamterene): While the reaction of NTAP with benzyl (B1604629) cyanide is a documented route to Triamterene, other pteridine synthesis strategies can be employed.[4] For instance, the Gabriel-Isay condensation of 2,4,5,6-tetraaminopyrimidine with a 1,2-dicarbonyl compound like phenylglyoxal (B86788) would also yield a pteridine core, which could then be further functionalized.

Visualizing the Synthetic Pathways

To better illustrate the logical flow of the synthetic processes discussed, the following diagrams are provided.

Synthesis_of_Tetraaminopyrimidine cluster_route1 Route 1: NTAP Isolation cluster_route2 Route 2: In Situ Generation A1 2,4,6-Triaminopyrimidine B1 5-Nitroso-2,4,6- triaminopyrimidine (NTAP) (Isolated) A1->B1 Nitrosation (NaNO₂, AcOH) C1 2,4,5,6-Tetraaminopyrimidine B1->C1 Reduction (e.g., Na₂S₂O₄) A2 2,4,6-Triaminopyrimidine B2 [5-Nitroso-2,4,6- triaminopyrimidine] (In Situ) A2->B2 Nitrosation (NaNO₂, AcOH) C2 2,4,5,6-Tetraaminopyrimidine B2->C2 Direct Reduction (e.g., Na₂S₂O₄)

Caption: Comparative workflow for the synthesis of 2,4,5,6-tetraaminopyrimidine.

Pteridine_Synthesis_Pathway cluster_main Synthesis of a Pteridine Derivative (e.g., Triamterene) Start 2,4,6-Triaminopyrimidine NTAP 5-Nitroso-2,4,6- triaminopyrimidine (NTAP) Start->NTAP Nitrosation Condensation Condensation with Benzyl Cyanide NTAP->Condensation Pteridine 2,4,7-Triamino-6-phenyl-pteridine (Triamterene) Condensation->Pteridine

Caption: Synthetic pathway to Triamterene via the NTAP intermediate.

Conclusion

The validation of this compound as a key intermediate is strongly supported by its versatility and the efficiency of the reactions in which it participates. For the synthesis of 2,4,5,6-tetraaminopyrimidine, the in situ generation and reduction of NTAP offers clear advantages over the traditional isolation method in terms of yield, purity, safety, and process economy. While alternative intermediates and synthetic routes exist for other NTAP-derived products, the choice of the optimal pathway will always depend on the specific target molecule, desired scale of production, and available resources. The data and protocols presented in this guide are intended to empower researchers and drug development professionals to make informed decisions in their synthetic endeavors, ultimately accelerating the path to novel and impactful chemical entities.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 5-Nitroso-2,4,6-triaminopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the responsible handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of 5-Nitroso-2,4,6-triaminopyrimidine, a compound requiring careful management due to its potential hazards. Adherence to these protocols is critical for maintaining a safe research environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE). The toxicological properties of this compound have not been fully investigated, warranting caution.[1][2] In the event of a spill, the material should be carefully swept up or absorbed to avoid creating dust and placed into a clean, dry, and closed container for disposal.[1][2][3]

Personal Protective Equipment (PPE)

A summary of recommended personal protective equipment is provided in the table below.

PPE CategorySpecificationSource(s)
Eye ProtectionChemical safety goggles or glasses.[1][2]
Hand ProtectionAppropriate protective gloves.[1][2]
Skin and BodyProtective clothing to prevent skin exposure.[1][2]
RespiratoryUse in an area with adequate ventilation. For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[2][4]

Disposal Protocol

The recommended method for the disposal of this compound is incineration.[1][4] This process must be conducted by a licensed hazardous waste disposal facility.

Step-by-Step Disposal Procedure:

  • Consult Regulations: Before disposal, consult all applicable federal, state, and local hazardous waste regulations to ensure complete and accurate classification and compliance.[2][3]

  • Package Waste: Carefully place the this compound waste into a suitable, clean, dry, and properly labeled, closed container.[2]

  • Engage a Licensed Professional: Contact a licensed professional waste disposal service to handle the material.[4]

  • Chemical Incineration: The designated disposal company will transport the waste to a facility equipped with a chemical incinerator that includes an afterburner and scrubber.[4] Extra caution is required during ignition as the material is highly flammable.[4]

  • Contaminated Packaging: Dispose of any contaminated packaging in the same manner as the unused product.[4]

Disposal Workflow

start Start: Waste 5-Nitroso- 2,4,6-triaminopyrimidine consult_regulations Consult Federal, State, & Local Regulations start->consult_regulations package_waste Package Waste in a Suitable, Labeled Container consult_regulations->package_waste contact_professional Contact Licensed Waste Disposal Service package_waste->contact_professional transport Transport to a Licensed Hazardous Waste Facility contact_professional->transport incinerate Incinerate in a Chemical Incinerator with Afterburner and Scrubber transport->incinerate end End: Proper Disposal incinerate->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 5-Nitroso-2,4,6-triaminopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount for laboratory safety and environmental responsibility. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for 5-Nitroso-2,4,6-triaminopyrimidine. The toxicological properties of this compound have not been fully investigated, warranting careful handling.[1]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended equipment.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[2]Protects against dust particles and potential splashes.
Hand Protection Appropriate protective gloves (e.g., nitrile).[1][2]Prevents skin contact. Gloves should be inspected before use and removed properly to avoid contamination.
Skin and Body Protective clothing, such as a lab coat.[1][2]Prevents skin exposure to the chemical.
Respiratory Protection A NIOSH/MSHA-approved respirator.[1]Recommended, especially in situations where dust may be generated or if irritation is experienced. Use in a well-ventilated area is crucial.[1]

Operational Plan: Safe Handling Workflow

Proper handling procedures are critical to prevent contamination and accidental exposure. The following workflow outlines the key steps for safely using this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Consult Safety Data Sheet (SDS) prep2 Ensure adequate ventilation (e.g., fume hood) prep1->prep2 prep3 Don appropriate Personal Protective Equipment (PPE) prep2->prep3 handle1 Minimize dust generation and accumulation prep3->handle1 handle2 Weigh and handle the compound carefully handle1->handle2 handle3 Keep the container tightly closed when not in use handle2->handle3 handle4 Avoid contact with eyes, skin, and clothing handle3->handle4 post1 Wash hands and exposed skin thoroughly after handling handle4->post1 post2 Clean the work area and any contaminated equipment post1->post2 post3 Store in a cool, dry, well-ventilated area in a tightly closed container post2->post3

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Hazardous Waste Management

The disposal of this compound must be managed as hazardous waste to prevent environmental contamination and ensure regulatory compliance.

Disposal AspectProcedure
Spill Cleanup In case of a spill, immediately clean it up, observing all precautions in the PPE section.[1] Sweep up or absorb the material and place it into a suitable, clean, dry, and closed container for disposal.[1] Avoid generating dusty conditions and ensure adequate ventilation.[1]
Waste Container Use a designated, properly labeled, and closed container for chemical waste.
Disposal Method The recommended method for disposal is incineration in a licensed hazardous waste disposal facility.[3] This should be conducted in a chemical incinerator equipped with an afterburner and scrubber.

The following diagram illustrates the general workflow for the disposal of solid chemical waste.

G cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal collect1 Place chemical waste in a designated, compatible, and sealed container collect2 Label the container clearly with 'Hazardous Waste' and the full chemical name collect1->collect2 storage1 Store the waste container in a designated, secure, and segregated area collect2->storage1 storage2 Keep incompatibles separate storage1->storage2 disposal1 Arrange for pickup by a licensed hazardous waste disposal service storage2->disposal1 disposal2 Complete all necessary waste disposal forms disposal1->disposal2

Caption: General workflow for the disposal of solid hazardous chemical waste.

Experimental Context: Role as a CDK2 Inhibitor

This compound and its derivatives are recognized as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. Understanding this mechanism is crucial for its application in drug development, particularly in oncology.

The diagram below illustrates the simplified signaling pathway of CDK2 in cell cycle progression, highlighting the point of inhibition.

G cluster_g1 G1 Phase cluster_s S Phase CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates & inactivates E2F E2F Rb->E2F inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription of Cyclin E DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication promotes Inhibitor This compound (and derivatives) Inhibitor->CyclinE_CDK2 inhibits

Caption: Simplified CDK2 signaling pathway in the G1/S phase transition of the cell cycle.

A common method to evaluate the efficacy of a CDK2 inhibitor is through a kinase inhibitory assay. The following is a representative protocol.

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This protocol outlines a general procedure for assessing the inhibitory activity of a compound against a specific kinase, such as CDK2.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.

    • Create a serial dilution of the test compound to be evaluated at various concentrations.

    • Prepare the kinase buffer, which typically contains a buffering agent, salts, and a reducing agent.

    • Prepare solutions of the CDK kinase and its corresponding substrate in the kinase buffer.

    • Prepare an ATP solution in the kinase buffer.

  • Enzymatic Reaction:

    • In a 384-well plate, add the various concentrations of the test compounds.

    • Add the CDK kinase and its substrate to the wells and incubate for a short period (e.g., 10 minutes) at room temperature.

    • Initiate the enzymatic reaction by adding ATP to the reaction mixture.

    • Allow the reaction to proceed for a specified time (e.g., 60-90 minutes) at room temperature.

  • Detection:

    • Stop the reaction by adding a detection buffer.

    • Read the plate using an appropriate plate reader to measure the time-resolved fluorescence.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) using appropriate software, such as GraphPad Prism.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Nitroso-2,4,6-triaminopyrimidine
Reactant of Route 2
5-Nitroso-2,4,6-triaminopyrimidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.